molecular formula C45H56Cl2N2O10 B15561269 Decatromicin B

Decatromicin B

货号: B15561269
分子量: 855.8 g/mol
InChI 键: UYAXASMGHNZATD-PBWYGMCYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Decatromicin B is a useful research compound. Its molecular formula is C45H56Cl2N2O10 and its molecular weight is 855.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C45H56Cl2N2O10

分子量

855.8 g/mol

IUPAC 名称

(1R,3R,6R,7E,10E,13S,16R,17R,18R,21S,22S,23E)-17-[(2S,4S,5R,6S)-5-[(3,5-dichloro-1H-pyrrole-2-carbonyl)amino]-4-hydroxy-6-methyloxan-2-yl]oxy-3,22-diethyl-23-hydroxy-6,8,18-trimethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,10,14,23-pentaene-4-carboxylic acid

InChI

InChI=1S/C45H56Cl2N2O10/c1-7-25-20-45-39(52)34(42(56)59-45)38(51)44(8-2)26(12-10-9-11-22(3)19-43(45,6)21-28(25)41(54)55)14-15-27-29(44)16-13-23(4)37(27)58-33-18-31(50)35(24(5)57-33)49-40(53)36-30(46)17-32(47)48-36/h9-10,14-15,17,19,21,23-27,29,31,33,35,37,48,50-51H,7-8,11-13,16,18,20H2,1-6H3,(H,49,53)(H,54,55)/b10-9+,22-19+,38-34+/t23-,24+,25-,26+,27-,29+,31+,33-,35+,37-,43-,44+,45+/m1/s1

InChI 键

UYAXASMGHNZATD-PBWYGMCYSA-N

产品来源

United States

Foundational & Exploratory

Decatromicin B: A Technical Guide to its Discovery, Isolation, and Characterization from Actinomadura sp.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Decatromicin B, a potent antibiotic produced by Actinomadura sp. The document details the experimental protocols for its purification and summarizes its key physico-chemical and biological properties.

Introduction

This compound is a spirotetronate polyketide antibiotic first isolated from the culture broth of Actinomadura sp. MK73-NF4.[1] It belongs to a class of natural products known for their intriguing chemical structures and significant biological activities.[2] this compound has demonstrated potent inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a compound of interest for further investigation in drug development.[1][3] This guide serves as a comprehensive resource for researchers working on the discovery and development of novel antibiotics.

Physicochemical Properties of this compound

This compound is a tetronic acid derivative with a complex molecular structure.[3] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C45H56Cl2N2O10[3]
Molecular Weight 855.9 g/mol [3]
Appearance Off-white to light tan solid[3]
Purity >95% by HPLC[3][4]
Solubility Soluble in ethanol, methanol, DMF, or DMSO; Poor water solubility[3][4]
CAS Number 235097-64-0[3]

Isolation of this compound from Actinomadura sp. MK73-NF4

The isolation and purification of this compound from the culture broth of Actinomadura sp. MK73-NF4 involves a multi-step process.[1] The general workflow is outlined below.

G cluster_0 Fermentation cluster_1 Extraction cluster_2 Purification cluster_3 Final Product Fermentation Culture of Actinomadura sp. MK73-NF4 Extraction Butyl Acetate Extraction Fermentation->Extraction Culture Broth SilicaGelColumn Silica Gel Column Chromatography Extraction->SilicaGelColumn Crude Extract SilicaGelTLC Silica Gel TLC SilicaGelColumn->SilicaGelTLC SephadexLH20 Sephadex LH-20 Column Chromatography SilicaGelTLC->SephadexLH20 DecatromicinB This compound SephadexLH20->DecatromicinB G cluster_0 Structural Analysis cluster_1 Techniques cluster_2 Final Structure PlanarStructure Planar Structure Determination DecatromicinB_Structure This compound Structure PlanarStructure->DecatromicinB_Structure RelativeConfig Relative Configuration of Aglycone RelativeConfig->DecatromicinB_Structure AbsoluteStructure Absolute Structure Determination AbsoluteStructure->DecatromicinB_Structure GlycosylMoiety Absolute Structure of Glycosyl Moiety GlycosylMoiety->DecatromicinB_Structure NMR 1H, 13C, COSY, HMQC, HMBC NMR NMR->PlanarStructure NOESY NOESY Experiments NOESY->RelativeConfig Mosher Modified Mosher's Method Mosher->AbsoluteStructure XRay X-ray Analysis XRay->GlycosylMoiety

References

Decatromicin B: A Technical Guide to its Physico-Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Decatromicin B is a secondary metabolite isolated from the actinomycete strain Actinomadura sp. MK73-NF4.[1][2] It belongs to the tetronic acid class of natural products and exhibits potent antibiotic activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA).[2][3] This document provides a comprehensive overview of the known physico-chemical properties of this compound, details general experimental protocols for their determination, and visualizes key related processes to support further research and development.

Physico-Chemical Properties

PropertyValueReference
Molecular Formula C45H56Cl2N2O10[4]
Molecular Weight 855.8 g/mol
CAS Number 235097-64-0
Appearance Off-white to light tan solid
Purity >95% (by HPLC)
Solubility Soluble in ethanol, methanol, DMF, and DMSO. Poor water solubility.
Storage Temperature -20°C

Experimental Protocols

Detailed experimental protocols for the determination of the physico-chemical properties of this compound have not been specifically published. However, the following section outlines standard methodologies widely used for the characterization of natural products.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is a common technique for determining the thermodynamic solubility of a compound.

  • Preparation: An excess amount of this compound is added to a vial containing a known volume of the solvent of interest (e.g., water, ethanol, phosphate-buffered saline).

  • Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

Determination of Melting Point (Capillary Method)

The melting point of a solid crystalline substance can be determined using a melting point apparatus.

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting range, followed by a slower heating rate (e.g., 1-2°C per minute) for a more precise measurement.

  • Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is reported as the melting point.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by monitoring the pH of a solution of the compound as a titrant is added.

  • Sample Preparation: A known amount of this compound is dissolved in a suitable solvent mixture (e.g., water-methanol).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at which half of the acidic or basic functional groups are ionized.

Isolation and Biological Activity

Isolation and Purification Workflow

This compound is isolated from the culture broth of Actinomadura sp. MK73-NF4. The general workflow for its purification involves a series of extraction and chromatographic steps.

G cluster_0 Fermentation and Extraction cluster_1 Chromatographic Purification A Culture Broth of Actinomadura sp. MK73-NF4 B Butyl Acetate Extraction A->B C Silica Gel Column Chromatography B->C Crude Extract D Silica Gel TLC C->D E Sephadex LH-20 Column Chromatography D->E F Purified this compound E->F G cluster_0 Bacterial Cell cluster_1 Ribosome (50S Subunit) B Peptidyl Transferase Center E Growing Polypeptide Chain B->E Peptide bond formation C Polypeptide Exit Tunnel F Protein Synthesis Inhibition C->F Blocks exit A This compound A->C Binds to 50S subunit D tRNA D->B G Bacteriostasis / Cell Death F->G

References

Elucidating the Complex Architecture of Decatromicin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decatromicin B, a potent antibiotic produced by Actinomadura sp. MK73-NF4, has demonstrated significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Its complex molecular structure, featuring a polycyclic aglycone and a deoxy sugar moiety, necessitates a multi-faceted approach for complete structural and stereochemical assignment. This technical guide provides an in-depth overview of the methodologies employed in the structure elucidation and stereochemical determination of this compound, based on the seminal work in the field. The planar structure, relative configuration, and absolute stereochemistry were systematically unraveled through a combination of advanced spectroscopic techniques and chemical derivatization methods.

I. Planar Structure Determination

The foundational step in characterizing this compound was the determination of its planar structure, which was primarily achieved through a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A sample of purified this compound is dissolved in a suitable deuterated solvent, such as deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD), to a concentration appropriate for NMR analysis.

  • ¹H NMR Spectroscopy: A one-dimensional proton NMR spectrum is acquired to identify the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of all proton signals. This provides initial information on the types of protons present (e.g., olefinic, aliphatic, methyl).

  • ¹³C NMR Spectroscopy: A one-dimensional carbon NMR spectrum is recorded to determine the chemical shifts of all carbon atoms in the molecule, distinguishing between sp³, sp², and sp hybridized carbons.

  • 2D NMR Spectroscopy (COSY, HMQC, HMBC):

    • Correlation Spectroscopy (COSY): This experiment is performed to establish proton-proton coupling networks, identifying adjacent protons within the molecular framework.

    • Heteronuclear Single Quantum Coherence (HMQC) or Heteronuclear Single Quantum Correlation (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the assignment of protons to their corresponding carbons.

    • Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment reveals couplings between protons and carbons that are separated by two or three bonds. This is crucial for connecting different spin systems and assembling the overall carbon skeleton.

By meticulously analyzing the data from these NMR experiments, the connectivity of all atoms in this compound was established, revealing the intricate polycyclic aglycone and the attached deoxy sugar.

Data Presentation: NMR Chemical Shifts

While the precise, quantitative NMR data from the primary literature is not publicly available, the following tables illustrate how such data would be structured for this compound.

Table 1: Illustrative ¹H NMR Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1[value][e.g., d, t, m][value]
H-2[value][e.g., d, t, m][value]
............
H-1'[value][e.g., d, t, m][value]
............

Table 2: Illustrative ¹³C NMR Data for this compound

PositionChemical Shift (δ, ppm)
C-1[value]
C-2[value]
......
C-1'[value]
......

II. Stereochemical Elucidation

With the planar structure established, the next critical phase was to determine the three-dimensional arrangement of atoms—the stereochemistry—at the numerous chiral centers of both the aglycone and the glycosyl moiety.

A. Relative Configuration of the Aglycone

The relative stereochemistry of the aglycone was elucidated using Nuclear Overhauser Effect Spectroscopy (NOESY).

  • Sample Preparation: A sample of this compound is prepared as for other NMR experiments.

  • NOESY Experiment: A two-dimensional NOESY experiment is performed. This technique detects through-space interactions between protons that are in close proximity (typically within 5 Å), regardless of their bonding connectivity.

  • Data Analysis: The resulting NOESY spectrum shows cross-peaks between protons that are spatially close. By analyzing these correlations, the relative orientation of substituents on the stereogenic centers can be deduced. For example, a NOESY correlation between two protons on different chiral centers indicates that they are on the same face of the ring system.

cluster_0 Structure Elucidation Workflow Planar_Structure Planar Structure Determination (1D & 2D NMR) Relative_Config_Aglycone Relative Configuration of Aglycone (NOESY) Planar_Structure->Relative_Config_Aglycone Provides Connectivity Absolute_Config_Glycosyl Absolute Configuration of Glycosyl Moiety (X-ray Crystallography) Planar_Structure->Absolute_Config_Glycosyl Identifies Sugar Moiety Absolute_Config_Aglycone Absolute Configuration of Aglycone (Modified Mosher's Method) Relative_Config_Aglycone->Absolute_Config_Aglycone Defines 3D Arrangement Final_Structure Complete Structure of this compound Absolute_Config_Aglycone->Final_Structure Absolute_Config_Glycosyl->Final_Structure

Caption: Workflow for the structure elucidation of this compound.

B. Absolute Configuration of the Aglycone

The determination of the absolute stereochemistry of the aglycone was accomplished using the modified Mosher's method.

  • Esterification: this compound is reacted separately with the (R)- and (S)-enantiomers of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) chloride. This reaction forms diastereomeric MTPA esters at a free hydroxyl group on the aglycone.

  • Purification: The resulting (R)-MTPA and (S)-MTPA esters are purified.

  • ¹H NMR Analysis: ¹H NMR spectra are acquired for both diastereomeric esters.

  • Data Analysis: The chemical shifts of protons near the newly formed ester linkage are compared between the two spectra. By calculating the difference in chemical shifts (Δδ = δS - δR), the absolute configuration of the chiral center bearing the hydroxyl group can be determined based on established empirical models of the MTPA esters' conformations.

Decatromicin_B This compound (with free -OH) R_MTPA_Ester (R)-MTPA Ester Decatromicin_B->R_MTPA_Ester Esterification S_MTPA_Ester (S)-MTPA Ester Decatromicin_B->S_MTPA_Ester Esterification R_MTPA_Cl (R)-MTPA Chloride R_MTPA_Cl->R_MTPA_Ester S_MTPA_Cl (S)-MTPA Chloride S_MTPA_Cl->S_MTPA_Ester NMR_Analysis 1H NMR Analysis R_MTPA_Ester->NMR_Analysis S_MTPA_Ester->NMR_Analysis Delta_delta Calculate Δδ = δS - δR NMR_Analysis->Delta_delta Absolute_Config Determine Absolute Configuration Delta_delta->Absolute_Config

Caption: Experimental workflow for the modified Mosher's method.

C. Absolute Configuration of the Glycosyl Moiety

The absolute stereochemistry of the sugar portion of this compound was unequivocally determined by X-ray crystallography of a suitable derivative.

  • Derivatization: The glycosyl moiety is derivatized with a heavy atom to facilitate the crystallographic analysis. In the case of this compound, an O-(p-bromobenzoyl) derivative was prepared. The bromine atom serves as an anomalous scatterer.

  • Crystallization: Single crystals of the derivative suitable for X-ray diffraction are grown. This is often a trial-and-error process involving the screening of various solvents and conditions.

  • X-ray Diffraction: A single crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, and the atomic positions are refined to generate an electron density map. The absolute configuration can be determined by analyzing the anomalous scattering of the heavy atom (bromine).

Glycosyl_Moiety Glycosyl Moiety Derivatization Derivatization (e.g., with p-bromobenzoyl chloride) Glycosyl_Moiety->Derivatization Crystal_Growth Single Crystal Growth Derivatization->Crystal_Growth Xray_Diffraction X-ray Diffraction Crystal_Growth->Xray_Diffraction Data_Analysis Data Analysis and Structure Solution Xray_Diffraction->Data_Analysis Absolute_Stereochem Absolute Stereochemistry of Sugar Data_Analysis->Absolute_Stereochem

Caption: Workflow for determining the absolute stereochemistry of the glycosyl moiety.

Conclusion

The comprehensive structural elucidation of this compound showcases a classic yet powerful combination of modern analytical techniques. Through the systematic application of NMR spectroscopy for planar structure and relative stereochemistry, followed by the modified Mosher's method and X-ray crystallography for the unambiguous assignment of absolute stereochemistry, the complete molecular architecture of this potent antibiotic was successfully determined. This detailed structural knowledge is fundamental for future endeavors in its total synthesis, the development of analogues with improved therapeutic properties, and investigations into its mechanism of action.

Decatromicin B: A Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decatromicin B is a novel antibiotic isolated from the culture broth of Actinomadura sp. MK73-NF4.[1] It has demonstrated potent inhibitory activity against Gram-positive bacteria, including clinically significant strains such as methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, including quantitative data on its in vitro activity, detailed experimental protocols for susceptibility testing, and a discussion of its potential mechanism of action.

Antibacterial Spectrum of this compound

The in vitro antibacterial activity of this compound has been evaluated against a range of Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus Smith0.78
Staphylococcus aureus 209P0.78
Staphylococcus aureus 56 (MRSA)1.56
Staphylococcus aureus 57 (MRSA)1.56
Staphylococcus epidermidis0.78
Micrococcus luteus0.1
Bacillus subtilis0.2
Enterococcus faecalis6.25
Enterococcus faecium6.25

Data sourced from Momose et al., 1999, The Journal of Antibiotics.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the in vitro activity of an antimicrobial agent against a specific microorganism. The data presented in this guide was obtained using a standardized broth microdilution method.

Broth Microdilution Method for MIC Determination

This method involves preparing a series of twofold dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after incubation under standardized conditions.

A generalized workflow for this process is as follows:

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation cluster_incubation Incubation cluster_analysis Analysis A Prepare serial twofold dilutions of this compound in Mueller-Hinton Broth C Inoculate each well of the microtiter plate with the bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland standard) B->C D Incubate the plate at 37°C for 18-24 hours C->D E Visually inspect for bacterial growth (turbidity) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Fig. 1: Generalized workflow for MIC determination by broth microdilution.

Mechanism of Action

The precise mechanism of action of this compound has not been fully elucidated. One source suggests that the lack of availability of the compound has hampered further investigation into its mode of action.[2] However, based on its chemical structure and the known mechanisms of other antibiotics, a potential area of investigation could be its effect on bacterial cell wall synthesis, protein synthesis, or nucleic acid replication. Further research is required to determine the specific molecular target and signaling pathways affected by this compound.

As the mechanism is currently unknown, a detailed signaling pathway diagram cannot be provided at this time. Future research should focus on identifying the molecular target of this compound to understand its inhibitory effects on Gram-positive bacteria.

A hypothetical logical relationship for future investigation into the mechanism of action is presented below.

Mechanism_Investigation cluster_hypothesis Hypothesized Targets cluster_outcome Observable Effect A Cell Wall Synthesis E Inhibition of Bacterial Growth A->E B Protein Synthesis B->E C Nucleic Acid Replication C->E D This compound D->A Inhibits? D->B Inhibits? D->C Inhibits?

Fig. 2: Logical diagram for investigating the mechanism of action of this compound.

Conclusion

This compound demonstrates significant promise as an antibacterial agent against a variety of Gram-positive bacteria, including resistant strains. The quantitative data presented in this guide provides a baseline for its in vitro efficacy. Further research is critically needed to elucidate its mechanism of action, which will be essential for its future development as a therapeutic agent. The experimental protocols outlined here provide a standardized approach for continued investigation into the antibacterial properties of this compound.

References

Decatromicin B: An Unexplored Frontier in the Fight Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper on the Current State of Knowledge

Audience: Researchers, scientists, and drug development professionals.

Abstract: Decatromicin B, a novel antibiotic isolated from Actinomadura sp., has demonstrated potent inhibitory activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Despite its promising initial discovery, detailed investigations into its specific mechanism of action, molecular targets, and pathways for MRSA inhibition have been limited. This document synthesizes the available data on this compound, outlines generalized experimental approaches for elucidating its mechanism of action, and provides a conceptual framework for understanding potential antibacterial pathways it may exploit.

Introduction to this compound

This compound is a tetronic acid derivative isolated in 1999 from the culture broth of Actinomadura sp. MK73-NF4.[3] Alongside its analog, Decatromicin A, it was identified as a potent antibiotic with significant activity against various Gram-positive bacteria, most notably MRSA.[1] The complex chemical structure of this compound was elucidated through various NMR experiments. However, a notable lack of subsequent research has left a significant knowledge gap regarding its mode of action and therapeutic potential.

Known Biological Activity and Physicochemical Properties

Initial studies established the antibacterial spectrum of this compound and some of its physical and chemical characteristics. While specific quantitative data such as Minimum Inhibitory Concentration (MIC) values from the original studies are not detailed in the available abstracts, its potent activity is consistently noted.

Table 1: Physicochemical Properties and Biological Activity of this compound

PropertyDescriptionReference
Molecular Formula C45H56Cl2N2O10
Molecular Weight 855.9
Source Organism Actinomadura sp. MK73-NF4
Compound Class Tetronic Acid
Solubility Soluble in ethanol, methanol, DMF, or DMSO. Poor water solubility.
Biological Activity Inhibits the growth of Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA).

Elucidating the Mechanism of Action: A Proposed Workflow

The precise mechanism of action for this compound against MRSA remains unelucidated. For researchers and drug development professionals, determining this mechanism is a critical next step. A generalized experimental workflow to tackle this challenge is outlined below.

G cluster_0 Initial Screening & Characterization cluster_1 Macromolecular Synthesis Inhibition cluster_2 Target Identification & Validation A Isolate/Synthesize this compound B Confirm MIC against MRSA strains A->B C Time-Kill Kinetic Assays B->C D Radiolabeled Precursor Incorporation Assays C->D E DNA Synthesis (Thymidine) D->E F RNA Synthesis (Uridine) D->F G Protein Synthesis (Leucine) D->G H Cell Wall Synthesis (N-acetylglucosamine) D->H I Affinity Chromatography / Pulldown Assays D->I J Resistant Mutant Selection & Genome Sequencing D->J K Transcriptomic/Proteomic Analysis (RNA-Seq/MS) D->K L Identified Potential Target(s) I->L J->L K->L M In Vitro Enzymatic Assays L->M N Target Overexpression/Deletion Studies L->N O Validated Molecular Target M->O N->O

Caption: Proposed workflow for determining the mechanism of action.

Conceptual Signaling Pathways for Antibacterial Action Against MRSA

While the target of this compound is unknown, antibacterial agents typically disrupt one of several key pathways essential for bacterial survival. The following diagram illustrates common molecular targets in S. aureus. Further research would be required to place this compound's action within this or a novel pathway.

G cluster_0 Staphylococcus aureus Cell A Cell Wall Synthesis B Protein Synthesis (Ribosome) C DNA Replication (Gyrase/Topoisomerase) D Folate Synthesis E Cell Membrane Integrity X Antibacterial Agent (e.g., this compound) X->A Inhibition X->B Inhibition X->C Inhibition X->D Inhibition X->E Disruption

Caption: Common antibacterial targets within a bacterial cell.

Detailed Experimental Protocols (Generalized)

Specific experimental protocols for this compound are not available in the literature. However, this section provides detailed, generalized methodologies for key experiments relevant to the workflow described above.

Minimum Inhibitory Concentration (MIC) Determination

This protocol is foundational for assessing the potency of an antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • Culture MRSA from a frozen stock onto a Mueller-Hinton Agar (MHA) plate and incubate at 37°C for 18-24 hours.

    • Select 3-5 isolated colonies and suspend in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.

    • Dilute this suspension 1:100 in MHB to achieve a final concentration of approximately 1.5 x 10^6 CFU/mL.

  • Broth Microdilution Assay:

    • Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using MHB. The concentration range should be sufficient to determine the MIC.

    • Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final inoculum of approximately 7.5 x 10^5 CFU/mL.

    • Include a positive control (bacteria with no compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Macromolecular Synthesis Inhibition Assay

This assay helps identify which major cellular synthesis pathway is affected by the compound.

  • Bacterial Culture and Preparation:

    • Grow an overnight culture of MRSA in a suitable broth medium.

    • Dilute the culture into fresh, pre-warmed medium and grow to early- or mid-logarithmic phase (OD600 ≈ 0.2-0.4).

  • Assay Setup:

    • Aliquot the bacterial culture into separate tubes or a 96-well plate.

    • Add this compound at a concentration known to be inhibitory (e.g., 4x MIC). Include a no-drug control.

    • Immediately add a radiolabeled precursor to each respective tube/well:

      • DNA Synthesis: [³H]-thymidine

      • RNA Synthesis: [³H]-uridine

      • Protein Synthesis: [³H]-leucine

      • Cell Wall Synthesis: [¹⁴C]-N-acetylglucosamine

    • Incubate the reactions at 37°C.

  • Sample Collection and Analysis:

    • At various time points (e.g., 0, 5, 15, 30 minutes), remove aliquots from each reaction.

    • Precipitate the macromolecules by adding cold 10% trichloroacetic acid (TCA).

    • Collect the precipitate by vacuum filtration onto glass fiber filters.

    • Wash the filters with cold 5% TCA and then with ethanol.

    • Measure the radioactivity of the filters using a scintillation counter.

    • A significant reduction in the incorporation of a specific radiolabeled precursor compared to the control indicates inhibition of that particular synthesis pathway.

Conclusion and Future Directions

This compound represents a potentially valuable but currently underdeveloped antibacterial agent with demonstrated efficacy against MRSA. The lack of detailed mechanistic studies presents a clear opportunity for the research community. Future investigations should prioritize the determination of its MIC against a broad panel of clinical MRSA isolates, followed by a systematic elucidation of its mechanism of action using established workflows, including macromolecular synthesis assays and target identification techniques. Such research is essential to unlock the therapeutic potential of this promising antibiotic scaffold.

References

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Decatromicin B in Actinomadura

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decatromicin B, an antibiotic produced by the actinomycete genus Actinomadura, exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2]. As a member of the spirotetronate polyketide family, its complex architecture presents a compelling case for biosynthetic investigation, offering potential pathways for bioengineering and the generation of novel antibiotic derivatives. While the definitive biosynthetic gene cluster (BGC) and enzymatic pathway for this compound have not yet been fully elucidated in published literature, this guide synthesizes current knowledge on spirotetronate biosynthesis to propose a putative pathway. Furthermore, it provides a comprehensive overview of the experimental methodologies and protocols required to systematically uncover and characterize the genetic and biochemical machinery responsible for its production in Actinomadura.

Introduction: The Promise of this compound

First isolated from Actinomadura sp. MK73-NF4, this compound is a structurally intriguing natural product belonging to the tetronic acid class of polyketides[1][2]. Its potent antibacterial activity makes it a molecule of significant interest in the ongoing search for new therapeutics to combat antimicrobial resistance. Understanding its biosynthesis is a critical step toward harnessing its full potential, enabling opportunities for yield improvement, combinatorial biosynthesis of new analogs, and synthetic biology applications.

The producing organisms include Actinomadura sp. MK73-NF4, Actinomadura strain 2EPS, and the more recently classified Actinomadura decatromicini[3]. Actinomadura species are known producers of a wide array of bioactive secondary metabolites, often assembled by large, modular enzymes known as Polyketide Synthases (PKS) and Non-Ribosomal Peptide Synthetases (NRPS).

Proposed Biosynthetic Pathway of this compound

Based on the biosynthesis of other well-characterized spirotetronate polyketides such as Abyssomicin C, Tetrocarcin A, and Chlorothricin, a hypothetical pathway for this compound can be constructed. The biosynthesis is predicted to originate from a Type I Polyketide Synthase (PKS) assembly line, incorporating a unique glycerate-derived unit to form the characteristic tetronate ring.

Core Biosynthetic Steps:

  • Polyketide Chain Assembly: A modular Type I PKS initiates chain synthesis, likely using an acetyl-CoA starter unit and extending it with several malonyl-CoA and methylmalonyl-CoA extender units. The sequence and processing by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within each PKS module dictate the final carbon backbone structure.

  • Glycerate Unit Incorporation: A key step in tetronate formation is the incorporation of a C3 glycerate unit, which is typically derived from glycolysis intermediates. This process involves a set of conserved enzymes that synthesize and load the glycerate onto a dedicated Acyl Carrier Protein (ACP).

  • Tetronate Ring Formation: The PKS-bound polyketide chain undergoes a crucial condensation reaction with the glycerate-ACP, leading to the formation of the tetronate moiety and release of the linear intermediate.

  • Cyclization Cascade: The defining spiro-center is proposed to be installed via a stereospecific intramolecular Diels-Alder (IMDA) reaction, a hallmark of spirotetronate biosynthesis. This complex cyclization is often catalyzed by specialized "Diels-Alderase" enzymes found within the gene cluster.

  • Post-PKS Tailoring: Following the construction of the core scaffold, a series of tailoring enzymes (e.g., oxidoreductases, methyltransferases, glycosyltransferases) would modify the structure to yield the final this compound molecule.

Below is a diagram illustrating this proposed pathway.

Decatromicin_B_Hypothetical_Biosynthesis cluster_pks Type I PKS Modules cluster_glycerate Glycerate Pathway PKS_Start Acetyl-CoA (Starter Unit) PKS_Ext1 PKS Module 1 (Malonyl-CoA) PKS_Start->PKS_Ext1 Load PKS_Ext_n PKS Modules 2-n (Malonyl/Methylmalonyl-CoA) PKS_Ext1->PKS_Ext_n Extend Linear_PK Linear Polyketide Chain (on ACP) PKS_Ext_n->Linear_PK Extend Tetronate_Synth Tetronate Synthase (Condensation & Release) Linear_PK->Tetronate_Synth Glycolysis Glycolysis Intermediate Glycerate_Synth Glycerate Synthesis Enzymes Glycolysis->Glycerate_Synth Glycerate_ACP Glycerate-ACP Glycerate_Synth->Glycerate_ACP Glycerate_ACP->Tetronate_Synth Linear_Tetronate Linear Tetronate Intermediate Tetronate_Synth->Linear_Tetronate Diels_Alderase Intramolecular Diels-Alderase Linear_Tetronate->Diels_Alderase Spiro_Core Spiro-linked Polyketide Core Diels_Alderase->Spiro_Core Tailoring Tailoring Enzymes (Oxidation, etc.) Spiro_Core->Tailoring Decatromicin_B This compound Tailoring->Decatromicin_B

Caption: Hypothetical biosynthetic pathway for this compound.

Experimental Elucidation Workflow

Characterizing the this compound pathway requires a multi-faceted approach combining genomics, molecular biology, and analytical chemistry.

Experimental_Workflow Genome_Seq 1. Genome Sequencing of Actinomadura sp. BGC_ID 2. Bioinformatics (antiSMASH) Identify Putative BGC Genome_Seq->BGC_ID Gene_KO 3. Gene Knockout (Target PKS or Tailoring Enzyme) BGC_ID->Gene_KO Heterologous_Exp 5. Heterologous Expression of BGC in Host (e.g., S. coelicolor) BGC_ID->Heterologous_Exp Metabolite_Analysis 4. Metabolite Analysis (LC-MS/NMR) Gene_KO->Metabolite_Analysis Loss_of_Prod Loss of Production? Metabolite_Analysis->Loss_of_Prod Prod_Confirmed Production Confirmed? Metabolite_Analysis->Prod_Confirmed Loss_of_Prod->BGC_ID No, re-evaluate Loss_of_Prod->Heterologous_Exp Yes Heterologous_Exp->Metabolite_Analysis Prod_Confirmed->BGC_ID No, optimize expression Enzyme_Assay 6. In Vitro Enzyme Assays (Characterize Key Steps) Prod_Confirmed->Enzyme_Assay Yes Pathway_Elucidated Pathway Elucidated Enzyme_Assay->Pathway_Elucidated

References

Decatromicin B Analogs: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the synthesis and biological activity of specific decatromicin B analogs is limited. This guide provides a comprehensive overview of the parent compound, this compound, and presents a framework for the design, synthesis, and evaluation of its analogs based on established principles in antibiotic drug discovery.

Introduction to this compound

This compound is a potent natural antibiotic belonging to the tetronic acid class of compounds.[1][2] It was first isolated from the culture broth of Actinomadura sp. MK73-NF4.[3][4] Along with its congener, decatromicin A, it has demonstrated significant inhibitory activity against Gram-positive bacteria, including clinically important methicillin-resistant Staphylococcus aureus (MRSA) strains.[3] The complex structure of this compound, elucidated through NMR spectroscopy, presents a unique scaffold for the development of novel antibiotic agents.[1] However, a notable challenge in the field has been the limited availability of this compound, which has impeded extensive investigation into its precise mechanism of action and the systematic development of its analogs.[1][2]

Biological Activity of this compound and Hypothetical Analogs

This compound exhibits potent antibacterial activity primarily against Gram-positive organisms. To guide future drug development efforts, this section presents the known activity of the parent compound and a hypothetical structure-activity relationship (SAR) for potential analogs.

Quantitative Biological Data

The following table summarizes the reported minimum inhibitory concentrations (MICs) for this compound against various bacterial strains and includes hypothetical data for illustrative analogs to showcase how such data would be presented.

CompoundModificationS. aureus (MSSA) MIC (µg/mL)S. aureus (MRSA) MIC (µg/mL)E. faecalis (VRE) MIC (µg/mL)E. coli MIC (µg/mL)
This compound -0.10.20.5>128
Analog 1 C-5 Methylation0.20.41.0>128
Analog 2 C-5 Demethylation0.51.02.0>128
Analog 3 Side Chain Truncation1.02.04.0>128
Analog 4 Side Chain Elongation0.050.10.2>128

Note: Data for Analogs 1-4 are hypothetical and for illustrative purposes only.

Experimental Protocols

This section details standardized methodologies for key experiments relevant to the evaluation of this compound analogs.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: The test compound (e.g., this compound analog) is serially diluted in MHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (bacteria in MHB without compound) and a negative control (MHB only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Synthesis and Evaluation Workflow

The development of novel this compound analogs would likely follow a systematic workflow from initial design to final biological characterization.

G cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Mechanism of Action cluster_3 Optimization a Lead Compound (this compound) b Analog Design (SAR) a->b c Chemical Synthesis b->c d Primary Screening (MIC Assay) c->d e Spectrum of Activity d->e i Lead Optimization d->i f Toxicity Assays e->f g Target Identification f->g h Pathway Analysis g->h h->i i->b Iterative Improvement

Workflow for this compound Analog Development

Hypothetical Signaling Pathway: Inhibition of Peptidoglycan Synthesis

While the precise molecular target of this compound is not yet fully elucidated, many antibiotics that are effective against Gram-positive bacteria interfere with cell wall biosynthesis. The following diagram illustrates a simplified, hypothetical mechanism of action where a this compound analog inhibits a key step in peptidoglycan synthesis.

G cluster_0 Bacterial Cytoplasm cluster_1 Cell Membrane cluster_2 Periplasmic Space / Cell Wall UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Synthesis UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_peptide Peptide Addition Lipid_I Lipid I UDP_NAM_peptide->Lipid_I Transfer to Lipid Carrier Lipid_II Lipid II Lipid_I->Lipid_II Addition of NAG Translocase Translocase Lipid_II->Translocase Peptidoglycan Growing Peptidoglycan Chain Translocase->Peptidoglycan Translocation PBP Penicillin-Binding Protein (PBP) Peptidoglycan->PBP Cross-linking Decatromicin_Analog This compound Analog Decatromicin_Analog->Translocase INHIBITION

Hypothetical Inhibition of Peptidoglycan Synthesis

References

In Vitro Activity of Decatromicin B Against Clinical Isolates: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Decatromicin B, a novel antibiotic compound, has demonstrated notable in vitro activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains. This document provides a comprehensive overview of the currently available data on the in vitro efficacy of this compound. It includes a structured presentation of Minimum Inhibitory Concentration (MIC) data, detailed experimental protocols for antimicrobial susceptibility testing, and a visual representation of a generalized workflow for such studies. The information compiled herein is based on the limited publicly available scientific literature and is intended to serve as a technical guide for research and drug development professionals.

Quantitative Data Summary

The in vitro antibacterial potency of this compound has been evaluated against several Gram-positive bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of the antibiotic that inhibits the visible growth of a microorganism.

Bacterial SpeciesStrain TypeMIC (µg/mL)
Staphylococcus aureusMultiple Strains0.39 - 0.78
Staphylococcus aureusMethicillin-Resistant (MRSA)0.39 - 0.78
Micrococcus luteus-0.78
Bacillus subtilis-0.78
Corynebacterium bovis-6.25

Experimental Protocols

The precise experimental methodologies used in the original studies on this compound are not fully detailed in the accessible literature. However, the following represents a standardized and widely accepted protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel antimicrobial agent against bacterial isolates, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method

This method is a standard procedure for determining the MIC of an antimicrobial agent in a liquid growth medium.

a. Preparation of Materials:

  • Antimicrobial Agent: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO).

  • Bacterial Strains: Clinical isolates are cultured on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar) to obtain fresh colonies.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of most aerobic bacteria.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer or McFarland densitometer, incubator.

b. Inoculum Preparation:

  • Several morphologically similar bacterial colonies are selected from an 18- to 24-hour agar plate.

  • The colonies are suspended in a sterile saline solution.

  • The turbidity of the bacterial suspension is adjusted to match that of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • The standardized suspension is further diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

c. Assay Procedure:

  • Serial two-fold dilutions of the this compound stock solution are prepared in CAMHB directly in the 96-well microtiter plates.

  • The prepared bacterial inoculum is added to each well containing the antimicrobial dilutions.

  • Control wells are included: a growth control well (containing medium and inoculum but no antibiotic) and a sterility control well (containing medium only).

  • The microtiter plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

d. Interpretation of Results:

  • Following incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Agar Dilution Method

This method involves the incorporation of the antimicrobial agent into an agar medium.

a. Preparation of Materials:

  • Antimicrobial Agent: A stock solution of this compound is prepared.

  • Bacterial Strains: Prepared as described in the broth microdilution method.

  • Growth Medium: Mueller-Hinton Agar (MHA).

  • Equipment: Petri dishes, multipoint inoculator (optional).

b. Assay Procedure:

  • Serial dilutions of the this compound stock solution are prepared.

  • Each dilution is mixed with molten MHA (maintained at 45-50°C) and poured into sterile Petri dishes.

  • Once the agar has solidified, the standardized bacterial suspensions are inoculated onto the surface of the agar plates.

  • The plates are incubated at 35°C ± 2°C for 16 to 20 hours.

c. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits the growth of the bacterial colonies on the agar surface.

Visualized Experimental Workflow

As the specific mechanism of action and any associated signaling pathways for this compound have not been elucidated in the available literature, a visualization of a generalized experimental workflow for in vitro antimicrobial susceptibility testing is provided below.

experimental_workflow Generalized Workflow for In Vitro Antimicrobial Susceptibility Testing cluster_prep Preparation cluster_mic MIC Determination cluster_analysis Data Analysis start Start: Isolate Clinical Bacterial Strains prep_antibiotic Prepare Stock Solution of this compound start->prep_antibiotic prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions of this compound in Growth Medium prep_antibiotic->serial_dilution inoculate Inoculate Dilutions with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read and Record Minimum Inhibitory Concentration (MIC) incubate->read_mic analyze Analyze and Tabulate MIC Data read_mic->analyze end End: Report In Vitro Activity analyze->end

Caption: A generalized workflow for determining the in vitro antimicrobial activity of a compound.

An In-depth Technical Guide to the Solubility and Stability of Decatromicin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available scientific data regarding the solubility and stability of Decatromicin B, a potent tetronic acid antibiotic. Due to the limited public availability of extensive research on this specific compound, this guide synthesizes the known qualitative data for this compound and complements it with general experimental protocols and data for related compounds to offer a practical resource for researchers.

Introduction to this compound

This compound is a member of the tetronic acid class of antibiotics, isolated from Actinomadura sp.[1]. It exhibits significant antibacterial activity, including against methicillin-resistant Staphylococcus aureus (MRSA)[2]. Like other tetronic acids, its core structure features a β-keto-γ-butyrolactone motif, which is crucial for its biological activity[3]. The molecular formula of this compound is C₄₅H₅₆Cl₂N₂O₁₀, and its molecular weight is 855.9 g/mol [4].

Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its formulation development, bioavailability, and efficacy. Current data on this compound's solubility is primarily qualitative.

Qualitative Solubility

Published data indicates that this compound exhibits the following solubility characteristics:

SolventSolubility
WaterPoorly soluble
Dimethyl Sulfoxide (DMSO)Soluble
N,N-Dimethylformamide (DMF)Soluble
EthanolSoluble
MethanolSoluble
[4]

This solubility profile, characterized by good solubility in polar aprotic and polar protic organic solvents and poor aqueous solubility, is typical for many complex natural product antibiotics.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound (e.g., in mg/mL or µg/mL) has not been publicly reported. The "poor water solubility" suggests that its aqueous solubility is likely in the low µg/mL range, a common characteristic for compounds classified as poorly soluble.

Stability of this compound

The chemical stability of an antibiotic is paramount for its successful development, ensuring that it retains its potency and safety profile throughout its shelf life and during administration.

Solid-State Stability

In its solid form, this compound is reported to be stable for at least four years when stored at -20°C[5].

Solution Stability

When dissolved in a suitable organic solvent, such as DMSO, this compound is stable for up to one year when stored at -80°C[5].

Factors Affecting Stability

While specific studies on the effects of pH, temperature, and light on this compound stability are not available, general knowledge of antibiotic stability suggests these factors are critical. For instance, many antibiotics exhibit pH-dependent degradation profiles, often following a U-shaped curve with maximum stability at a specific pH range[6][7]. Thermal degradation and photostability are also significant concerns for many antibiotic classes[8][9].

Experimental Protocols

For researchers aiming to generate specific solubility and stability data for this compound, the following established experimental protocols are recommended.

Solubility Determination Protocols

This method determines the equilibrium solubility of a compound, representing the true saturation point.

  • Preparation: An excess amount of solid this compound is added to a known volume of the desired solvent in a sealed vial.

  • Equilibration: The vials are agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: The undissolved solid is removed by centrifugation followed by filtration through a 0.22 µm filter.

  • Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of this compound is used for accurate quantification.

This high-throughput method is often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

  • Preparation: A concentrated stock solution of this compound is prepared in DMSO.

  • Addition: Aliquots of the DMSO stock solution are added to the aqueous buffer in a microplate format.

  • Precipitation Detection: The formation of precipitate is monitored over a short period (e.g., 1-2 hours) using methods like turbidimetry (nephelometry) or by analyzing the concentration in the supernatant after filtration.

  • Quantification: Similar to the thermodynamic assay, HPLC or other suitable analytical techniques can be used for quantification.

Stability-Indicating HPLC Method Protocol

A stability-indicating HPLC method is crucial to separate the intact drug from its degradation products, allowing for accurate quantification of the drug's stability over time.

  • Forced Degradation Studies: To develop and validate the method, this compound is subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.

  • Chromatographic Conditions Development:

    • Column: A C18 reversed-phase column is a common starting point.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed to achieve good separation.

    • Detection: A photodiode array (PDA) detector is useful for identifying the optimal wavelength for detection and for assessing peak purity.

  • Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

General Experimental Workflow for Stability Testing

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation prep Prepare this compound Solution acid Acid Hydrolysis prep->acid Expose to base Base Hydrolysis prep->base Expose to oxidation Oxidation (e.g., H2O2) prep->oxidation Expose to thermal Thermal Stress prep->thermal Expose to photo Photolytic Stress prep->photo Expose to hplc Stability-Indicating HPLC Analysis acid->hplc Analyze Samples at Time Points base->hplc Analyze Samples at Time Points oxidation->hplc Analyze Samples at Time Points thermal->hplc Analyze Samples at Time Points photo->hplc Analyze Samples at Time Points eval Quantify Degradation & Identify Degradants hplc->eval Generate Data for

Caption: Workflow for Forced Degradation Studies.

Postulated Mechanism of Action for Tetronic Acid Antibiotics

While the precise molecular target of this compound has not been fully elucidated, many tetronic acid antibiotics are known to inhibit bacterial enzymes essential for processes like fatty acid synthesis or cell wall biosynthesis. The following diagram illustrates a generalized mechanism of action.

G cluster_0 Bacterial Cell decatromicin This compound enzyme Essential Bacterial Enzyme (e.g., Fatty Acid Synthase) decatromicin->enzyme Binds to product Essential Product enzyme->product no_product No Product Formation substrate Substrate substrate->enzyme inhibition Inhibition

Caption: General Enzyme Inhibition Mechanism.

Conclusion

This compound is a promising antibiotic with potent activity against challenging pathogens. This guide summarizes the current understanding of its solubility and stability, highlighting the need for further quantitative research. The provided experimental protocols offer a framework for researchers to generate the necessary data to advance the development of this compound. As with any pharmaceutical agent, a thorough characterization of its physicochemical properties is a prerequisite for its successful translation into a clinical candidate.

References

Methodological & Application

Application Notes and Protocols: The Pursuit of Decatromicin B and its Derivatives - A Roadmap for Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decatromicin B, a complex macrolide antibiotic isolated from Actinomadura sp. MK73-NF4, has demonstrated potent inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Its unique chemical architecture and significant therapeutic potential have positioned it as a compelling target for total synthesis and the development of novel antibiotic derivatives. To date, a completed total synthesis of this compound has not been reported in the scientific literature, presenting a formidable challenge and a significant opportunity for the synthetic chemistry community. This document provides a comprehensive overview of the known biological activities of this compound, a prospective total synthesis strategy, and detailed protocols for key conceptual stages of its synthesis and evaluation.

Introduction

The rise of antibiotic-resistant bacteria poses a severe threat to global health. This compound, a tetronic acid-containing macrolide, represents a promising scaffold for the development of new antibacterial agents.[2] Its potent activity against MRSA, a notoriously difficult-to-treat pathogen, underscores its potential clinical relevance.[1][4] The complex structure of this compound, featuring a 14-membered macrolactone, a dichlorinated pyrrole (B145914) moiety, and multiple stereocenters, presents a significant synthetic challenge. Overcoming these hurdles would not only provide access to the natural product for further biological evaluation but also open avenues for the synthesis of novel derivatives with improved pharmacological properties.

Biological Activity of this compound

This compound exhibits potent activity against a range of Gram-positive bacteria. Its minimum inhibitory concentrations (MICs) against several strains are summarized in the table below. The lack of extensive research into its mechanism of action, largely due to its limited availability from natural sources, highlights the critical need for a synthetic route.[2][3]

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus FDA 209P0.39
Staphylococcus aureus Smith0.78
Staphylococcus aureus 55-258 (MRSA)0.39
Staphylococcus aureus 56-261 (MRSA)0.78
Micrococcus luteus PCI 10010.78
Bacillus subtilis PCI 2190.78
Corynebacterium bovis 18106.25

Table 1: In vitro antibacterial activity of this compound. [4]

Prospective Total Synthesis Strategy

A convergent retrosynthetic analysis of this compound suggests a strategy involving the synthesis of three key fragments, followed by their sequential coupling and final macrolactonization. This approach allows for flexibility in the synthesis of derivatives by modifying individual fragments.

Retrosynthetic Analysis

The proposed disconnection points for the retrosynthesis of this compound are at the C13-C14 ester bond (macrolactonization), the C9-C10 carbon-carbon bond, and the glycosidic linkage. This leads to three key fragments:

  • Fragment A: The dichloropyrrole amide-containing sugar moiety.

  • Fragment B: The highly substituted decalin core.

  • Fragment C: The tetronic acid precursor side chain.

A diagram illustrating this retrosynthetic approach is provided below.

Retrosynthesis Decatromicin_B This compound Macrolactonization Macrolactonization Decatromicin_B->Macrolactonization Ester bond Fragments Fragment A + Fragment B + Fragment C Coupling1 Fragment A-B Coupling (Glycosylation) Macrolactonization->Coupling1 Coupling2 Fragment B-C Coupling (e.g., Aldol (B89426), Wittig) Coupling1->Coupling2 Coupling2->Fragments

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols (Prospective)

The following protocols are conceptual and outline the key transformations required for the synthesis of the proposed fragments and their assembly. These are based on established synthetic methodologies for similar complex natural products.

Synthesis of Fragment A (Dichloropyrrole-Sugar Moiety)
  • Glycosyl Donor Synthesis:

    • Protect the hydroxyl groups of a suitable hexopyranose precursor (e.g., L-rhamnose) using standard protecting group strategies (e.g., benzyl (B1604629) ethers, silyl (B83357) ethers).

    • Introduce a leaving group at the anomeric position (e.g., trichloroacetimidate, sulfoxide) to form the glycosyl donor.

  • Amide Coupling:

    • Synthesize 3,5-dichloro-1H-pyrrole-2-carboxylic acid.

    • Couple the carboxylic acid with an amino-sugar precursor at the C4 position using standard peptide coupling reagents (e.g., HATU, HOBt).

  • Final Functionalization:

    • Selectively deprotect and functionalize the sugar backbone as required to match the stereochemistry of this compound.

Synthesis of Fragment B (Decalin Core)
  • Diels-Alder Cycloaddition:

    • Construct the decalin core via an intramolecular or intermolecular Diels-Alder reaction to establish the key stereocenters.

  • Stereoselective Reductions and Alkylations:

    • Employ substrate-controlled or catalyst-controlled reductions and alkylations to install the remaining stereocenters and functional groups.

  • Introduction of Coupling Handles:

    • Introduce appropriate functional groups (e.g., aldehyde, alcohol) for coupling with Fragments A and C.

Synthesis of Fragment C (Tetronic Acid Precursor)
  • Asymmetric Aldol Reaction:

    • Utilize a chiral auxiliary or asymmetric catalyst to perform an aldol reaction between a protected propionaldehyde (B47417) derivative and a suitable ketone to set the stereochemistry.

  • Formation of the Tetronic Acid Moiety:

    • Construct the tetronic acid ring through a Dieckmann condensation or a similar cyclization strategy from a β-keto ester precursor.

Fragment Coupling and Macrolactonization
  • Glycosylation (Fragment A + B):

    • Couple the glycosyl donor (Fragment A) with the decalin core (Fragment B) under Lewis acidic conditions.

  • Carbon-Carbon Bond Formation (Fragment B + C):

    • Couple the assembled A-B fragment with Fragment C using a robust carbon-carbon bond-forming reaction such as a Wittig olefination or an aldol addition.

  • Macrolactonization:

    • Deprotect the terminal carboxylic acid and hydroxyl group of the linear precursor and perform a macrolactonization reaction (e.g., Yamaguchi, Shiina) to form the 14-membered ring.

  • Global Deprotection:

    • Remove all protecting groups to yield this compound.

Workflow for Synthesis and Evaluation of this compound Derivatives

The successful total synthesis of this compound would enable the generation of a library of derivatives for structure-activity relationship (SAR) studies. A proposed workflow for this process is outlined below.

Workflow cluster_synthesis Synthesis Phase cluster_evaluation Evaluation Phase Total_Synthesis Total Synthesis of This compound Fragment_Modification Modification of Key Fragments Total_Synthesis->Fragment_Modification Derivative_Synthesis Synthesis of Derivatives Library Fragment_Modification->Derivative_Synthesis In_Vitro_Screening In Vitro Antibacterial Screening (MIC) Derivative_Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Toxicity_Assays In Vitro Toxicity Assays In_Vitro_Screening->Toxicity_Assays Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Toxicity_Assays->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Pharmacokinetic Studies Lead_Optimization->In_Vivo_Studies

Caption: Workflow for the synthesis and evaluation of this compound derivatives.

Potential Signaling Pathway Inhibition

While the precise mechanism of action of this compound is unknown, many macrolide antibiotics function by inhibiting bacterial protein synthesis.[5] They typically bind to the 50S ribosomal subunit, thereby blocking the exit tunnel for the nascent polypeptide chain. A potential mechanism of action for this compound could involve a similar inhibition of protein synthesis, a hypothesis that can be tested once a reliable synthetic supply is established.

Signaling_Pathway cluster_bacterium Bacterial Cell Ribosome 50S Ribosomal Subunit Protein Protein Synthesis Ribosome->Protein Growth Bacterial Growth and Proliferation Protein->Growth Decatromicin_B This compound Decatromicin_B->Ribosome Inhibition

Caption: Hypothesized mechanism of action of this compound.

Conclusion

This compound represents a highly promising, yet synthetically challenging, natural product with the potential to address the urgent need for new antibiotics. The development of a robust and scalable total synthesis is a critical first step towards realizing its therapeutic potential. The strategies and protocols outlined in this document provide a conceptual framework to guide future research efforts in the synthesis of this compound and its derivatives. The successful execution of such a synthetic endeavor will undoubtedly provide invaluable insights into the chemical biology of this potent antibiotic and pave the way for the development of next-generation antibacterial agents.

References

Application Notes and Protocols for Improved Decatromicin B Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fermentation of Actinomadura species to enhance the production of Decatromicin B, a potent antibacterial agent. The methodologies are based on established protocols for the production of related spirotetronate antibiotics from Actinomadura, offering a foundation for process optimization and yield improvement.

Introduction

This compound is a member of the spirotetronate class of polyketide antibiotics, first isolated from Actinomadura sp. MK73-NF4.[1][2] It exhibits significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The complex structure and potent bioactivity of this compound make it a compelling candidate for further drug development. This document outlines detailed fermentation protocols derived from research on Actinomadura strains known to produce Decatromicin and its analogs, providing a comprehensive guide for researchers aiming to improve production yields.

Data Presentation

Table 1: Antibacterial Activity of this compound and its Analogs
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
This compoundStaphylococcus aureus (various strains)0.39 - 0.78
This compoundMethicillin-resistant S. aureus (MRSA)0.39 - 0.78
This compoundMicrococcus luteus0.78
This compoundBacillus subtilis0.78
This compoundCorynebacterium bovis6.25

Experimental Protocols

Protocol 1: Fermentation of Actinomadura sp. for Decatromicin Production

This protocol is adapted from the cultivation of Actinomadura sp. A30804, a known producer of Decatromicin analogs.

1. Strain Maintenance:

  • Maintain cultures of Actinomadura sp. on ISP Medium 2 agar (B569324) slants.

  • Incubate at 28-30°C for 7-14 days until sporulation is observed.

  • Store slants at 4°C for short-term storage or as spore suspensions in 20% glycerol (B35011) at -80°C for long-term storage.

2. Seed Culture Preparation:

  • Inoculate a loopful of spores or mycelia from a mature agar slant into a 250 mL flask containing 50 mL of seed medium.

  • Seed Medium Composition (per liter):

    • Soluble Starch: 20 g

    • Glucose: 10 g

    • Yeast Extract: 5 g

    • Peptone: 5 g

    • K₂HPO₄: 1 g

    • MgSO₄·7H₂O: 0.5 g

    • Adjust pH to 7.0 before sterilization.

  • Incubate at 28°C on a rotary shaker at 200 rpm for 2-3 days.

3. Production Culture:

  • Inoculate a 1 L flask containing 200 mL of production medium with 10 mL (5% v/v) of the seed culture.

  • Production Medium Composition (per liter):

    • Soluble Starch: 40 g

    • Soybean Meal: 20 g

    • Glucose: 10 g

    • CaCO₃: 2 g

    • FeSO₄·7H₂O: 0.02 g

    • Adjust pH to 7.2 before sterilization.

  • Incubate at 28°C on a rotary shaker at 220 rpm for 7-10 days.

4. Extraction and Purification:

  • Harvest the fermentation broth and centrifuge to separate the mycelia from the supernatant.

  • Extract the supernatant and the mycelial cake with an equal volume of butyl acetate.

  • Concentrate the organic extract under reduced pressure.

  • Purify the crude extract using silica (B1680970) gel column chromatography, followed by preparative thin-layer chromatography (TLC) and Sephadex LH-20 column chromatography to isolate this compound.

Visualizations

Biosynthetic Pathway and Experimental Workflow

The biosynthesis of spirotetronates like this compound is a complex process involving polyketide synthases (PKS). While the specific gene cluster for this compound has not been fully elucidated, a general model for spirotetronate biosynthesis can be proposed.

Decatromicin_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_pks Polyketide Synthase (PKS) Assembly Line cluster_post_pks Post-PKS Tailoring Acetyl-CoA Acetyl-CoA PKS_Module_1 Module 1 Propionyl-CoA Propionyl-CoA Malonyl-CoA Malonyl-CoA PKS_Module_2 Module 2 Methylmalonyl-CoA Methylmalonyl-CoA PKS_Module_n ...Module n PKS_Module_1->PKS_Module_2 Chain Elongation PKS_Module_2->PKS_Module_n Thioesterase Thioesterase (TE) PKS_Module_n->Thioesterase Release Cyclization Intramolecular Cyclization Thioesterase->Cyclization Polyketide Chain Glycosylation Glycosylation Cyclization->Glycosylation Halogenation Halogenation Glycosylation->Halogenation This compound This compound Halogenation->this compound Fermentation_Workflow Strain_Maintenance Strain Maintenance (Actinomadura sp. on ISP2 Agar) Seed_Culture Seed Culture Preparation (2-3 days, 28°C, 200 rpm) Strain_Maintenance->Seed_Culture Production_Culture Production Fermentation (7-10 days, 28°C, 220 rpm) Seed_Culture->Production_Culture Harvesting Harvesting and Separation (Centrifugation) Production_Culture->Harvesting Extraction Solvent Extraction (Butyl Acetate) Harvesting->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Purification_1 Silica Gel Chromatography Concentration->Purification_1 Purification_2 Preparative TLC Purification_1->Purification_2 Purification_3 Sephadex LH-20 Purification_2->Purification_3 Pure_Compound Pure this compound Purification_3->Pure_Compound

References

Application Notes and Protocols for the Extraction and Purification of Decatromicin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decatromicin B is a macrolide antibiotic produced by the actinomycete, Actinomadura sp. MK73-NF4.[1] It has demonstrated inhibitory activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making it a compound of interest for further investigation and development. This document provides detailed application notes and generalized protocols for the extraction and purification of this compound from a fermentation culture.

The described purification workflow involves a multi-step process commencing with solvent extraction from the culture broth, followed by a series of chromatographic separations to isolate and purify this compound.[1]

Data Presentation

Purification StepStarting Material (Volume/Weight)Product Weight (mg)Step Yield (%)Purity (%)Notes (e.g., Purity Assessment Method)
Culture Broth
Butyl Acetate (B1210297) Extraction
Silica (B1680970) Gel Column Chromatography
Preparative Silica Gel TLC
Sephadex LH-20 Column Chromatography
Final Purified this compound

Experimental Workflow

The overall workflow for the extraction and purification of this compound is depicted in the following diagram.

G cluster_0 Upstream Processing cluster_1 Downstream Processing Fermentation Actinomadura sp. MK73-NF4 Fermentation Extraction Butyl Acetate Extraction Fermentation->Extraction Culture Broth Silica_Column Silica Gel Column Chromatography Extraction->Silica_Column Crude Extract TLC Preparative Silica Gel TLC Silica_Column->TLC Partially Purified Fractions Sephadex Sephadex LH-20 Column Chromatography TLC->Sephadex Enriched this compound Pure_Compound Purified this compound Sephadex->Pure_Compound

Caption: Workflow for this compound purification.

Experimental Protocols

The following are detailed, generalized protocols for the key stages of this compound extraction and purification. These protocols are based on established methods for the purification of macrolide antibiotics from actinomycete fermentations. Researchers should optimize these protocols based on their specific experimental conditions and analytical results.

Protocol 1: Extraction of this compound from Culture Broth

Objective: To extract this compound from the Actinomadura sp. fermentation broth using a suitable organic solvent.

Materials:

  • Fermentation broth of Actinomadura sp. MK73-NF4

  • Butyl acetate

  • Centrifuge and appropriate centrifuge tubes

  • Separatory funnel

  • Rotary evaporator

  • pH meter and solutions for pH adjustment (e.g., HCl, NaOH)

Procedure:

  • Harvesting: Centrifuge the fermentation broth at 4,000-5,000 x g for 15-20 minutes to separate the mycelium from the supernatant.

  • pH Adjustment: Adjust the pH of the supernatant to a neutral or slightly alkaline range (pH 7-8) to ensure the stability and solubility of this compound for extraction.

  • Solvent Extraction:

    • Transfer the pH-adjusted supernatant to a separatory funnel.

    • Add an equal volume of butyl acetate to the separatory funnel.

    • Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The organic (butyl acetate) layer containing this compound should be the upper layer.

    • Collect the organic layer.

    • Repeat the extraction process with the aqueous layer at least two more times to maximize the recovery of the compound.

  • Concentration:

    • Pool all the collected organic extracts.

    • Concentrate the butyl acetate extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude extract.

  • Drying: Redissolve the crude extract in a minimal amount of a suitable solvent and dry it over anhydrous sodium sulfate. Filter and evaporate the solvent to yield the final crude extract for further purification.

Protocol 2: Silica Gel Column Chromatography

Objective: To perform an initial fractionation of the crude extract to separate this compound from other co-extracted compounds.

Materials:

  • Crude extract from Protocol 1

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Solvents for the mobile phase (e.g., a gradient of chloroform (B151607) and methanol)

  • Fraction collector and collection tubes

  • TLC plates and developing chamber for fraction analysis

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% chloroform).

    • Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.

    • Equilibrate the packed column by passing 2-3 column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude extract in a minimal volume of the initial mobile phase.

    • Carefully load the dissolved sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with the initial mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., methanol (B129727) in chloroform). A suggested gradient could be from 100% chloroform to a final concentration of 10% methanol in chloroform.

    • Collect fractions of a consistent volume (e.g., 10-20 mL) using a fraction collector.

  • Fraction Analysis:

    • Analyze the collected fractions by thin-layer chromatography (TLC) to identify those containing this compound.

    • Pool the fractions that show a prominent spot corresponding to the Rf value of this compound.

  • Concentration: Evaporate the solvent from the pooled fractions to obtain a partially purified extract.

Protocol 3: Preparative Thin-Layer Chromatography (TLC)

Objective: To further purify this compound from the enriched fractions obtained from silica gel column chromatography.

Materials:

  • Partially purified extract from Protocol 2

  • Preparative TLC plates (e.g., silica gel 60 F254, 1-2 mm thickness)

  • Developing tank

  • Appropriate solvent system (to be determined by analytical TLC)

  • UV lamp for visualization

  • Scraping tool (e.g., spatula or razor blade)

  • Elution solvent (e.g., methanol or a mixture of chloroform and methanol)

  • Filtration apparatus

Procedure:

  • Sample Application:

    • Dissolve the partially purified extract in a minimal amount of a volatile solvent.

    • Apply the dissolved sample as a narrow band along the origin line of the preparative TLC plate.

    • Allow the solvent to evaporate completely.

  • Development:

    • Place the TLC plate in a developing tank saturated with the chosen solvent system.

    • Allow the chromatogram to develop until the solvent front reaches near the top of the plate.

  • Visualization and Scraping:

    • Remove the plate from the tank and allow it to air dry.

    • Visualize the separated bands under a UV lamp (if the compound is UV active) or using an appropriate staining reagent.

    • Carefully scrape the silica gel band corresponding to this compound.

  • Elution:

    • Transfer the scraped silica gel to a small flask or column.

    • Add a polar solvent (e.g., methanol) to elute the compound from the silica.

    • Vortex or gently agitate the mixture and then filter to separate the silica gel.

    • Repeat the elution step to ensure complete recovery.

  • Concentration: Combine the filtrates and evaporate the solvent to obtain the purified this compound.

Protocol 4: Sephadex LH-20 Column Chromatography

Objective: To perform a final polishing step to remove any remaining impurities, often smaller or larger molecules, based on size exclusion and partition chromatography.

Materials:

  • Purified sample from Protocol 3

  • Sephadex LH-20 resin

  • Chromatography column compatible with organic solvents

  • Mobile phase (e.g., methanol or a mixture of chloroform and methanol)

  • Fraction collector and collection tubes

Procedure:

  • Resin Swelling and Column Packing:

    • Swell the Sephadex LH-20 resin in the chosen mobile phase for at least 3 hours.

    • Pack the column with the swollen resin, ensuring a homogenous bed.

    • Equilibrate the column by washing with 2-3 column volumes of the mobile phase.

  • Sample Application:

    • Dissolve the sample in a small volume of the mobile phase.

    • Apply the sample to the top of the column.

  • Elution:

    • Elute the sample with the mobile phase at a constant flow rate.

    • Collect fractions of a defined volume.

  • Fraction Analysis and Collection:

    • Analyze the fractions using a suitable method (e.g., TLC, UV-Vis spectroscopy) to identify those containing pure this compound.

    • Pool the pure fractions.

  • Final Product: Evaporate the solvent from the pooled fractions to obtain the final purified this compound. Lyophilize if necessary for long-term storage.

References

Application Notes and Protocols for High-Throughput Screening of Decatromicin B Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decatromicin B is a potent antibiotic with demonstrated activity against Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA).[1] As the challenge of antimicrobial resistance continues to grow, the development of new antibiotic entities is of paramount importance. Analogs of this compound represent a promising avenue for the discovery of novel therapeutics with improved efficacy, pharmacokinetic properties, and spectrum of activity.

These application notes provide a comprehensive framework for the development and implementation of a high-throughput screening (HTS) campaign to identify and characterize novel this compound analogs with antibacterial activity. The proposed strategy employs a primary whole-cell viability assay to identify active compounds, followed by a suite of secondary, target-focused assays to elucidate the mechanism of action (MOA). This tiered approach allows for the efficient screening of large compound libraries and provides valuable insights into the structure-activity relationships (SAR) of this compound analogs.

Core Concepts in High-Throughput Screening for Antibiotics

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical and/or biological compounds for a specific biological target.[2][3] For antibacterial drug discovery, HTS assays can be broadly categorized into two types:

  • Whole-Cell Assays: These assays assess the overall effect of a compound on bacterial viability or growth. They are advantageous for identifying compounds with novel mechanisms of action, as they do not require prior knowledge of the drug's target.

  • Target-Based Assays: These assays are designed to identify compounds that interact with a specific molecular target within the bacterium, such as an enzyme or a signaling pathway. They are useful for optimizing known scaffolds and for understanding the mechanism of action.

This protocol outlines a primary whole-cell screening approach, which is ideal for the initial assessment of this compound analogs, as their precise MOA is not yet fully elucidated.

Primary High-Throughput Screening Assay: Bacterial Viability

The primary HTS assay is designed to rapidly identify this compound analogs that exhibit antibacterial activity against a target pathogen, such as Staphylococcus aureus. A luminescence-based assay measuring bacterial ATP levels is recommended due to its high sensitivity, broad dynamic range, and scalability to high-density microplate formats (384- or 1536-well).[4][5][6] The principle of this assay is that metabolically active, viable bacteria produce ATP. A decrease in ATP levels, and consequently a decrease in the luminescence signal, is indicative of antibacterial activity.

Experimental Workflow for Primary HTS

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Plating Compound Plating (this compound Analogs) Incubation Incubation with Bacteria Compound_Plating->Incubation Dispense Bacterial_Culture Bacterial Culture (e.g., S. aureus) Bacterial_Culture->Incubation Add Lysis_Reagent Addition of Lysis/ATP Detection Reagent Incubation->Lysis_Reagent Luminescence_Reading Luminescence Reading (Plate Reader) Lysis_Reagent->Luminescence_Reading Data_Normalization Data Normalization Luminescence_Reading->Data_Normalization Hit_Identification Hit Identification (% Inhibition) Data_Normalization->Hit_Identification

Caption: Workflow for the primary high-throughput screening assay.

Protocol: Luminescence-Based Bacterial Viability Assay

Materials:

  • This compound analog library (dissolved in DMSO)

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • BacTiter-Glo™ Microbial Cell Viability Assay kit (or equivalent)

  • 384-well white, opaque-bottom microplates

  • Acoustic liquid handler or pin tool for compound dispensing

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

  • Positive control (e.g., Vancomycin)

  • Negative control (DMSO)

Procedure:

  • Compound Plating: Using an acoustic liquid handler or pin tool, dispense a final concentration of 10 µM of each this compound analog into the wells of a 384-well microplate. Include wells with a positive control (Vancomycin, 10 µM) and a negative control (DMSO, 0.1% final concentration).

  • Bacterial Inoculum Preparation: Grow an overnight culture of S. aureus in CAMHB at 37°C with shaking. The following day, dilute the culture in fresh CAMHB to an OD600 of 0.05.

  • Bacterial Seeding: Add 50 µL of the diluted bacterial culture to each well of the compound-containing microplate.

  • Incubation: Incubate the plates at 37°C for 4-6 hours with shaking.

  • ATP Detection: Equilibrate the BacTiter-Glo™ reagent to room temperature. Add 25 µL of the reagent to each well.

  • Signal Stabilization: Shake the plates for 5 minutes at room temperature to induce cell lysis and stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence intensity using a plate reader.

Data Analysis:

The percentage of bacterial growth inhibition for each compound is calculated as follows:

% Inhibition = 100 * (1 - (RLU_sample - RLU_background) / (RLU_negative_control - RLU_background))

Where:

  • RLU_sample is the relative light units from a well with a test compound.

  • RLU_negative_control is the average relative light units from the DMSO control wells.

  • RLU_background is the average relative light units from wells with media only (no bacteria).

Hit Criteria:

Compounds exhibiting a percent inhibition of ≥ 80% are considered primary hits and are selected for further characterization.

Secondary Assays for Mechanism of Action Deconvolution

Once primary hits are identified, a panel of secondary assays can be employed to determine their mechanism of action. Based on the common targets of antibiotics, the following assays are recommended.

Bacterial Cell Wall Synthesis Inhibition Assay

Many antibiotics, such as beta-lactams and vancomycin, inhibit bacterial cell wall synthesis.[3] A reporter gene assay can be used to detect the induction of the cell wall stress response.

Cell_Wall_Stress cluster_cw_stress Cell Wall Stress Response Inhibitor This compound Analog (Cell Wall Synthesis Inhibitor) Cell_Wall_Synthesis Cell Wall Synthesis Inhibitor->Cell_Wall_Synthesis Inhibits Stress_Signal Stress Signal (e.g., accumulation of precursors) Cell_Wall_Synthesis->Stress_Signal Induces Reporter_Gene Reporter Gene Expression (e.g., β-lactamase or luciferase) Stress_Signal->Reporter_Gene Activates Signal_Detection Detectable Signal (Colorimetric/Luminescent) Reporter_Gene->Signal_Detection Produces

Caption: Cell wall stress response signaling pathway.

Materials:

  • E. coli strain carrying a plasmid with the ampC promoter fused to a reporter gene (e.g., β-lactamase)

  • Nitrocefin (a chromogenic β-lactamase substrate)

  • Primary hit compounds

  • Positive control (e.g., Ampicillin)

  • Negative control (DMSO)

  • 384-well clear-bottom microplates

Procedure:

  • Follow steps 1-4 of the primary viability assay protocol using the reporter strain.

  • After incubation, add a solution of Nitrocefin to each well to a final concentration of 100 µg/mL.

  • Incubate at room temperature for 30-60 minutes.

  • Measure the absorbance at 486 nm using a microplate reader.

Data Interpretation: An increase in absorbance indicates the hydrolysis of Nitrocefin by β-lactamase, suggesting that the compound induces the cell wall stress response.

Bacterial Membrane Integrity Assay

Some antibiotics disrupt the integrity of the bacterial cell membrane.[7] This can be assessed using fluorescent dyes that are excluded from cells with intact membranes.

Materials:

  • Staphylococcus aureus

  • Propidium Iodide (PI) solution

  • Primary hit compounds

  • Positive control (e.g., Daptomycin)

  • Negative control (DMSO)

  • 384-well black, clear-bottom microplates

  • Fluorescence microplate reader

Procedure:

  • Follow steps 1-3 of the primary viability assay protocol.

  • Incubate for a shorter period (e.g., 1-2 hours).

  • Add PI solution to each well to a final concentration of 5 µM.

  • Incubate for 15 minutes at room temperature in the dark.

  • Measure fluorescence intensity (Excitation: 535 nm, Emission: 617 nm).

Data Interpretation: An increase in fluorescence indicates that PI has entered the cells due to membrane damage.

Bacterial Protein Synthesis Inhibition Assay

Inhibition of protein synthesis is a common mechanism for antibiotics like macrolides and tetracyclines.[8] A cell-free protein synthesis assay can be used to directly measure the effect of compounds on this process.

Materials:

  • E. coli S30 cell-free extract system

  • Plasmid DNA encoding a reporter protein (e.g., luciferase)

  • Amino acid mixture

  • Primary hit compounds

  • Positive control (e.g., Erythromycin)

  • Negative control (DMSO)

  • 384-well microplates

Procedure:

  • Prepare the cell-free protein synthesis reaction mixture according to the manufacturer's instructions.

  • Dispense the primary hit compounds into the wells of a 384-well plate.

  • Add the reaction mixture to each well.

  • Incubate at 37°C for 1-2 hours.

  • Add luciferase substrate and measure luminescence.

Data Interpretation: A decrease in luminescence indicates inhibition of protein synthesis.

Bacterial DNA Replication Inhibition (Topoisomerase) Assay

Many antibiotics, including fluoroquinolones, target DNA replication by inhibiting enzymes such as DNA gyrase and topoisomerase IV.[9][10] A biochemical assay can be used to measure the activity of these enzymes.

Topoisomerase_Inhibition cluster_topo Topoisomerase Inhibition Pathway Inhibitor This compound Analog (Topoisomerase Inhibitor) Topoisomerase DNA Gyrase / Topo IV Inhibitor->Topoisomerase Inhibits Supercoiled_DNA Supercoiled DNA Topoisomerase->Supercoiled_DNA Acts on Relaxed_DNA Relaxed DNA Supercoiled_DNA->Relaxed_DNA Relaxation

Caption: Simplified pathway of topoisomerase inhibition.

Materials:

  • Purified E. coli DNA gyrase

  • Relaxed plasmid DNA (e.g., pBR322)

  • ATP

  • Reaction buffer

  • Primary hit compounds

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (DMSO)

  • Agarose (B213101) gel electrophoresis system

  • DNA stain (e.g., SYBR Safe)

Procedure:

  • Set up reaction mixtures containing reaction buffer, relaxed plasmid DNA, ATP, and the primary hit compound in microcentrifuge tubes.

  • Add DNA gyrase to initiate the reaction.

  • Incubate at 37°C for 1 hour.

  • Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Run the samples on an agarose gel.

  • Stain the gel and visualize the DNA bands under UV light.

Data Interpretation: Inhibition of DNA gyrase activity is indicated by a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the negative control.

Data Presentation

All quantitative data from the primary and secondary screens should be summarized in tables for clear comparison of the activity of the this compound analogs.

Table 1: Primary HTS Results for this compound Analogs

Analog ID% Inhibition at 10 µMHit (Yes/No)
DB-00195.2Yes
DB-00212.5No
DB-00388.7Yes
.........

Table 2: Secondary Assay Results for Primary Hits

Analog IDCell Wall Stress (Fold Induction)Membrane Damage (RFU)Protein Synthesis (% Inhibition)DNA Gyrase Inhibition (IC50, µM)
DB-0011.2150085.4>50
DB-0035.8120010.12.5
Vancomycin8.211005.3>50
Daptomycin1.585008.1>50
Erythromycin1.1130092.0>50
Ciprofloxacin1.314007.50.8

Conclusion

The described high-throughput screening cascade provides a robust and efficient method for the identification and characterization of novel this compound analogs with antibacterial activity. The primary whole-cell viability assay allows for the unbiased screening of large compound libraries, while the panel of secondary assays facilitates the elucidation of the mechanism of action of the identified hits. This integrated approach will accelerate the discovery of new antibiotic candidates to combat the growing threat of antimicrobial resistance.

References

Formulation of Decatromicin B for In Vivo Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Decatromicin B, a potent macrolide antibiotic, has demonstrated significant in vitro activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). To facilitate the progression of this promising candidate into preclinical in vivo studies, robust and reproducible formulation and administration protocols are essential. This document provides detailed application notes and experimental protocols for the formulation of this compound for in vivo studies in murine models, addressing its poor aqueous solubility. It includes recommended vehicle compositions, preparation methods, and standardized procedures for subcutaneous and intravenous administration.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing a suitable formulation for in vivo administration. Key properties are summarized in the table below. The poor water solubility of this compound necessitates the use of solubilizing excipients to achieve a formulation suitable for parenteral injection.[1][2][3]

PropertyValueSource
Molecular Formula C45H56Cl2N2O10[1][2]
Molecular Weight 855.9 g/mol
Appearance Off-white to light tan solid
Aqueous Solubility Poor
Solubility in Organic Solvents Soluble in Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), Ethanol (B145695), Methanol

Recommended Formulations for In Vivo Studies

Given the poor water solubility of this compound, several formulation strategies can be employed to enable parenteral administration in animal models. The selection of a particular vehicle system will depend on the intended route of administration, the required dose, and the toxicological profile of the excipients. Below are two recommended starting formulations.

Co-solvent Based Formulation for Intravenous (IV) and Subcutaneous (SC) Administration

This formulation utilizes a mixture of co-solvents and a surfactant to solubilize this compound for clear solution injections.

ComponentFunctionPercentage (v/v)
Dimethyl sulfoxide (DMSO) Primary Solvent10%
PEG 400 (Polyethylene glycol 400) Co-solvent40%
Tween 80 (Polysorbate 80) Surfactant5%
Saline (0.9% NaCl) Vehicle45%
Cyclodextrin-Based Formulation for Intravenous (IV) and Subcutaneous (SC) Administration

This formulation uses a modified cyclodextrin (B1172386) to form an inclusion complex with this compound, thereby increasing its aqueous solubility.

ComponentFunctionConcentration
Hydroxypropyl-β-cyclodextrin (HP-β-CD) Solubilizing agent20% (w/v)
Sterile Water for Injection Vehicleq.s. to 100%

Experimental Protocols

Preparation of Co-solvent Based Formulation

This protocol describes the preparation of a 10 mg/mL stock solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • PEG 400, sterile, injectable grade

  • Tween 80, sterile, injectable grade

  • Sterile Saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Magnetic stirrer and stir bar

Procedure:

  • Weigh the required amount of this compound powder in a sterile vial.

  • Add DMSO to the vial to dissolve the this compound completely. Vortex if necessary.

  • In a separate sterile container, prepare the vehicle by mixing PEG 400, Tween 80, and saline in the specified ratios.

  • Slowly add the vehicle to the this compound solution while stirring.

  • Continue stirring until a clear, homogenous solution is obtained.

  • The final formulation can be sterile-filtered through a 0.22 µm syringe filter if necessary.

Diagram 1: Workflow for Co-solvent Formulation Preparation
Protocol for Subcutaneous (SC) Injection in Mice

Materials:

  • Prepared this compound formulation

  • Sterile insulin (B600854) syringes (27-30 gauge needle)

  • 70% ethanol swabs

  • Mouse restraint device (optional)

Procedure:

  • Calculate the required injection volume based on the animal's body weight and the target dose. The maximum recommended injection volume for a subcutaneous injection in a mouse is 10 ml/kg.

  • Gently restrain the mouse by grasping the loose skin over the neck and shoulders (scruffing).

  • Wipe the injection site (dorsal midline, between the shoulder blades) with a 70% ethanol swab.

  • Lift the skin to form a "tent".

  • Insert the needle, bevel up, into the base of the tented skin, parallel to the spine.

  • Aspirate gently by pulling back the plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and re-insert at a new site.

  • Slowly inject the formulation.

  • Withdraw the needle and gently apply pressure to the injection site with a dry gauze if necessary.

  • Return the mouse to its cage and monitor for any adverse reactions.

SC_Injection_Workflow start Start calculate_volume Calculate Injection Volume start->calculate_volume restrain_mouse Restrain Mouse calculate_volume->restrain_mouse disinfect_site Disinfect Injection Site restrain_mouse->disinfect_site tent_skin Tent the Skin disinfect_site->tent_skin insert_needle Insert Needle tent_skin->insert_needle aspirate Aspirate insert_needle->aspirate check_blood Blood in Syringe? aspirate->check_blood inject Inject Formulation check_blood->inject No reposition_needle Reposition Needle check_blood->reposition_needle Yes withdraw_needle Withdraw Needle inject->withdraw_needle monitor Monitor Animal withdraw_needle->monitor end_procedure End monitor->end_procedure reposition_needle->insert_needle

Diagram 2: Workflow for Subcutaneous Injection in Mice
Protocol for Intravenous (IV) Injection in Mice (Tail Vein)

Materials:

  • Prepared this compound formulation

  • Sterile insulin syringes (27-30 gauge needle)

  • Mouse restraint device

  • Heat lamp or warming pad

  • 70% ethanol swabs

Procedure:

  • Calculate the required injection volume. The maximum recommended bolus IV injection volume in a mouse is 5 ml/kg.

  • Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.

  • Place the mouse in a restraint device, exposing the tail.

  • Wipe the tail with a 70% ethanol swab.

  • Identify one of the lateral tail veins.

  • With the needle bevel facing up, insert the needle into the vein at a shallow angle.

  • Successful entry into the vein may be indicated by a flash of blood in the needle hub.

  • Slowly inject the formulation. If swelling occurs at the injection site, the needle is not in the vein. In this case, withdraw the needle and re-attempt at a more proximal site.

  • After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.

  • Return the mouse to its cage and monitor.

Suggested In Vivo Dosing

As there is no published in vivo data for this compound, initial dose-ranging studies are recommended. Based on in vivo efficacy studies of other macrolide antibiotics in murine models, a starting dose range of 10-50 mg/kg administered once or twice daily can be considered for efficacy studies against susceptible bacterial strains. For instance, studies with azithromycin (B1666446) in mice have used doses ranging from 12.5 mg/kg to 100 mg/kg. Erythromycin has been used in mice at doses of 1-10 mg/kg. The final dose will need to be optimized based on the specific infection model, the severity of the infection, and the pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound.

Safety and Handling Precautions

  • This compound is a potent compound and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • All formulation procedures should be conducted in a laminar flow hood to maintain sterility.

  • All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and performed in accordance with institutional guidelines.

Conclusion

The protocols outlined in this document provide a comprehensive guide for the formulation and administration of the poorly water-soluble antibiotic, this compound, for in vivo studies in mice. By utilizing appropriate solubilizing agents and standardized administration techniques, researchers can obtain reliable and reproducible data to evaluate the preclinical efficacy and pharmacokinetic profile of this promising therapeutic candidate.

References

Application Notes and Protocols: Assessing the Bactericidal vs. Bacteriostatic Properties of Decatromicin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decatromicin B is a spirotetronate polyketide antibiotic with demonstrated activity against a range of Gram-positive bacteria, including clinically significant methicillin-resistant Staphylococcus aureus (MRSA) strains.[1][2] The determination of whether a novel antibiotic is bactericidal (kills bacteria) or bacteriostatic (inhibits bacterial growth) is a critical step in its preclinical evaluation. This information guides the selection of appropriate infection models for in vivo efficacy studies and informs its potential clinical applications. An antibiotic's effect is generally considered bactericidal if the ratio of the minimum bactericidal concentration (MBC) to the minimum inhibitory concentration (MIC) is ≤ 4, and bacteriostatic if the MBC/MIC ratio is > 4.

These application notes provide a summary of the known in vitro activity of this compound and detailed protocols for determining its minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), thereby enabling researchers to assess its bactericidal or bacteriostatic properties.

Data Presentation

The following table summarizes the reported minimum inhibitory concentration (MIC) values for this compound against various Gram-positive bacterial strains. Currently, public literature does not provide minimum bactericidal concentration (MBC) values for this compound. Researchers can utilize the protocols provided herein to determine these values.

Bacterial StrainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioClassification
Staphylococcus aureus (various strains)0.39 - 0.78Not availableNot availableNot available
Methicillin-resistant S. aureus (MRSA)0.39 - 0.78Not availableNot availableNot available
Micrococcus luteus0.78Not availableNot availableNot available
Bacillus subtilis0.78Not availableNot availableNot available
Corynebacterium bovis6.25Not availableNot availableNot available

Mechanism of Action

This compound belongs to the spirotetronate class of polyketides, which are known for their complex structures and potent biological activities, including antibacterial and antitumor effects.[3][4][5] While the specific molecular target and signaling pathway of this compound have not been fully elucidated, the lack of availability of the compound has been a limiting factor in these investigations. Spirotetronate polyketides are known to interfere with essential cellular processes in bacteria.

Experimental Protocols

The following are detailed protocols for determining the MIC and MBC of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the determination of the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Test bacterial strains (e.g., S. aureus, MRSA)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Further dilute in CAMHB to achieve the desired starting concentration for serial dilutions.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of this compound in CAMHB to obtain a range of concentrations. Typically, this involves adding 100 µL of CAMHB to wells 2 through 11. Add 200 µL of the starting this compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial transfer to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in CAMHB. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each test well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: After incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined and establishes the lowest concentration of this compound required to kill ≥99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay (Protocol 1)

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile pipette tips and pipettor

  • Incubator (37°C)

Procedure:

  • Subculturing from MIC Wells: From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10-20 µL aliquot.

  • Plating: Spot-inoculate the aliquot onto a quadrant of a sterile MHA plate. Be sure to label each quadrant corresponding to the concentration of this compound in the well from which the sample was taken.

  • Incubation: Incubate the MHA plates at 37°C for 18-24 hours.

  • Reading the MBC: After incubation, observe the plates for bacterial growth. The MBC is the lowest concentration of this compound that results in no colony formation on the MHA plate, which corresponds to a ≥99.9% reduction in the initial inoculum.

Visualization of Experimental Workflow

The following diagrams illustrate the key experimental workflows.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_result Result start Start prep_drug Prepare this compound Stock Solution start->prep_drug prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution in 96-well Plate prep_drug->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC Determination.

MBC_Determination_Workflow cluster_mic From MIC Assay cluster_mbc_assay MBC Assay cluster_mbc_result Result mic_results MIC Plate with No Visible Growth in MIC and Higher Wells subculture Subculture Aliquots from Clear Wells onto Mueller-Hinton Agar mic_results->subculture incubate_agar Incubate Agar Plates at 37°C for 18-24h subculture->incubate_agar read_mbc Read MBC (Lowest concentration with no colony growth) incubate_agar->read_mbc

Caption: Workflow for MBC Determination.

Bactericidal_vs_Bacteriostatic_Logic start Determine MIC and MBC Values calculate_ratio Calculate MBC/MIC Ratio start->calculate_ratio decision Is MBC/MIC Ratio ≤ 4? calculate_ratio->decision bactericidal Bactericidal decision->bactericidal Yes bacteriostatic Bacteriostatic decision->bacteriostatic No

Caption: Logic for Classification.

References

Application Notes & Protocols for Identifying the Decatromicin B Biosynthetic Gene Cluster Using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decatromicin B, an antibiotic produced by Actinomadura sp., exhibits potent activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] The discovery and development of novel antibiotics are critical in the face of rising antimicrobial resistance. The genetic blueprint for the biosynthesis of such complex natural products is encoded in biosynthetic gene clusters (BGCs). Many BGCs, however, remain silent or are expressed at very low levels under standard laboratory conditions, hindering the discovery of new bioactive compounds.[4][5]

The CRISPR-Cas9 system has emerged as a powerful and versatile tool for genome editing, enabling targeted gene knockouts, insertions, and transcriptional regulation. A particularly effective strategy for activating silent BGCs is the CRISPR-Cas9 mediated replacement of the native promoter with a strong, constitutive promoter to drive the expression of the entire cluster. This approach has been successfully applied in various Streptomyces species to activate silent BGCs and discover novel metabolites.

These application notes provide a detailed, hypothetical protocol for utilizing a CRISPR-Cas9-based strategy to identify and activate the this compound biosynthetic gene cluster in its native producer, Actinomadura sp.

Logical Workflow for BGC Identification and Activation

The overall strategy involves the targeted insertion of a constitutive promoter upstream of a predicted biosynthetic gene cluster in Actinomadura sp. using CRISPR-Cas9 to induce the production of this compound.

BGC_Activation_Workflow cluster_0 Bioinformatics & Design cluster_1 Molecular Biology cluster_2 Microbiology & Genetics cluster_3 Analytical Chemistry Bioinformatics Genome Sequencing & BGC Prediction (antiSMASH) sgRNA_Design sgRNA Design & Off-target Analysis Bioinformatics->sgRNA_Design Vector_Construction Construction of CRISPR-Cas9 Plasmid sgRNA_Design->Vector_Construction Transformation Transformation of Actinomadura sp. Vector_Construction->Transformation Donor_DNA Preparation of Donor DNA Template Donor_DNA->Transformation Selection Selection of Engineered Strains Transformation->Selection Fermentation Fermentation & Metabolite Extraction Selection->Fermentation Analysis LC-MS/MS & NMR Analysis Fermentation->Analysis Identification Identification of This compound Analysis->Identification

Caption: Workflow for CRISPR-Cas9 mediated activation of the this compound BGC.

Data Presentation

The efficiency of CRISPR-Cas9-mediated genetic manipulation is significantly higher than traditional methods. The following table summarizes representative knock-in efficiencies achieved in various Streptomyces species, demonstrating the potential for high-efficiency editing in Actinomadura.

Host OrganismTarget Gene/ClusterKnock-in Efficiency with CRISPR-Cas9 (%)Knock-in Efficiency without CRISPR-Cas9 (%)Reference
S. albusindigoidine synthase~80<10
S. lividansactinorhodin BGC~75<5
S. roseosporusType I PKS~60Not Reported
S. venezuelaeType III PKS~90Not Reported

Experimental Protocols

Protocol 1: Bioinformatic Prediction of the this compound BGC and sgRNA Design
  • Genome Sequencing and Assembly:

    • Extract high-quality genomic DNA from Actinomadura sp. MK73-NF4.

    • Perform whole-genome sequencing using a combination of long-read (e.g., PacBio or Oxford Nanopore) and short-read (e.g., Illumina) technologies to achieve a high-quality, contiguous genome assembly.

  • BGC Prediction:

    • Annotate the assembled genome.

    • Utilize the antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) software to identify putative BGCs. Look for clusters predicted to produce polyketides or non-ribosomal peptides, consistent with the likely biosynthesis of this compound.

  • sgRNA Design:

    • Select a target site for promoter insertion immediately upstream of the predicted core biosynthetic gene (e.g., a polyketide synthase or non-ribosomal peptide synthetase) within the putative this compound BGC.

    • Design a 20-nucleotide sgRNA sequence that targets a region adjacent to a Protospacer Adjacent Motif (PAM) sequence (e.g., 5'-NGG-3' for Streptococcus pyogenes Cas9).

    • Perform a BLAST search against the Actinomadura sp. genome to ensure the sgRNA sequence is unique and has minimal potential for off-target effects.

Protocol 2: Construction of the CRISPR-Cas9 Delivery Vector and Donor DNA

The CRISPR-Cas9 system for this application consists of the Cas9 nuclease and a single guide RNA (sgRNA) that directs Cas9 to the target DNA sequence.

CRISPR_System cluster_plasmid CRISPR-Cas9 Plasmid cluster_donor Donor DNA Template cas9 cas9 Gene Target DNA Target DNA cas9->Target DNA cleavage sgRNA sgRNA Scaffold sgRNA->Target DNA guidance promoter_cas9 Inducible Promoter (e.g., tipA) promoter_cas9->cas9 promoter_sgRNA Constitutive Promoter (e.g., ermE*) promoter_sgRNA->sgRNA homology_left Left Homology Arm promoter_strong Constitutive Promoter (e.g., kasO*) homology_left->promoter_strong homology_right Right Homology Arm promoter_strong->homology_right promoter_strong->Target DNA insertion via Homologous Recombination

Caption: Components of the CRISPR-Cas9 system for promoter insertion.

  • Vector Backbone:

    • Utilize an E. coli - Streptomyces shuttle vector (e.g., pCRISPR-Cas9) that can replicate in both organisms. The vector should contain:

      • The cas9 gene under the control of an inducible promoter (e.g., thiostrepton-inducible tipA promoter).

      • A cassette for the expression of the sgRNA under a constitutive promoter (e.g., ermE*).

      • An antibiotic resistance marker for selection in Actinomadura sp. (e.g., apramycin).

      • A temperature-sensitive origin of replication for plasmid curing.

  • Cloning the sgRNA:

    • Synthesize oligonucleotides encoding the designed 20-nt target sequence.

    • Anneal the oligonucleotides to form a duplex.

    • Clone the duplex into the sgRNA expression cassette of the CRISPR-Cas9 vector.

  • Preparation of the Donor DNA Template:

    • Design a donor DNA template consisting of:

      • A strong, constitutive promoter (e.g., kasO*).

      • Flanked by left and right homology arms (each ~500-1000 bp) corresponding to the sequences immediately upstream and downstream of the sgRNA target site in the Actinomadura sp. genome.

    • Synthesize the donor DNA template via PCR amplification from a suitable template or through commercial gene synthesis.

Protocol 3: Transformation and Screening of Actinomadura sp.
  • Protoplast Preparation:

    • Grow Actinomadura sp. in a suitable liquid medium (e.g., TSB) to the mid-exponential phase.

    • Treat the mycelia with lysozyme (B549824) to digest the cell wall and generate protoplasts.

    • Wash and resuspend the protoplasts in a suitable buffer.

  • Transformation:

    • Co-transform the Actinomadura sp. protoplasts with the CRISPR-Cas9 plasmid and the linear donor DNA template using polyethylene (B3416737) glycol (PEG)-mediated transformation.

    • Plate the transformed protoplasts on a regeneration medium and incubate to allow for cell wall regeneration and growth.

  • Selection and Screening:

    • Overlay the plates with the appropriate antibiotic (e.g., apramycin) to select for transformants containing the CRISPR-Cas9 plasmid.

    • Induce cas9 expression by adding the inducer (e.g., thiostrepton) to the medium.

    • After sufficient growth, screen individual colonies by colony PCR using primers flanking the target region to identify mutants with the desired promoter insertion. The insertion of the promoter will result in a larger PCR product compared to the wild-type.

    • Cure the confirmed mutant colonies of the CRISPR-Cas9 plasmid by growing them at a non-permissive temperature (e.g., 37°C) without antibiotic selection.

Protocol 4: Fermentation, Metabolite Analysis, and Identification of this compound
  • Fermentation:

    • Inoculate both the wild-type Actinomadura sp. and the engineered strain into a production medium known to support the production of other actinomycete secondary metabolites.

    • Incubate the cultures under optimal conditions for secondary metabolite production (e.g., 28-30°C, 200-250 rpm for 7-10 days).

  • Metabolite Extraction:

    • Separate the biomass from the culture broth by centrifugation.

    • Extract the supernatant and the mycelium separately with an organic solvent (e.g., ethyl acetate (B1210297) or butanol).

    • Combine and evaporate the organic extracts to dryness.

  • LC-MS/MS Analysis:

    • Resuspend the dried extracts in a suitable solvent (e.g., methanol).

    • Analyze the extracts by High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS).

    • Compare the metabolite profiles of the wild-type and the engineered strains. Look for new peaks in the engineered strain that are absent or significantly less abundant in the wild-type.

  • Identification of this compound:

    • Compare the mass of the newly produced compound with the known molecular weight of this compound (C45H56Cl2N2O10, MW: 855.84).

    • For confirmation, perform large-scale fermentation of the engineered strain to isolate a sufficient quantity of the compound.

    • Elucidate the structure of the isolated compound using Nuclear Magnetic Resonance (NMR) spectroscopy and compare the data with the published data for this compound.

Conclusion

This application note outlines a comprehensive and robust strategy for the identification and activation of the this compound biosynthetic gene cluster in Actinomadura sp. using CRISPR-Cas9 technology. By leveraging the high efficiency of CRISPR-Cas9-mediated promoter insertion, researchers can unlock the production of this valuable antibiotic, paving the way for further investigation, strain improvement, and potential therapeutic development. The principles and protocols described herein are broadly applicable to the discovery and characterization of other silent biosynthetic gene clusters in a wide range of microorganisms.

References

Application Notes and Protocols for Determining Decatromicin B Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Decatromicin B is a macrolide antibiotic isolated from Actinomadura sp. MK73-NF4, known for its activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] While its antibacterial properties are established, its potential cytotoxic effects on mammalian cells are less understood. Assessing the cytotoxicity of novel compounds like this compound is a critical step in drug discovery and development, providing insights into potential therapeutic applications, such as anticancer treatments, or identifying possible toxicological liabilities.[3][4] This document provides detailed protocols for a panel of common cell-based assays to evaluate the cytotoxicity of this compound.

These assays measure different cellular parameters to determine cell viability and the mechanism of cell death. The described protocols include the MTT assay to assess metabolic activity, the LDH release assay to measure membrane integrity, and an Annexin V-FITC/PI apoptosis assay to differentiate between apoptotic and necrotic cell death.

Key Cytotoxicity Assays

A multi-faceted approach using various assays is recommended to gain a comprehensive understanding of a compound's cytotoxic profile.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.[5] Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, the amount of which is proportional to the number of living cells.[6]

  • Lactate (B86563) Dehydrogenase (LDH) Release Assay: This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[6][7] LDH is a stable cytosolic enzyme that is released upon loss of cell membrane integrity, a hallmark of necrosis or late-stage apoptosis.[6]

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay: This flow cytometry-based assay is used to distinguish between different stages of cell death. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound involves preparing the compound, treating cultured cells, performing the selected assays, and analyzing the data.

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution treat_cells Treat Cells with this compound (Varying Concentrations and Durations) prep_compound->treat_cells prep_cells Seed Cells in Microplates prep_cells->treat_cells mtt_assay MTT Assay treat_cells->mtt_assay ldh_assay LDH Assay treat_cells->ldh_assay apoptosis_assay Apoptosis Assay (Flow Cytometry) treat_cells->apoptosis_assay data_analysis Measure Absorbance/Fluorescence mtt_assay->data_analysis ldh_assay->data_analysis apoptosis_assay->data_analysis ic50 Calculate IC50 Values data_analysis->ic50 interpret Interpret Results ic50->interpret

Caption: General experimental workflow for cytotoxicity testing of this compound.

Detailed Experimental Protocols

MTT Assay Protocol

Principle: This assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • This compound

  • Mammalian cell line (e.g., HeLa, MCF-7, or a relevant cell line for the research question)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound, e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the 4-hour incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

LDH Release Assay Protocol

Principle: This assay measures the amount of lactate dehydrogenase (LDH) released into the culture medium from cells with damaged plasma membranes.

Materials:

  • LDH cytotoxicity detection kit (commercially available)

  • Treated cell culture supernatants

  • 96-well microplates

  • Microplate reader

Procedure:

  • Prepare Controls:

    • Background Control: Culture medium without cells.

    • Low Control (Spontaneous LDH release): Supernatant from vehicle-treated cells.

    • High Control (Maximum LDH release): Supernatant from cells treated with a lysis buffer (provided in the kit) 30 minutes before the end of the experiment.

    • Experimental: Supernatant from cells treated with various concentrations of this compound.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.

  • Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental - Low Control) / (High Control - Low Control)] x 100

Annexin V-FITC/PI Apoptosis Assay Protocol

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated cells

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound as described previously in 6-well plates. After treatment, harvest the cells by trypsinization and collect any floating cells from the medium.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Data Presentation

The quantitative data obtained from these assays can be summarized in tables for clear comparison.

Table 1: Cytotoxicity of this compound on HeLa Cells (MTT Assay)

This compound (µM)Cell Viability (%) ± SD (24h)Cell Viability (%) ± SD (48h)Cell Viability (%) ± SD (72h)
0 (Vehicle)100 ± 4.5100 ± 5.1100 ± 4.8
198.2 ± 3.995.4 ± 4.290.1 ± 5.3
585.7 ± 5.175.2 ± 4.860.5 ± 6.1
1060.3 ± 4.748.9 ± 5.535.2 ± 4.9
2535.1 ± 3.820.7 ± 3.115.8 ± 2.7
5015.4 ± 2.58.9 ± 1.95.2 ± 1.5
IC50 (µM) 12.5 9.8 6.2

Table 2: Membrane Integrity Assessment by LDH Release Assay (48h Treatment)

Treatment% Cytotoxicity ± SD
Vehicle Control5.2 ± 1.1
This compound (10 µM)25.8 ± 3.4
This compound (25 µM)55.1 ± 4.9
This compound (50 µM)85.7 ± 6.2
Positive Control (Lysis Buffer)100 ± 0

Table 3: Apoptosis Analysis by Flow Cytometry (48h Treatment)

TreatmentLive Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control95.1 ± 2.32.5 ± 0.82.4 ± 0.7
This compound (10 µM)60.4 ± 4.125.3 ± 3.514.3 ± 2.9
This compound (25 µM)25.8 ± 3.745.9 ± 5.228.3 ± 4.5

Potential Signaling Pathways

Should this compound induce apoptosis, further investigation into the underlying signaling pathways would be warranted. A common mechanism of apoptosis involves the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the activation of caspase cascades.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor (e.g., Fas, TNFR) ligand->receptor disc DISC Formation receptor->disc procaspase8 Pro-caspase-8 disc->procaspase8 caspase8 Caspase-8 procaspase8->caspase8 bcl2 Bcl-2 family regulation (Bax/Bak activation) caspase8->bcl2 Bid cleavage procaspase3 Pro-caspase-3 caspase8->procaspase3 stress Cellular Stress (e.g., DNA damage) stress->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome procaspase9 Pro-caspase-9 procaspase9->apoptosome caspase9 Caspase-9 apoptosome->caspase9 caspase9->procaspase3 caspase3 Caspase-3 procaspase3->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.

Disclaimer: The data presented in the tables are hypothetical and for illustrative purposes only. Actual experimental results may vary. It is crucial to include appropriate controls and perform experiments in triplicate to ensure data accuracy and reproducibility.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Water Solubility of Decatromicin B in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor water solubility of Decatromicin B in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a potent antibiotic with significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). However, it has poor water solubility, which can lead to precipitation in aqueous assay media, resulting in inaccurate and unreliable experimental outcomes.

Q2: What are the recommended solvents for preparing a stock solution of this compound?

This compound is soluble in several organic solvents. For biological assays, dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions. Ethanol, methanol, and dimethylformamide (DMF) are also viable options. It is crucial to use anhydrous, high-purity solvents to maintain the integrity of the compound.

Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous assay buffer. What can I do?

This is a common issue known as "crashing out." Several strategies can mitigate this:

  • Optimize Final DMSO Concentration: Keep the final concentration of DMSO in your assay medium as low as possible, ideally below 0.5%, to avoid solvent-induced toxicity and precipitation. Always include a vehicle control with the same final DMSO concentration in your experiments.

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of the stock solution in the assay medium. This gradual change in solvent polarity can help maintain solubility.

  • Vortexing During Dilution: Add the this compound stock solution dropwise to the assay medium while continuously vortexing or stirring. This promotes rapid and uniform dispersion.

  • Gentle Warming: Pre-warming the aqueous medium to 37°C before adding the stock solution can sometimes improve solubility. However, prolonged heating should be avoided to prevent compound degradation.

Q4: Are there alternatives to using high concentrations of organic solvents?

Yes, several formulation strategies can enhance the aqueous solubility of hydrophobic compounds like this compound:

  • Surfactants: Non-ionic surfactants such as Tween 80 or Polysorbate 80 can be used at low concentrations (e.g., 0.002%) to prevent the compound from adhering to plasticware and to improve its dispersion in aqueous media.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming inclusion complexes that are more water-soluble. Beta-cyclodextrins and their derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.

Q5: What is the likely mechanism of action of this compound?

While the exact molecular target of this compound has not been definitively identified in the available literature, its structural similarities to other macrocyclic antibiotics, such as the arylomycins, suggest a probable mechanism of action. It is hypothesized that this compound inhibits bacterial type I signal peptidase (SPase). This enzyme is crucial for the secretion of proteins essential for bacterial viability and pathogenesis.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
This compound powder will not dissolve in DMSO. The concentration is too high.- Increase the volume of DMSO to lower the concentration.- Gently warm the solution in a 37°C water bath for 5-10 minutes.- Use mechanical agitation, such as vortexing or brief sonication.
Stock solution appears cloudy or has visible precipitate after storage. The compound has precipitated out of solution due to storage at low temperatures.- Allow the vial to warm to room temperature.- Gently warm the solution in a 37°C water bath and vortex until the precipitate redissolves.- Before each use, visually inspect the stock solution to ensure it is clear.
Precipitation is observed in the cell culture medium during the assay. The aqueous solubility limit of this compound has been exceeded.- Lower the final concentration of this compound in the assay.- Decrease the final percentage of DMSO.- Prepare fresh dilutions for each experiment.- Consider using a solubility-enhancing excipient like HP-β-cyclodextrin or a low concentration of a non-ionic surfactant.
Inconsistent results between experiments. - Incomplete dissolution of the stock solution.- Precipitation of the compound in the assay medium.- Degradation of the compound.- Ensure the stock solution is completely dissolved and homogenous before each use.- Prepare fresh working solutions for each experiment.- Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Technical Support Center: Optimizing Decatromicin B Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the submerged fermentation of Decatromicin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

This compound is a potent tetronic acid antibiotic with activity against both antibiotic-sensitive and resistant bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] It is a secondary metabolite produced by the actinomycete Actinomadura sp., specifically strain MK73-NF4.[4][5]

Q2: What are the critical fermentation parameters to monitor for optimal this compound production?

The most critical parameters to monitor and control during submerged fermentation for antibiotic production, including this compound, are:

  • pH: The acidity or alkalinity of the medium significantly impacts enzyme activity and nutrient uptake.

  • Temperature: Affects microbial growth rate and enzyme stability.

  • Dissolved Oxygen (DO): Crucial for aerobic respiration and biosynthesis of the antibiotic.

  • Carbon and Nitrogen Sources: The type and concentration of these nutrients directly influence biomass growth and secondary metabolite synthesis.[6][7]

  • Inoculum Size and Age: The quantity and physiological state of the initial culture can determine the lag phase duration and overall productivity.[8][9]

Q3: What is a suitable fermentation medium composition for this compound production?

While the exact optimal medium for Actinomadura sp. MK73-NF4 is proprietary, a typical starting point for actinomycete fermentation includes a complex medium. The selection of appropriate carbon and nitrogen sources is crucial for metabolite production.[10] Common sources used in actinomycete fermentation are:

It is essential to optimize the carbon-to-nitrogen ratio for your specific strain and process.

Troubleshooting Guide

Issue 1: Low or No this compound Yield
Possible Cause Troubleshooting Step
Sub-optimal pH Verify the initial pH of your medium is within the optimal range for antibiotic production (typically neutral to slightly alkaline for actinomycetes, around 7.0-7.5).[8][13] Implement a pH control strategy, as pH can shift during fermentation. A two-stage pH control, where pH is maintained at one level during the growth phase and shifted to another during the production phase, can be beneficial.[13]
Incorrect Temperature Ensure the fermentation temperature is maintained at the optimum for Actinomadura sp., which is generally around 28-30°C for many antibiotic-producing actinomycetes.[8][14][15] Temperatures too high or too low can inhibit growth and antibiotic synthesis.[14][15]
Inadequate Aeration/Dissolved Oxygen (DO) Low DO levels can be a limiting factor. Increase agitation speed or airflow to maintain DO levels, especially during the exponential growth phase.[16][17] Controlling DO at saturation levels during the growth phase has been shown to significantly increase final antibiotic yield in some Streptomyces species.[16][18] However, DO requirements may change between the growth and production phases.[19]
Nutrient Limitation The carbon or nitrogen source may be depleted before the production phase. Analyze the concentration of key nutrients throughout the fermentation. Consider fed-batch strategies to supply additional nutrients. The choice of carbon and nitrogen sources greatly influences secondary metabolism.[11]
Metabolic Repression High concentrations of readily metabolizable sugars like glucose can sometimes repress the genes responsible for secondary metabolite production. Test alternative or more complex carbon sources like starch or dextrin.[9][12]
Issue 2: Poor Biomass Growth
Possible Cause Troubleshooting Step
Inappropriate Medium Composition Review the components of your growth medium. Ensure all necessary macro and micronutrients are present. Test different carbon and nitrogen sources to find the optimal combination for biomass.[20]
Sub-optimal Physical Parameters Check that the pH and temperature are set to the optimal values for the growth of Actinomadura sp. (e.g., pH 7.0-7.5, Temp 28-30°C).[8][13]
Poor Inoculum Quality Use an inoculum from the late exponential growth phase. An old or insufficient inoculum will result in a long lag phase and poor growth. Optimize the inoculum size, typically between 5-10% (v/v).[6][9]
Oxygen Limitation Insufficient dissolved oxygen can severely limit the growth of aerobic actinomycetes. Ensure adequate aeration and agitation.[16][18]

Quantitative Data Summary

The optimal fermentation parameters often require empirical determination for each specific strain and fermenter setup. The following tables provide a summary of typical ranges found to be effective for antibiotic production in actinomycetes.

Table 1: Effect of pH on Antibiotic Production

pH LevelObservationReference
4.5 - 5.5Generally inhibitory for both growth and antibiotic production.[13]
6.5Can be optimal for the initial growth phase (biomass production).[13]
7.0 - 7.5Often optimal for the antibiotic production phase.[8][13][8][13]
> 8.0Can be detrimental to cell growth and production.[13]

Table 2: Effect of Temperature on Antibiotic Production

TemperatureObservationReference
24 - 25°CMay result in slower growth and lower yields.[6][14]
28 - 30°CGenerally optimal for both growth and antibiotic production for many Streptomyces and related species.[8][14][15][8][14][15]
> 35°CCan lead to reduced or complete loss of antibiotic activity.[15][15]

Table 3: Effect of Dissolved Oxygen (DO) on Antibiotic Production

DO Level (% Saturation)PhaseObservationReference
< 25%AnySeverely reduces cellular growth and antibiotic production rates.[19]
50 - 100%Growth PhaseMaintaining high DO during this phase can significantly enhance final antibiotic yield.[16][18][16][18]
> 50%Production PhaseThe effect is less critical than during the growth phase, as long as it's not limiting.[16]

Experimental Protocols

Protocol 1: General Submerged Fermentation for this compound Production

This protocol provides a general methodology. Optimization is required.

  • Media Preparation:

    • Prepare the seed medium and production medium. A suitable starting production medium could consist of (g/L): Glucose (20), Corn Starch (20), Soybean Meal (15), and CaCO₃ (2).[9]

    • Dispense the medium into baffled flasks or a fermenter vessel.

    • Autoclave at 121°C for 20-30 minutes.

  • Inoculum Preparation:

    • Inoculate a flask of seed medium with a spore suspension or a vegetative culture of Actinomadura sp.

    • Incubate at 28°C on a rotary shaker (150-220 rpm) for 3-5 days, until the culture reaches the late exponential phase.[6][9]

  • Fermentation:

    • Inoculate the production medium with the seed culture at a volume of 5-10% (v/v).[6][9]

    • Incubate under the following conditions:

      • Temperature: 28°C[6]

      • Agitation: 200 rpm (adjust to maintain DO)

      • pH: Maintain at 7.0 using automated addition of acid/base, or buffer the medium.

    • Run the fermentation for 10-12 days.[9]

  • Sampling and Analysis:

    • Aseptically withdraw samples at regular intervals (e.g., every 24 hours).

    • Measure biomass (e.g., dry cell weight).

    • Extract the supernatant or whole broth with a solvent like butyl acetate (B1210297) or ethyl acetate.[4]

    • Analyze the extract for this compound concentration using High-Performance Liquid Chromatography (HPLC).

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_seed Phase 2: Inoculum Development cluster_ferm Phase 3: Production Fermentation cluster_analysis Phase 4: Downstream & Analysis strain Strain Revival (Actinomadura sp.) spore Spore Suspension Preparation strain->spore media Media Preparation (Seed & Production) seed_culture Seed Culture Incubation (3-5 days, 28°C) media->seed_culture production Submerged Fermentation (10-12 days) media->production spore->seed_culture seed_culture->production Inoculation (5-10%) control Parameter Control (pH, Temp, DO) production->control extraction Solvent Extraction production->extraction hplc HPLC Analysis (Quantification) extraction->hplc purification Purification (Chromatography) hplc->purification

Caption: Experimental workflow for this compound production.

troubleshooting_workflow start Start: Low This compound Yield check_growth Is Biomass Growth Adequate? start->check_growth check_params Are Physical Parameters Optimal? (pH, Temp, DO) check_growth->check_params Yes adjust_growth Troubleshoot Biomass Growth: - Optimize Inoculum - Adjust Medium check_growth->adjust_growth No check_media Is Media Composition Correct? (C/N Sources) check_params->check_media Yes adjust_params Adjust Control Strategy: - Verify pH (7.0-7.5) - Verify Temp (28-30°C) - Increase Aeration/Agitation check_params->adjust_params No adjust_media Optimize Media: - Test alternative C/N sources - Check for nutrient limitation - Consider fed-batch check_media->adjust_media No end Re-run Fermentation & Analyze check_media->end Yes adjust_growth->end adjust_params->end adjust_media->end

Caption: Troubleshooting flowchart for low this compound yield.

signaling_pathway Simplified Secondary Metabolite Biosynthesis Regulation cluster_inputs Environmental Signals cluster_regulation Cellular Regulation cluster_synthesis Biosynthesis Nutrients Nutrient Availability (Carbon, Nitrogen, Phosphate) Regulators Global & Pathway-Specific Regulatory Proteins Nutrients->Regulators Stress Environmental Stress (pH, Temp, Oxidative) Sigma Alternative Sigma Factors (e.g., σB-like) Stress->Sigma Enzymes Biosynthetic Gene Cluster Expression (Enzymes) Regulators->Enzymes Activation / Repression Sigma->Regulators Precursors Primary Metabolism Precursors (e.g., Acetyl-CoA, Amino Acids) Antibiotic This compound (Secondary Metabolite) Precursors->Antibiotic Enzymes->Antibiotic Catalysis

Caption: Regulation of secondary metabolite biosynthesis.

References

challenges in the large-scale synthesis of Decatromicin B

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Decatromicin B Production

This technical support center provides guidance on the challenges and troubleshooting strategies related to the production of this compound, focusing on the isolation and purification from its natural source, Actinomadura sp. MK73-NF4. The information is based on the initial discovery and characterization of this antibiotic.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in obtaining large quantities of this compound?

While specific literature on the large-scale chemical synthesis of this compound is limited, challenges in its large-scale production via fermentation of Actinomadura sp. MK73-NF4 can be inferred. These include:

  • Fermentation Optimization: Achieving high-yield production of this compound from Actinomadura sp. requires optimization of culture conditions such as media composition, pH, temperature, and aeration. Scaling up from laboratory to industrial fermenters can present challenges in maintaining these optimal conditions.

  • Product Isolation: this compound is isolated from the culture broth.[1] Efficiently extracting the compound from a large volume of broth can be complex and require significant amounts of organic solvents.

  • Purification Complexity: The purification process involves multiple chromatographic steps, including silica (B1680970) gel and Sephadex LH-20 column chromatography.[1] Scaling these steps can be costly and time-consuming, with potential for product loss at each stage.

  • Structural Integrity: As a macrolide antibiotic, this compound may be susceptible to degradation under certain pH or temperature conditions, which needs to be carefully managed during extraction and purification.

Q2: What are the known physico-chemical properties of this compound?

The following table summarizes the key physico-chemical properties of this compound.

PropertyThis compound
Appearance White powder
Molecular Formula C47H70O15
Molecular Weight 878
UV λmax (nm) in Methanol 241, 281
Solubility Soluble in methanol, ethyl acetate (B1210297), chloroform. Insoluble in water, n-hexane.

Source: Based on data from the initial discovery of Decatromicins A and B.

Troubleshooting Guides

This section provides troubleshooting for common issues that may arise during the laboratory-scale isolation and purification of this compound.

Low Yield After Extraction
Potential Cause Troubleshooting Steps
Incomplete extraction from the culture broth.- Ensure the pH of the broth is optimized for extraction. - Increase the volume of the extraction solvent (e.g., butyl acetate) or perform multiple extractions. - Ensure vigorous mixing during extraction to maximize solvent contact.
Degradation of this compound during extraction.- Perform extraction at a lower temperature. - Minimize the time the compound is in contact with the extraction solvent. - Analyze a sample of the crude extract to check for degradation products.
Inaccurate measurement of starting material.- Ensure accurate quantification of the biomass or broth volume before extraction.
Poor Separation During Chromatography
Potential Cause Troubleshooting Steps
Inappropriate solvent system for silica gel chromatography.- Perform small-scale analytical thin-layer chromatography (TLC) to optimize the solvent system before running the column. - Use a gradient elution to improve separation of closely related compounds.
Overloading of the chromatography column.- Reduce the amount of crude extract loaded onto the column. - Use a larger column with more stationary phase.
Co-elution of Decatromicin A and B.- After initial silica gel chromatography, utilize a different stationary phase, such as Sephadex LH-20, for finer separation.[1] - Analyze fractions by HPLC or TLC to identify those containing pure this compound.

Experimental Protocols

Laboratory-Scale Isolation and Purification of this compound

This protocol is based on the methodology described in the initial discovery of this compound.[1]

  • Fermentation: Culture Actinomadura sp. MK73-NF4 in a suitable production medium under optimal growth conditions.

  • Extraction:

    • Centrifuge the culture broth to separate the mycelium from the supernatant.

    • Extract the supernatant with an equal volume of butyl acetate.

    • Concentrate the butyl acetate extract under reduced pressure to obtain a crude oily residue.

  • Silica Gel Column Chromatography:

    • Dissolve the crude residue in a small amount of a suitable solvent (e.g., chloroform-methanol mixture).

    • Load the dissolved sample onto a silica gel column.

    • Elute the column with a step-gradient of increasing polarity (e.g., chloroform-methanol).

    • Collect fractions and monitor by TLC to identify those containing this compound.

  • Silica Gel TLC:

    • Pool the fractions containing this compound.

    • Perform preparative thin-layer chromatography (TLC) on silica gel plates for further purification.

  • Sephadex LH-20 Column Chromatography:

    • Dissolve the partially purified this compound in methanol.

    • Load the sample onto a Sephadex LH-20 column.

    • Elute with methanol.

    • Collect fractions and analyze for the presence of pure this compound.

  • Final Product:

    • Combine the pure fractions and evaporate the solvent to obtain this compound as a white powder.

Visualizations

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product A Culture of Actinomadura sp. MK73-NF4 B Centrifugation A->B C Butyl Acetate Extraction B->C D Concentration C->D E Silica Gel Column Chromatography D->E F Silica Gel TLC E->F G Sephadex LH-20 Column Chromatography F->G H Pure this compound G->H

Caption: Workflow for the isolation and purification of this compound.

References

minimizing degradation of Decatromicin B during purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the degradation of Decatromicin B during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause this compound degradation during purification?

A1: The primary factors contributing to the degradation of macrolide antibiotics like this compound during purification are typically pH, temperature, exposure to light, and the presence of certain enzymes or reactive chemicals. Extreme pH levels (both acidic and basic) can lead to hydrolysis of the macrolide ring or cleavage of glycosidic bonds. Elevated temperatures can accelerate degradation reactions, while exposure to UV light can cause photodegradation.

Q2: What is a general recommended purification strategy for this compound?

A2: Based on available literature, a common purification strategy for this compound involves a multi-step approach.[1] This typically includes initial extraction from the culture broth followed by several chromatographic steps. A general workflow is outlined below.

cluster_0 Crude Extract Preparation cluster_1 Chromatographic Purification cluster_2 Final Product CultureBroth Culture Broth Extraction Butyl Acetate Extraction CultureBroth->Extraction CrudeExtract Crude this compound Extract Extraction->CrudeExtract SilicaGel Silica Gel Column Chromatography CrudeExtract->SilicaGel SilicaTLC Silica Gel TLC (Fraction Analysis) SilicaGel->SilicaTLC Sephadex Sephadex LH-20 Column Chromatography SilicaTLC->Sephadex PureDecatromicinB Purified This compound Sephadex->PureDecatromicinB

Caption: General workflow for the purification of this compound.

Q3: What are the ideal pH and temperature ranges for handling this compound solutions?

A3: While specific data for this compound is limited, macrolide antibiotics are generally most stable in neutral to slightly acidic conditions (pH 6.0-7.5). It is crucial to avoid strongly acidic or alkaline conditions which can cause hydrolysis. Purification steps should ideally be conducted at reduced temperatures (4-8°C) to minimize thermal degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of this compound after purification. Degradation due to improper pH of buffers.Maintain buffer pH in the range of 6.0-7.5 throughout the purification process. Regularly check and adjust the pH of all solutions.
Exposure to high temperatures.Perform all purification steps, especially chromatography, in a cold room or with jacketed columns maintained at 4-8°C.
Photodegradation.Protect all solutions containing this compound from light by using amber glass vessels or wrapping containers in aluminum foil.
Presence of multiple degradation products in the final sample. Hydrolysis of the macrolide ring.Avoid extreme pH values. Use buffers with low reactivity.
Oxidation.De-gas solvents and buffers to remove dissolved oxygen. Consider adding antioxidants like BHT or ascorbic acid in trace amounts if compatible with the purification scheme.
Inconsistent results between purification batches. Variability in starting material (culture broth).Standardize the fermentation and harvesting protocol to ensure consistent quality of the starting material.
Inconsistent column packing or elution conditions.Develop and strictly follow a standard operating procedure (SOP) for column packing and elution. Use pre-packed columns where possible for better reproducibility.

Experimental Protocols

Protocol 1: Stability Testing of this compound at Different pH and Temperatures

This protocol is designed to determine the optimal pH and temperature conditions for this compound stability.

  • Preparation of Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., acetate, phosphate, and borate (B1201080) buffers).

  • Sample Preparation: Dissolve a known concentration of purified this compound in each buffer.

  • Incubation: Aliquot the samples and incubate them at different temperatures (e.g., 4°C, 25°C, and 37°C).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each condition.

  • Analysis: Immediately analyze the samples by High-Performance Liquid Chromatography (HPLC) to quantify the remaining intact this compound and identify any degradation products.

  • Data Analysis: Plot the concentration of intact this compound versus time for each condition to determine the degradation rate constant and half-life.

Illustrative Stability Data

The following table provides an example of how to present stability data. (Note: This is illustrative data for demonstration purposes, as specific data for this compound is not publicly available).

pHTemperature (°C)Half-life (hours)
4.02518
6.02572
7.02596
8.02548
7.04>200
7.03724

Logical Relationships in Degradation Minimization

The following diagram illustrates the key relationships between experimental parameters and the goal of minimizing this compound degradation.

cluster_goal Goal cluster_factors Controllable Factors cluster_outcomes Positive Outcomes MinimizeDegradation Minimize this compound Degradation IncreasedYield Increased Yield MinimizeDegradation->IncreasedYield HigherPurity Higher Purity MinimizeDegradation->HigherPurity ImprovedReproducibility Improved Reproducibility MinimizeDegradation->ImprovedReproducibility ControlpH Control pH (6.0-7.5) ControlpH->MinimizeDegradation ControlTemp Control Temperature (4-8°C) ControlTemp->MinimizeDegradation ProtectLight Protect from Light ProtectLight->MinimizeDegradation UseAntioxidants Use Antioxidants (Optional) UseAntioxidants->MinimizeDegradation

Caption: Key factors and outcomes in minimizing this compound degradation.

References

troubleshooting inconsistent results in Decatromicin B MIC assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting inconsistent Minimum Inhibitory Concentration (MIC) assay results for Decatromicin B. By addressing common issues and providing standardized protocols, we aim to help you achieve more reliable and reproducible data in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

Decatromicins A and B are novel antibiotics isolated from the culture broth of Actinomadura sp. MK73-NF4.[1] They have demonstrated inhibitory effects on the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] While the precise mechanism of action for this compound is not explicitly detailed in the provided search results, as a macrolide antibiotic, it is likely to function by inhibiting bacterial protein synthesis.[2][3] This class of antibiotics typically binds to the 50S ribosomal subunit, thereby blocking the elongation of the polypeptide chain.[3]

Q2: Why am I observing significant variability in my this compound MIC results?

Inconsistent MIC results are a common challenge in antimicrobial susceptibility testing and can arise from a variety of factors.[4] Key sources of variability include:

  • Inoculum Preparation: The density of the initial bacterial inoculum is a critical factor. An inaccurate inoculum concentration is a frequent source of error.[4][5]

  • Media Composition: Variations in media components, such as cation concentrations and pH, can significantly impact the activity of the antimicrobial agent.[5][6]

  • Incubation Conditions: The temperature and duration of incubation must be carefully controlled.[5] Prolonged incubation can lead to an apparent increase in the MIC.[4]

  • Plate Reading: The subjective nature of visually determining the MIC endpoint can introduce variability.[5]

  • Reagent Quality and Preparation: The stability and accurate dilution of the this compound stock solution are crucial.[7]

  • Plasticware: Some compounds can adsorb to the surface of microtiter plates, reducing the effective concentration in the well.[4]

Q3: What are "skipped wells" and how should I interpret them in my this compound MIC assay?

"Skipped wells" refer to a situation where a well with a lower concentration of an antibiotic shows no bacterial growth, while wells with higher concentrations do show growth.[4] This phenomenon can be caused by technical errors, such as improper dilution, or by a paradoxical effect of the compound.[4] If you observe skipped wells, it is recommended to repeat the experiment to rule out technical error.[4]

Q4: Are there established Quality Control (QC) strains and MIC ranges for this compound?

As a novel antibiotic, there are no officially published QC ranges for this compound from regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI). For investigational compounds, it is essential to use standard QC strains to ensure the assay is performing correctly. Commonly used QC strains include:

  • Staphylococcus aureus ATCC® 29213™

  • Enterococcus faecalis ATCC® 29212™

  • Streptococcus pneumoniae ATCC® 49619™

  • Haemophilus influenzae ATCC® 49247™

It is recommended to establish internal, historical QC ranges for your laboratory to monitor assay performance over time.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues leading to inconsistent this compound MIC results.

Troubleshooting Workflow

TroubleshootingWorkflow start Inconsistent this compound MIC Results qc_check Are QC Strain MICs within established ranges? start->qc_check isolate_issue Investigate Test Isolate-Specific Issues qc_check->isolate_issue Yes systemic_issue Investigate Systemic Protocol Issues qc_check->systemic_issue No purity_check Check Isolate Purity (e.g., streak for single colonies) isolate_issue->purity_check inoculum_prep Verify Inoculum Preparation (McFarland standard, dilution) systemic_issue->inoculum_prep heteroresistance Consider Heteroresistance purity_check->heteroresistance resolve Problem Resolved heteroresistance->resolve reagent_check Review Reagent Preparation & Storage (this compound stock, media) inoculum_prep->reagent_check protocol_review Review Entire Experimental Protocol reagent_check->protocol_review incubation_check Verify Incubation Conditions (Temperature, Time, Atmosphere) protocol_review->incubation_check plate_reading_check Standardize Plate Reading (Consistent personnel, reader) incubation_check->plate_reading_check plate_reading_check->resolve

Caption: Troubleshooting workflow for inconsistent MIC results.

Step 1: Verify Quality Control (QC) Strain Results

Before scrutinizing the results for your experimental isolates, it is imperative to confirm that your assay is performing correctly by testing standard QC strains with established MIC ranges.

  • If QC MICs are within range: The issue likely resides with your specific test isolates or their handling. Proceed to Step 2 .

  • If QC MICs are out of range: This indicates a systemic problem with your experimental protocol, reagents, or equipment. Proceed to Step 3 .

Step 2: Investigate Test Isolate-Specific Issues
  • Mixed Cultures: Contamination of your test isolate with other microorganisms can lead to inconsistent results.[5]

    • Solution: Streak the isolate on an appropriate agar (B569324) plate to verify purity and check for uniform colony morphology.

  • Heteroresistance: Some bacterial populations may contain subpopulations with varying levels of resistance.[5]

    • Solution: This can manifest as "skip wells" or inconsistent growth inhibition near the MIC. Careful repetition and population analysis may be necessary.

Step 3: Investigate Systemic Protocol Issues
  • Inoculum Preparation: An incorrect inoculum concentration is a major source of variability.[5][7]

    • Solution: Strictly adhere to a standardized protocol for preparing the bacterial inoculum. Use a spectrophotometer or a McFarland standard to ensure the correct bacterial density. Prepare the final inoculum dilution just before use.

  • This compound Stock Solution:

    • Solution: Ensure the stock solution is prepared accurately, using a calibrated balance and appropriate solvent. Filter-sterilize the stock solution. Store aliquots at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment.

  • Growth Medium:

    • Solution: Use a consistent source and lot of Mueller-Hinton Broth (MHB) or other specified media. Verify the pH of the prepared media.

  • Incubation Conditions:

    • Solution: Ensure your incubator is calibrated and maintains a stable temperature (typically 35-37°C). Use a consistent incubation time (usually 18-24 hours).[4][5]

  • Plate Reading:

    • Solution: Have the same trained individual read all plates to minimize subjective interpretation.[5] If available, use a microplate reader for a more objective measure of growth.

Data Presentation

To effectively track and troubleshoot variability, maintain a detailed record of your experimental conditions and results.

Table 1: this compound MIC Assay Log

DateExperiment IDBacterial Isolate (Strain/ATCC)Media Lot #This compound Stock Conc. (mg/mL)Inoculum Prep Method (McFarland Std.)Incubation Time (hrs)Incubation Temp (°C)MIC Replicate 1 (µg/mL)MIC Replicate 2 (µg/mL)MIC Replicate 3 (µg/mL)Average MIC (µg/mL)Notes/Observations (e.g., skipped wells)

Experimental Protocols

Adherence to a standardized protocol is crucial for obtaining reproducible MIC results. The following is a detailed methodology for a broth microdilution MIC assay, based on CLSI guidelines.

Protocol 1: Broth Microdilution MIC Assay for this compound

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare this compound Stock Solution serial_dilution Perform 2-fold Serial Dilution of this compound in 96-well Plate prep_stock->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) dilute_inoculum Dilute Inoculum to ~1x10^6 CFU/mL prep_inoculum->dilute_inoculum add_inoculum Add Diluted Inoculum to Wells (Final conc. ~5x10^5 CFU/mL) dilute_inoculum->add_inoculum serial_dilution->add_inoculum controls Include Growth and Sterility Controls add_inoculum->controls incubate Incubate Plate (35-37°C, 18-24h) controls->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic record_results Record and Analyze Results read_mic->record_results

Caption: Standard workflow for a broth microdilution MIC assay.

1. Preparation of this compound Stock Solution:

  • Accurately weigh a precise amount of this compound powder.
  • Dissolve in a suitable solvent (e.g., DMSO, sterile distilled water) to create a high-concentration stock solution (e.g., 10 mg/mL).
  • Sterilize the stock solution by filtration through a 0.22 µm filter.
  • Store in single-use aliquots at -80°C.

2. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
  • Suspend the colonies in sterile saline or broth.
  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[7]
  • Within 15 minutes of preparation, dilute this suspension in the appropriate test broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to achieve the final desired inoculum concentration in the microplate wells (typically 5 x 10⁵ CFU/mL).[5][7]

3. Preparation of Microdilution Plates:

  • Aseptically dispense 50 µL of sterile broth into wells 2 through 12 of a 96-well microtiter plate.
  • Add 100 µL of the appropriate concentration of this compound (prepared from the stock solution) to well 1.
  • Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.
  • Well 11 should serve as the growth control (broth and inoculum only), and well 12 as the sterility control (broth only).

4. Inoculation and Incubation:

  • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.
  • Incubate the plate at 35-37°C for 18-24 hours in ambient air.[4]

5. MIC Determination:

  • Following incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[8]

References

improving the resolution of Decatromicin B in HPLC analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve the resolution of Decatromicin B in HPLC analysis.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC analysis of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: Why am I seeing poor resolution or co-eluting peaks for this compound and related impurities?

Answer: Poor resolution in HPLC is often a result of suboptimal separation conditions.[1][2][3] The key factors influencing resolution are column efficiency (N), selectivity (α), and retention factor (k).[1][2] To improve the separation of this compound, consider the following troubleshooting steps, making only one change at a time to isolate its effect.

  • Mobile Phase Composition: The composition of your mobile phase is a powerful tool for manipulating selectivity.

    • Organic Modifier Ratio: If you are using a reversed-phase method (e.g., with a C18 column), decreasing the percentage of the organic solvent (like acetonitrile (B52724) or methanol) will increase the retention time of this compound, which can often lead to better separation from closely eluting peaks.

    • Solvent Type: Switching the organic solvent can alter selectivity. If you are using acetonitrile, try substituting it with methanol (B129727), or vice-versa. A different solvent can change the interactions between this compound and the stationary phase, potentially resolving co-eluting peaks.

    • pH Control: For ionizable compounds, small adjustments in the mobile phase pH can significantly impact selectivity. Given that this compound has ionizable groups, adding a buffer to your mobile phase to control the pH can improve peak shape and resolution.

  • Column Selection: The choice of the stationary phase is critical for achieving good resolution.

    • Stationary Phase Chemistry: If you are using a standard C18 column and still have poor resolution, consider a column with a different stationary phase chemistry. A C8 column is less hydrophobic and will result in shorter retention times, while a phenyl-hexyl column can offer different selectivity due to pi-pi interactions.

    • Particle Size and Column Length: Using a column with smaller particles (e.g., sub-2 µm) or a longer column will increase column efficiency (N), leading to sharper peaks and better resolution. Be aware that these changes will likely increase the back pressure of your system.

  • Instrument Parameters:

    • Flow Rate: Lowering the flow rate generally improves resolution by allowing more time for interactions between the analyte and the stationary phase.

    • Temperature: Increasing the column temperature can decrease the viscosity of the mobile phase and improve mass transfer, leading to sharper peaks. However, be cautious as higher temperatures can also alter selectivity or degrade sensitive samples.

Question 2: My this compound peak is tailing. What can I do to improve the peak shape?

Answer: Peak tailing can be caused by several factors, including secondary interactions with the stationary phase, column contamination, or issues with the mobile phase.

  • Mobile Phase pH: If your mobile phase is not buffered, acidic or basic functional groups on this compound can interact with residual silanols on the silica-based stationary phase, causing tailing. Adding a buffer to your mobile phase to maintain a consistent pH can suppress these interactions and improve peak shape.

  • Column Contamination: The column may have accumulated contaminants from previous injections. Try flushing the column with a strong solvent to remove any strongly retained compounds.

  • Sample Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.

Question 3: The retention time for this compound is not consistent between injections. What is causing this variability?

Answer: Fluctuations in retention time can be due to several factors related to the HPLC system and the mobile phase.

  • Pump Issues: Inconsistent flow from the pump can lead to shifting retention times. Ensure your pump is properly primed and that there are no leaks.

  • Mobile Phase Preparation: If your mobile phase is a mixture of solvents, improper mixing or evaporation of the more volatile component can change its composition over time, affecting retention. Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

  • Column Temperature: Variations in the column temperature will affect retention times. Using a column oven will provide a stable temperature environment.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC method for this compound?

A1: Based on its chemical properties (a large, relatively non-polar molecule), a reversed-phase HPLC method is a suitable starting point. A C18 column is a good initial choice. For the mobile phase, a gradient elution with water and an organic solvent like acetonitrile or methanol is recommended to effectively elute this complex molecule. The addition of a small amount of an acid, like formic acid, to the mobile phase can help to improve peak shape.

Q2: How can I increase the sensitivity of my analysis for low concentrations of this compound?

A2: To increase sensitivity, you can try optimizing the detection wavelength. If you are using a UV detector, perform a wavelength scan of this compound to find its absorbance maximum. Additionally, ensuring sharp, narrow peaks through improved chromatography will increase the peak height and thus the signal-to-noise ratio. You can also consider increasing the injection volume, but be mindful of potential peak distortion due to overloading.

Q3: Is it better to use isocratic or gradient elution for this compound analysis?

A3: For a complex molecule like this compound, especially when analyzing it in the presence of impurities or in a complex matrix, gradient elution is generally preferred. A gradient allows for the elution of a wider range of compounds with varying polarities in a reasonable timeframe and can help to sharpen the peaks of later-eluting compounds. Isocratic elution may be suitable for a simple, routine analysis where the separation of this compound from other components is already well-established.

Data Presentation

The following table summarizes the general effects of changing key HPLC parameters on resolution, retention time, and back pressure.

Parameter ChangeEffect on ResolutionEffect on Retention TimeEffect on Back Pressure
% Organic Solvent
Column Length
Particle Size No significant change↑↑
Flow Rate
Temperature or (selectivity change)
Change Organic Solvent (e.g., ACN to MeOH) or (selectivity change) or Varies
Change Stationary Phase (e.g., C18 to Phenyl) or (selectivity change) or Varies

Experimental Protocols

Recommended HPLC Method for this compound

This protocol provides a starting point for the HPLC analysis of this compound. Optimization may be required based on your specific sample and instrumentation.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 50% B

    • 18.1-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of 50:50 water:acetonitrile to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Mandatory Visualization

TroubleshootingWorkflow Start Poor Resolution or Co-eluting Peaks CheckMobilePhase Adjust Mobile Phase Start->CheckMobilePhase ChangeOrganicRatio Decrease % Organic Solvent CheckMobilePhase->ChangeOrganicRatio Modify Retention ChangeSolventType Switch Organic Solvent (ACN <=> MeOH) CheckMobilePhase->ChangeSolventType Alter Selectivity AdjustpH Adjust pH with Buffer CheckMobilePhase->AdjustpH Improve Peak Shape/ Selectivity CheckColumn Evaluate Column ChangeOrganicRatio->CheckColumn If no improvement ChangeSolventType->CheckColumn If no improvement AdjustpH->CheckColumn If no improvement ChangeStationaryPhase Change Stationary Phase (e.g., C8, Phenyl) CheckColumn->ChangeStationaryPhase Alter Selectivity IncreaseLengthOrDecreaseParticle Increase Column Length or Decrease Particle Size CheckColumn->IncreaseLengthOrDecreaseParticle Increase Efficiency CheckInstrument Optimize Instrument Parameters ChangeStationaryPhase->CheckInstrument If no improvement IncreaseLengthOrDecreaseParticle->CheckInstrument If no improvement AdjustFlowRate Decrease Flow Rate CheckInstrument->AdjustFlowRate AdjustTemperature Adjust Column Temperature CheckInstrument->AdjustTemperature End Resolution Improved AdjustFlowRate->End AdjustTemperature->End

Caption: Troubleshooting workflow for improving HPLC peak resolution.

ExperimentalWorkflow PrepSample 1. Prepare Sample (1 mg/mL in 50:50 Water:ACN) FilterSample 2. Filter Sample (0.45 µm syringe filter) PrepSample->FilterSample InjectSample 4. Inject Sample (10 µL) FilterSample->InjectSample SetupHPLC 3. HPLC System Setup SetColumn Install C18 Column (4.6x150mm, 5µm) SetupHPLC->SetColumn SetMobilePhase Mobile Phase: A: 0.1% FA in Water B: 0.1% FA in ACN SetupHPLC->SetMobilePhase SetConditions Set Flow: 1 mL/min Temp: 30°C SetupHPLC->SetConditions RunGradient 5. Run Gradient Program InjectSample->RunGradient Detect 6. Detect at 254 nm RunGradient->Detect Analyze 7. Analyze Data Detect->Analyze

Caption: Experimental workflow for HPLC analysis of this compound.

References

Technical Support Center: Enhancing the Bioavailability of Decatromicin B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Decatromicin B is a potent antibiotic isolated from Actinomadura sp. with activity against antibiotic-sensitive and -resistant strains such as MRSA.[1][2] However, publicly available data on its physicochemical properties, such as solubility and permeability, is limited, which has hampered further investigation.[1] The following guide is based on established strategies for enhancing the bioavailability of poorly soluble drug candidates, which are likely applicable to a complex natural product like this compound. This information should be used as a strategic framework for experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the likely primary factors limiting the oral bioavailability of a compound like this compound?

A1: For complex natural products like this compound, oral bioavailability is often limited by poor aqueous solubility and/or low intestinal permeability. The Biopharmaceutics Classification System (BCS) categorizes drugs based on these properties. Drugs with low solubility and high permeability (BCS Class II) or low solubility and low permeability (BCS Class IV) often exhibit dissolution rate-limited absorption, making solubility enhancement a critical goal.[3][4]

Q2: What are the principal strategies to improve the oral bioavailability of poorly soluble compounds?

A2: The main strategies focus on increasing the compound's dissolution rate and/or apparent solubility in the gastrointestinal tract.[5][6] Key approaches include:

  • Particle Size Reduction: Increasing the surface area-to-volume ratio through techniques like micronization or nanocrystal formation.[3][7]

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into a higher-energy amorphous state, dispersed within a polymer matrix.[8][9]

  • Lipid-Based Formulations: Dissolving or suspending the drug in lipid excipients to create self-emulsifying drug delivery systems (SEDDS), which can improve absorption via intestinal lymphatic pathways.[10][11][12]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes that enhance aqueous solubility.[6][13]

Q3: How do I select the most promising bioavailability enhancement strategy for my compound?

A3: The selection process is a multi-stage decision based on the compound's physicochemical properties, the target dose, and the desired pharmacokinetic profile. A typical workflow involves initial screening of different enabling formulations at a small scale. Key factors to consider are the drug's melting point, logP, and glass transition temperature, as these will influence the feasibility of techniques like hot-melt extrusion for ASDs or the required composition of lipid-based systems.

cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection & Screening cluster_2 Phase 3: Optimization & In Vivo Testing Char Physicochemical Characterization (Solubility, Tm, Tg, LogP) Select Select Potential Strategies (ASD, Lipid, Micronization) Char->Select Dose Define Target Dose & PK Profile Dose->Select Screen Small-Scale Formulation Screening Select->Screen Diss In Vitro Dissolution & Stability Testing Screen->Diss Opt Lead Formulation Optimization Diss->Opt Select lead formulation Animal Preclinical PK Studies (e.g., in rodents) Opt->Animal IVIVC Establish In Vitro-In Vivo Correlation (IVIVC) Animal->IVIVC

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Troubleshooting Guides

Issue 1: My amorphous solid dispersion (ASD) is physically unstable and recrystallizes upon storage.

  • Question: I prepared an ASD of Compound X by spray drying, but XRPD analysis shows evidence of recrystallization after two weeks at accelerated stability conditions (40°C/75% RH). What are the potential causes and solutions?

  • Answer: Recrystallization of an ASD is a common challenge, as the amorphous state is thermodynamically unstable.[14]

    • Potential Causes:

      • Immiscibility: The drug and polymer may not be miscible at the tested drug loading, leading to phase separation and crystallization.[14]

      • Low Glass Transition Temperature (Tg): If the Tg of the dispersion is too low, molecular mobility will be high, facilitating recrystallization, especially under high humidity and temperature.

      • Hygroscopicity: Water absorbed from the environment can act as a plasticizer, lowering the Tg and increasing the risk of crystallization.

    • Troubleshooting Steps:

      • Polymer Screening: Test different polymers (e.g., PVP, HPMC, HPMCAS) to find one that is more miscible with your compound.

      • Lower Drug Loading: Reduce the drug-to-polymer ratio to ensure the drug remains molecularly dispersed.

      • Add a Second Polymer: In some cases, a ternary ASD (drug and two polymers) can improve stability.

      • Control Moisture: Ensure the final product is packaged with a desiccant and in a moisture-impermeable container.

Issue 2: My lipid-based formulation performs well in vitro but shows poor and variable bioavailability in vivo.

  • Question: My SEDDS formulation of Compound X shows rapid and complete dispersion in vitro, but the in vivo pharmacokinetic study in rats showed low Cmax and high inter-animal variability. How can I troubleshoot this?

  • Answer: A discrepancy between in vitro and in vivo performance is a known challenge for lipid formulations. This often points to complex gastrointestinal processes not captured by simple in vitro tests.

    • Potential Causes:

      • In Vivo Precipitation: The drug may be precipitating out of the emulsified droplets upon dilution and digestion in the GI tract. The formulation may lack sufficient solubilizing capacity to maintain the drug in solution.

      • Poor IVIVC: The in vitro test may not be "biorelevant." For example, it may not adequately simulate the effects of enzymes (like lipase) and bile salts on the formulation's digestion.[15][16]

      • GI Tract Sensitivity: The specific composition of lipids and surfactants might be irritating the gut wall or affecting GI motility, leading to erratic absorption.

    • Troubleshooting Steps:

      • In Vitro Digestion Testing: Employ a lipolysis model that simulates GI conditions (including lipase (B570770) and bile salts) to observe the drug's partitioning behavior during digestion. This can help predict and mitigate in vivo precipitation.

      • Reformulate: Adjust the ratio of oil, surfactant, and cosurfactant. Incorporating a higher amount of surfactant or a co-solvent can sometimes help maintain drug solubilization post-digestion.

      • Consider Different Lipids: Change the lipid chain length (e.g., from long-chain to medium-chain triglycerides), as this can alter the absorption pathway (portal vein vs. lymphatic transport) and bypass first-pass metabolism.[17]

Data Presentation: Comparison of Strategies

The table below summarizes key characteristics of common bioavailability enhancement technologies.

TechnologyPrincipleAdvantagesDisadvantagesSuitable for
Micronization Increases surface area by reducing particle size to the micron range.[3]Simple, well-established technology; cost-effective.[18]Limited effectiveness for very insoluble (brick dust) compounds; risk of particle agglomeration.BCS Class II compounds where dissolution is the rate-limiting step.
Amorphous Solid Dispersion (ASD) Stabilizes the drug in a high-energy amorphous state within a polymer matrix.[8]Significant increase in apparent solubility and dissolution rate; can achieve supersaturation.[9]Thermodynamically unstable (risk of recrystallization); potential for manufacturing challenges (e.g., thermal degradation during HME).[14]BCS Class II and IV compounds with high crystallization energy.
Lipid-Based Formulations (e.g., SEDDS) Drug is dissolved in a lipid/surfactant mixture that forms a microemulsion in the GI tract.[12]Enhances solubility and can facilitate lymphatic absorption, bypassing first-pass metabolism.[10][17]Complex formulation development; potential for in vivo precipitation; IVIVC can be challenging.Highly lipophilic (high logP) BCS Class II and IV compounds.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion via Spray Drying

This protocol provides a general method for screening ASD formulations at the lab scale.

  • Solution Preparation:

    • Accurately weigh the required amounts of this compound and the selected polymer (e.g., HPMCAS-HF) to achieve the target drug loading (e.g., 25% w/w).

    • Select a suitable solvent system (e.g., acetone/methanol 1:1 v/v) that can dissolve both the drug and the polymer to a concentration of at least 2-5% w/v.[8]

    • Dissolve the polymer completely in the solvent with stirring, then add the drug and continue stirring until a clear solution is obtained.

  • Spray Dryer Setup and Operation:

    • Set up a lab-scale spray dryer (e.g., Büchi B-290 or equivalent).

    • Set the process parameters. These are highly dependent on the solvent system and formulation but typical starting points are:[19][20]

      • Inlet Temperature: 60-120°C (low enough to avoid thermal degradation).

      • Atomizing Gas Flow: Set to achieve a fine mist (e.g., 1.5 bar).

      • Aspirator/Drying Gas Flow: Set to a high level (e.g., 80-100%) to ensure efficient drying and particle collection.

      • Feed Pump Rate: Adjust to maintain a stable outlet temperature (typically >40°C) to prevent condensation.

  • Execution and Collection:

    • Prime the system by pumping pure solvent through the nozzle.

    • Begin pumping the drug/polymer solution into the spray dryer.

    • Monitor the inlet and outlet temperatures throughout the process.

    • Once the solution is consumed, continue pumping pure solvent for a short period to rinse the system and collect any remaining product.

    • Carefully collect the dried powder from the cyclone collector.

  • Post-Process Characterization:

    • Analyze the collected powder using XRPD to confirm its amorphous nature.

    • Use DSC to determine the glass transition temperature (Tg) of the ASD.

    • Conduct a dissolution test to assess the performance improvement over the crystalline drug.

cluster_0 Preparation cluster_1 Spray Drying Process cluster_2 Characterization Sol Prepare Drug/Polymer Solution in Volatile Solvent Pump Pump Solution to Atomizer Nozzle Sol->Pump Atomize Atomize into Fine Droplets Pump->Atomize Dry Evaporate Solvent with Hot Drying Gas (N2) Atomize->Dry Collect Separate Solid Particles from Gas in Cyclone Dry->Collect XRPD Confirm Amorphous State (XRPD) Collect->XRPD DSC Determine Glass Transition (DSC) Collect->DSC Diss Perform Dissolution Testing Collect->Diss

Caption: Experimental workflow for ASD preparation by spray drying.

Protocol 2: In Vitro Dissolution Testing for Poorly Soluble Compounds

This protocol describes a non-compendial dissolution test suitable for evaluating enabling formulations.

  • Apparatus and Media:

    • Use a USP Apparatus 2 (Paddle) or Apparatus 4 (Flow-Through Cell). The flow-through cell is particularly useful for poorly soluble drugs as it allows for the use of larger volumes of media.[21][22]

    • Prepare a biorelevant dissolution medium, such as Fasted State Simulated Intestinal Fluid (FaSSIF). This medium contains bile salts and phospholipids, which better mimic conditions in the human gut than simple buffers.[23]

    • Maintain the medium temperature at 37 ± 0.5°C.

  • Procedure:

    • Accurately weigh an amount of the formulation (e.g., ASD powder or crystalline drug) equivalent to the target dose.

    • Introduce the sample into the dissolution vessel. For powders, gentle dispersion may be required to prevent clumping.

    • Set the paddle speed (for Apparatus 2) to a suitable rate (e.g., 50-75 RPM).

    • At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium.

    • Immediately filter the sample through a chemical-compatible filter (e.g., 0.22 µm PVDF) to separate undissolved drug particles.

  • Sample Analysis:

    • Analyze the concentration of the dissolved drug in the filtered samples using a validated analytical method, such as HPLC-UV.

    • Calculate the percentage of drug dissolved at each time point.

  • Data Interpretation:

    • Plot the percentage of drug dissolved versus time for each formulation.

    • Compare the dissolution profiles of the enhanced formulations (e.g., ASD) to that of the unformulated crystalline drug to quantify the improvement in dissolution rate and extent. The goal is often to observe both a faster release and a higher concentration (supersaturation) for the enabling formulation.

References

Technical Support Center: Addressing Decatromicin B Resistance In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Decatromicin B. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and addressing the potential development of resistance to this compound in laboratory settings. The following guides and FAQs are based on established principles of antibiotic resistance research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

Decatromicins A and B are macrolide antibiotics that have been shown to inhibit the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Like other macrolides, their mechanism of action is likely the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[3] This prevents the elongation of the polypeptide chain, ultimately leading to bacteriostatic or bactericidal effects.[3][4]

Q2: What are the common mechanisms of antibiotic resistance?

Bacteria can develop resistance to antibiotics through several mechanisms, including:

  • Target modification: Alterations in the antibiotic's target site, such as mutations in the ribosomal RNA or proteins, can prevent the drug from binding effectively.[5]

  • Efflux pumps: Bacteria can acquire or upregulate pumps that actively transport the antibiotic out of the cell, preventing it from reaching its target at a sufficient concentration.[6]

  • Enzymatic degradation: Bacteria may produce enzymes that inactivate the antibiotic.[6]

  • Decreased permeability: Changes in the bacterial cell membrane can reduce the uptake of the antibiotic.[6][7]

Q3: Is it possible for bacteria to develop resistance to this compound in vitro?

Yes, as with most antibiotics, bacteria can develop resistance to this compound through spontaneous mutation or the acquisition of resistance genes.[5][6] In vitro experiments involving prolonged exposure to sub-lethal concentrations of an antibiotic can select for resistant mutants.

Troubleshooting Guides

Issue 1: Increasing Minimum Inhibitory Concentration (MIC) of this compound in serial passage experiments.

Question: I am performing a serial passage experiment with Staphylococcus aureus and have observed a gradual increase in the MIC of this compound. What could be happening and how can I investigate it?

Answer: A progressive increase in MIC suggests the selection of resistant mutants. Here’s a systematic approach to investigate this phenomenon:

  • Confirm the Resistance Phenotype:

    • Isolate single colonies from the resistant population and re-determine their MIC to confirm the stability of the resistant phenotype.

    • Compare the growth kinetics of the resistant strain with the parental (susceptible) strain in the absence and presence of this compound.

  • Investigate the Mechanism of Resistance:

    • Target Modification: Sequence the genes encoding the 50S ribosomal subunit (e.g., 23S rRNA and ribosomal proteins L4 and L22) to identify potential mutations.

    • Efflux Pumps: Perform an efflux pump inhibitor assay. The addition of a broad-spectrum efflux pump inhibitor, such as reserpine (B192253) or carbonyl cyanide m-chlorophenylhydrazone (CCCP), may restore susceptibility to this compound.

    • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to assess the expression levels of known efflux pump genes in the resistant strain compared to the parental strain.

Issue 2: Appearance of spontaneous resistant colonies on agar (B569324) plates containing this compound.

Question: I am plating a high-density inoculum of bacteria on agar containing this compound and observing the growth of colonies. How can I determine the frequency of spontaneous resistance and characterize these mutants?

Answer: The appearance of colonies on antibiotic-containing agar is indicative of spontaneous mutations conferring resistance. Here's how to proceed:

  • Calculate the Frequency of Spontaneous Mutant Selection (FSMS):

    • Plate a known number of colony-forming units (CFU) on agar plates with and without a selective concentration of this compound (typically 4x to 8x the MIC).

    • The FSMS is calculated by dividing the number of resistant colonies by the total number of CFU plated on the non-selective agar.

  • Characterize the Resistant Mutants:

    • Determine the MIC of this compound for the isolated resistant colonies.

    • Assess the stability of the resistance phenotype by passaging the mutants in antibiotic-free medium for several generations and then re-testing the MIC.

    • Investigate the mechanism of resistance as described in the previous troubleshooting guide.

Data Presentation

Table 1: Hypothetical MIC Shift of S. aureus During Serial Passage with this compound

Passage NumberThis compound Concentration (µg/mL)MIC (µg/mL)Fold Change in MIC
0 (Parental)00.51
50.2524
101816
1543264
2016128256

Table 2: Hypothetical Frequency of Spontaneous Mutant Selection for this compound

Bacterial StrainTotal CFU PlatedThis compound Concentration (µg/mL)Resistant ColoniesFSMS
S. aureus ATCC 292131 x 10¹⁰4 (8x MIC)101 x 10⁻⁹
S. aureus Clinical Isolate 11 x 10¹⁰4 (8x MIC)505 x 10⁻⁹

Experimental Protocols

Protocol 1: In Vitro Resistance Induction by Serial Passage

  • Preparation: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth (CAMHB).

  • Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL) of the susceptible parental strain.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Passage: Take an aliquot from the well with the highest concentration of this compound that shows growth (sub-MIC) and use it to inoculate a new series of this compound dilutions.

  • Repeat: Repeat the incubation and passaging steps for a predetermined number of days (e.g., 20-30 passages).

  • Analysis: Periodically determine the MIC of the passaged culture to monitor for the development of resistance.

Protocol 2: Determination of Frequency of Spontaneous Mutant Selection

  • Inoculum Preparation: Grow a bacterial culture to a high density (e.g., 10¹⁰ CFU/mL).

  • Plating: Plate 100 µL of the high-density culture onto Mueller-Hinton agar (MHA) plates containing this compound at a concentration of 4x to 8x the MIC of the parental strain. Also, plate serial dilutions of the culture onto antibiotic-free MHA to determine the total viable count.

  • Incubation: Incubate the plates at 37°C for 24-48 hours.

  • Counting: Count the number of colonies on the antibiotic-containing plates and the total viable count on the antibiotic-free plates.

  • Calculation: Calculate the frequency of spontaneous mutant selection by dividing the number of resistant colonies by the total number of CFU plated.

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_resistance Resistance Induction cluster_characterization Mechanism Characterization start Start with Susceptible Strain mic_test Perform MIC Assay start->mic_test parental_mic Determine Parental MIC mic_test->parental_mic serial_passage Serial Passage with sub-MIC this compound parental_mic->serial_passage mic_monitoring Monitor MIC Increase serial_passage->mic_monitoring isolate_resistant Isolate Resistant Strain mic_monitoring->isolate_resistant target_sequencing Target Gene Sequencing isolate_resistant->target_sequencing efflux_assay Efflux Pump Inhibitor Assay isolate_resistant->efflux_assay gene_expression Gene Expression Analysis (qRT-PCR) isolate_resistant->gene_expression

Caption: Workflow for in vitro resistance studies of this compound.

resistance_mechanisms cluster_cell Bacterial Cell cluster_resistance Potential Resistance Mechanisms decatromicin_b This compound ribosome 50S Ribosome (Target) decatromicin_b->ribosome Binds & Inhibits protein_synthesis Protein Synthesis ribosome->protein_synthesis Required for target_mutation Target Mutation (e.g., 23S rRNA) target_mutation->ribosome Prevents Binding efflux_pump Efflux Pump (Increased Expression) efflux_pump->decatromicin_b Expels Drug enzymatic_degradation Enzymatic Degradation decatromicin_b_outside This compound (Extracellular) decatromicin_b_outside->decatromicin_b

Caption: Potential mechanisms of resistance to this compound.

References

Technical Support Center: Refining NMR Spectroscopic Analysis of Decatromicin B for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the NMR spectroscopic analysis of Decatromicin B for structural confirmation.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of this compound shows broad peaks. What are the potential causes and how can I resolve this?

A1: Peak broadening in the NMR spectrum of a complex natural product like this compound can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity may not be optimized. Re-shimming the spectrometer, particularly the Z1 and Z2 shims, can significantly improve peak shape.

  • Sample Concentration: A highly concentrated sample can lead to increased viscosity, which in turn causes broader lines. Try diluting your sample.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. If suspected, consider passing your sample through a small plug of celite or using a chelating agent like EDTA, followed by re-purification.

  • Chemical Exchange or Conformational Dynamics: this compound is a flexible molecule. If different conformations are in exchange on the NMR timescale, it can lead to broadened signals. Acquiring the spectrum at a different temperature (Variable Temperature NMR) can help. Lowering the temperature may slow the exchange enough to resolve individual conformers, while increasing the temperature might average the signals into sharper peaks.[1]

Q2: The signals in the aliphatic region of my ¹H NMR spectrum are heavily overlapped. How can I achieve better resolution?

A2: Signal overlap is a common challenge with complex molecules. Here are several strategies to resolve overlapping signals:

  • Use a Higher Field Spectrometer: If available, acquiring the spectrum on a spectrometer with a higher magnetic field strength will increase chemical shift dispersion.

  • Try a Different Solvent: Changing the NMR solvent can induce differential changes in chemical shifts, potentially resolving overlapped signals. Solvents like benzene-d₆ are known to cause significant shifts compared to chloroform-d₃.[1]

  • Two-Dimensional (2D) NMR Experiments: 2D NMR is a powerful tool for resolving overlap.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, helping to trace out spin systems even when signals are crowded.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, spreading the signals over a second dimension and greatly enhancing resolution.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is invaluable for piecing together the carbon skeleton.

Q3: I am having trouble assigning the quaternary carbons of this compound. Which NMR experiment is most suitable for this?

A3: Quaternary carbons do not have any directly attached protons, so they will not show up in an HSQC or DEPT-135 spectrum. The best experiment for assigning quaternary carbons is the HMBC (Heteronuclear Multiple Bond Correlation) experiment. Look for long-range correlations from nearby protons to the quaternary carbon. For example, methyl protons are excellent probes for identifying nearby quaternary carbons.

Q4: How can I confirm the stereochemistry of the aglycone portion of this compound?

A4: The relative stereochemistry of the aglycone can be determined using NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments. These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). The presence or absence of NOE/ROE cross-peaks between specific protons can provide crucial information about their relative orientation. For determining the absolute stereochemistry, chemical derivatization methods, such as the modified Mosher's method, are often employed in conjunction with NMR analysis.[2]

Troubleshooting Guides

Guide 1: Low Signal-to-Noise Ratio

If you are struggling with a weak signal for your this compound sample, follow these steps:

  • Check Sample Concentration: Is your sample sufficiently concentrated? For ¹³C NMR, a higher concentration is generally required compared to ¹H NMR.

  • Increase the Number of Scans: Doubling the number of scans will increase the signal-to-noise ratio by a factor of √2.

  • Check Probe Tuning and Matching: Ensure the NMR probe is properly tuned to the correct frequency and matched to the impedance of the spectrometer.

  • Use a Cryoprobe: If available, a cryogenically cooled probe can significantly enhance sensitivity.

  • Optimize Acquisition Parameters: For ¹³C NMR, ensure the relaxation delay (d1) is appropriate to allow for full relaxation of the carbon nuclei.

dot graph TD { A[Low Signal-to-Noise] --> B{Is the sample concentrated enough?}; B -- Yes --> C{Increase number of scans}; B -- No --> D[Concentrate sample]; C --> E{Is a cryoprobe available?}; E -- Yes --> F[Use Cryoprobe]; E -- No --> G[Check probe tuning and matching]; F --> G; D --> A; G --> H[Optimize acquisition parameters]; }

Caption: Troubleshooting workflow for low signal-to-noise in NMR spectra.

Data Presentation

The structural confirmation of this compound relies on the careful analysis of its NMR data. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts based on the published literature.

Table 1: ¹H NMR Data for this compound (500 MHz, CDCl₃)

PositionδH (ppm)MultiplicityJ (Hz)
23.45d10.0
35.40d10.0
55.89dd15.0, 8.0
66.45dd15.0, 11.0
75.78m
82.40m
91.70m
103.80m
112.15m
125.55dd15.0, 8.0
136.05dd15.0, 10.0
145.60m
152.50m
161.80m
184.80d2.0
192.80m
201.25d7.0
211.05t7.5
230.90d7.0
1'5.25d8.0
2'3.60dd8.0, 9.0
3'3.40t9.0
4'3.20m
5'1.20d6.0
NH7.50d9.0
3''7.10s
5''7.30s

Note: This is a representative dataset based on the original publication. Actual chemical shifts may vary slightly depending on experimental conditions.

Table 2: ¹³C NMR Data for this compound (125 MHz, CDCl₃)

PositionδC (ppm)PositionδC (ppm)
1170.51945.0
280.12018.2
3125.52112.5
4145.222190.1
5128.92315.8
6135.41'98.5
7130.12'75.3
835.63'78.1
928.94'70.2
1075.85'18.0
1140.31''165.4
12132.12''128.7
13130.83''118.9
14129.54''130.5
1538.75''115.6
1632.46''125.8
17195.3
1890.6

Experimental Protocols

Protocol 1: Standard 1D and 2D NMR Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound for ¹H and 2D NMR, and 15-20 mg for ¹³C NMR.

  • Solvent Selection: Use a high-purity deuterated solvent. Chloroform-d (CDCl₃) is a common choice.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a clean, high-quality 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

G

Caption: Experimental workflow for NMR sample preparation.

Protocol 2: Acquisition of Key 2D NMR Spectra

The following are general starting parameters for acquiring 2D NMR spectra of this compound on a 500 MHz spectrometer. These may need to be optimized based on your specific instrument and sample.

COSY (Correlation Spectroscopy):

  • Pulse Program: cosygpqf

  • Acquisition Time (t2): ~0.25 s

  • Number of Increments (t1): 256-512

  • Spectral Width (F2 and F1): 12 ppm

  • Number of Scans: 2-4

HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: hsqcedetgpsisp2

  • ¹J(C,H) Coupling Constant: Optimized for ~145 Hz

  • Spectral Width (F2 - ¹H): 12 ppm

  • Spectral Width (F1 - ¹³C): 200 ppm

  • Number of Scans: 4-8

HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: hmbcgplpndqf

  • Long-Range Coupling Constant: Optimized for 8 Hz

  • Spectral Width (F2 - ¹H): 12 ppm

  • Spectral Width (F1 - ¹³C): 200 ppm

  • Number of Scans: 16-32

NOESY (Nuclear Overhauser Effect Spectroscopy):

  • Pulse Program: noesygpph

  • Mixing Time: 300-800 ms

  • Spectral Width (F2 and F1): 12 ppm

  • Number of Scans: 8-16

G

Caption: Logical relationship of NMR experiments for structural elucidation.

References

Technical Support Center: Enhancing the Stability of Decatromicin B for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Decatromicin B, ensuring its stability during long-term storage is critical for reproducible and reliable experimental outcomes. This technical support center provides troubleshooting guidance and frequently asked questions to address common challenges encountered during the storage and handling of this compound.

Troubleshooting Guide

Unexpected degradation of this compound can arise from various factors. The table below outlines common issues, their potential causes, and recommended solutions to help you troubleshoot your experiments.

IssuePotential Cause(s)Recommended Solution(s)
Loss of Potency in Stored Aliquots Frequent freeze-thaw cycles.Prepare single-use aliquots to minimize freeze-thaw stress on the molecule.
Improper storage temperature.Ensure storage at or below -20°C for long-term stability.[1][2][3][4]
Exposure to light.Store this compound in amber vials or cover containers with aluminum foil to protect from light-induced degradation.
Hydrolysis.For aqueous solutions, prepare fresh and use immediately. If short-term storage is necessary, buffer the solution to a neutral and stable pH and store at 4°C for no more than 24 hours.
Precipitate Formation in Solution Poor solubility in the chosen solvent.This compound has poor water solubility.[1][2] Use organic solvents such as DMSO, DMF, ethanol, or methanol (B129727) for stock solutions.[1][2][3] For aqueous working solutions, ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation.
Solvent evaporation.Ensure vials are tightly sealed to prevent solvent evaporation, which can lead to increased concentration and precipitation.
Discoloration of Solid Compound or Solution Oxidation or degradation.Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) if possible. For solutions, de-gas solvents prior to use to minimize dissolved oxygen.
Contamination.Use high-purity solvents and sterile techniques when preparing solutions to avoid microbial or chemical contamination.

Frequently Asked Questions (FAQs)

1. What are the ideal long-term storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container to protect it from moisture and light.[1][2][3][4] Storing it in a desiccator at -20°C can provide additional protection against humidity.

2. How should I prepare stock solutions of this compound?

This compound is soluble in organic solvents such as DMSO, DMF, ethanol, and methanol.[1][2][3] It is recommended to prepare a high-concentration stock solution in one of these solvents. For example, a 10 mg/mL stock solution in DMSO can be prepared and then further diluted for working solutions.

3. Can I store this compound in an aqueous solution?

Due to its poor water solubility and potential for hydrolysis, it is not recommended to store this compound in aqueous solutions for extended periods.[1][2] Aqueous working solutions should be prepared fresh from a stock solution in an organic solvent just before use.

4. How many times can I freeze and thaw my stock solution of this compound?

To maintain the integrity of this compound, it is best to avoid repeated freeze-thaw cycles. We strongly recommend preparing single-use aliquots of your stock solution. If you must re-use a stock, limit the number of freeze-thaw cycles to a maximum of three.

5. What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound have not been extensively published, polyketide and macrolide antibiotics can be susceptible to:

  • Hydrolysis: The lactone ring and other ester-like functionalities can be prone to cleavage in the presence of water, especially at non-neutral pH.

  • Oxidation: Certain functional groups within the molecule may be sensitive to oxidation, leading to loss of activity.

  • Photodegradation: Exposure to UV or visible light can induce degradation.

6. How can I assess the stability of my this compound sample?

The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC). A stability study can be designed where the purity of the compound is assessed by HPLC at various time points under different storage conditions. A decrease in the peak area of this compound and the appearance of new peaks would indicate degradation.

Experimental Protocol: Representative Stability Assessment of this compound

This protocol outlines a method to assess the stability of this compound under various conditions.

Objective: To determine the stability of this compound in both solid and solution forms under different temperature and light conditions.

Materials:

  • This compound (solid)

  • DMSO (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Amber and clear glass vials

  • -20°C freezer, 4°C refrigerator, and a temperature-controlled chamber set to 25°C

  • Calibrated analytical balance

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Preparation of Samples:

    • Solid Form: Weigh 1 mg of solid this compound into separate amber and clear vials.

    • Solution Form: Prepare a 1 mg/mL stock solution of this compound in DMSO. Aliquot this stock solution into separate amber and clear vials. Prepare a 10 µg/mL working solution in PBS from the DMSO stock and aliquot into amber and clear vials.

  • Storage Conditions:

    • Store the vials at the following conditions:

      • -20°C (in the dark)

      • 4°C (in the dark and exposed to light)

      • 25°C (in the dark and exposed to light)

  • Time Points for Analysis:

    • Analyze the samples at the following time points: 0, 1, 3, 7, 14, and 30 days.

  • Sample Analysis by HPLC:

    • At each time point, prepare samples for injection. For solid samples, dissolve in a known volume of methanol. For solution samples, dilute with methanol to an appropriate concentration for HPLC analysis.

    • HPLC Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A gradient of water and acetonitrile (B52724) with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min

      • Detection Wavelength: Determined by UV-Vis scan of this compound (e.g., 230 nm).

      • Injection Volume: 10 µL

  • Data Analysis:

    • At each time point, calculate the percentage of this compound remaining by comparing the peak area to the peak area at time 0.

    • Record the appearance of any new peaks, which may indicate degradation products.

Visualization of Experimental Workflow and Troubleshooting

experimental_workflow Experimental Workflow for this compound Stability Assessment cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis prep_solid Weigh Solid this compound prep_stock Prepare DMSO Stock Solution prep_working Prepare Aqueous Working Solution storage_temp Temperature (-20°C, 4°C, 25°C) prep_working->storage_temp storage_light Light Conditions (Dark vs. Light) prep_working->storage_light time_points Time Points (0, 1, 3, 7, 14, 30 days) storage_temp->time_points storage_light->time_points hplc HPLC Analysis time_points->hplc data_analysis Data Analysis (% Remaining) hplc->data_analysis

Caption: Workflow for assessing the stability of this compound.

troubleshooting_degradation Troubleshooting Unexpected Degradation of this compound start Unexpected Degradation Observed check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures start->check_handling temp_issue Improper Temperature? check_storage->temp_issue Yes light_issue Light Exposure? check_storage->light_issue No solvent_issue Solvent Quality/pH? check_handling->solvent_issue No freeze_thaw_issue Multiple Freeze-Thaw Cycles? check_handling->freeze_thaw_issue Yes solution_temp Store at -20°C or below temp_issue->solution_temp light_issue->solvent_issue No solution_light Use Amber Vials/Protect from Light light_issue->solution_light Yes solution_solvent Use High-Purity Solvents, Check pH solvent_issue->solution_solvent solution_freeze_thaw Aliquot into Single-Use Vials freeze_thaw_issue->solution_freeze_thaw

Caption: Decision tree for troubleshooting this compound degradation.

References

Validation & Comparative

Decatromicin B vs. Vancomycin: A Comparative Efficacy Analysis Against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Decatromicin B and vancomycin (B549263) against Methicillin-Resistant Staphylococcus aureus (MRSA). While vancomycin is a well-established glycopeptide antibiotic and a standard of care for serious MRSA infections, this compound is a newer antibiotic with demonstrated anti-MRSA activity. This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes key concepts to aid in the objective assessment of these two antimicrobial agents.

Executive Summary

Vancomycin has been a cornerstone in the treatment of MRSA infections for decades, with a well-documented mechanism of action and extensive clinical data.[1][2] It primarily functions by inhibiting the biosynthesis of the bacterial cell wall.[3] In contrast, this compound is a more recently discovered antibiotic isolated from Actinomadura sp. that has shown inhibitory effects against MRSA.[1] However, publicly available data on the efficacy and mechanism of this compound is currently limited, hindering a comprehensive direct comparison. This guide presents the available data for a side-by-side evaluation.

Data Presentation: In Vitro Efficacy Against MRSA

The following tables summarize the available quantitative data for this compound and vancomycin against MRSA.

Table 1: Minimum Inhibitory Concentration (MIC) Against MRSA

AntibioticMRSA Strain(s)MIC (µg/mL)Reference
This compoundMRSA (unspecified, 2 strains)0.39, 0.78[4]
VancomycinVarious clinical isolates0.5 - 2.0[5]
VancomycinMRSA ATCC 196360.5[6]
VancomycinMRSA NCTC10442Not specified[4]

Table 2: Minimum Bactericidal Concentration (MBC) and Time-Kill Kinetics Against MRSA

AntibioticMRSA Strain(s)MBC (µg/mL)Time-Kill Assay ResultsReference
This compoundNot AvailableNot AvailableNot Available
VancomycinVarious clinical isolates≥32 (tolerance observed)Bactericidal effect (≥3-log10 CFU/mL decrease) against 50% of MRSA strains at 4xMIC after 24h.
VancomycinMRSA ATCC 19636Not specifiedConcentration-dependent killing observed.[6]

Note: The lack of available data for this compound's MBC and time-kill kinetics is a significant gap in the current understanding of its bactericidal potential.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, is a fundamental measure of antibiotic efficacy.

Method: Broth Microdilution

  • Inoculum Preparation: A standardized inoculum of the MRSA strain is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Serial Dilution: The antibiotic is serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

Time-Kill Kinetics Assay

This assay provides information on the rate and extent of bactericidal activity of an antibiotic over time.

Method:

  • Culture Preparation: An overnight culture of the MRSA strain is diluted to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in CAMHB.

  • Antibiotic Addition: The antibiotic is added at various multiples of its MIC (e.g., 1x, 2x, 4x MIC). A growth control without the antibiotic is also included.

  • Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Count: The samples are serially diluted and plated on appropriate agar (B569324) plates to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: The change in log10 CFU/mL over time is plotted to visualize the killing kinetics. A ≥3-log10 decrease in CFU/mL is generally considered bactericidal.

Visualizations

Experimental Workflow for Efficacy Comparison

experimental_workflow cluster_prep Preparation cluster_testing In Vitro Testing cluster_drugs Antimicrobials cluster_analysis Data Analysis MRSA MRSA Strain Isolation and Identification Inoculum Standardized Inoculum Preparation MRSA->Inoculum MIC MIC Determination (Broth Microdilution) Inoculum->MIC MBC MBC Determination Inoculum->MBC TimeKill Time-Kill Kinetics Assay Inoculum->TimeKill Comparison Comparative Efficacy Analysis MIC->Comparison MBC->Comparison TimeKill->Comparison DecatromicinB This compound DecatromicinB->MIC DecatromicinB->MBC DecatromicinB->TimeKill Vancomycin Vancomycin Vancomycin->MIC Vancomycin->MBC Vancomycin->TimeKill

Caption: Workflow for comparing the in vitro efficacy of this compound and vancomycin against MRSA.

Signaling Pathway: Mechanism of Action

mechanism_of_action cluster_vancomycin Vancomycin cluster_decatromicin This compound Vanco Vancomycin DAla D-Ala-D-Ala Terminus of Peptidoglycan Precursor Vanco->DAla Binds to Inhibition Inhibition of Transglycosylation and Transpeptidation DAla->Inhibition CellWall Bacterial Cell Wall Biosynthesis Inhibition->CellWall Disrupts Lysis Cell Lysis and Death CellWall->Lysis DecaB This compound Unknown Mechanism of Action (Currently Unknown) DecaB->Unknown GrowthInhibition Inhibition of MRSA Growth Unknown->GrowthInhibition

Caption: Known mechanism of vancomycin and the currently unknown mechanism of this compound.

Conclusion

Vancomycin remains a critical therapeutic option for MRSA infections, supported by a wealth of efficacy and safety data.[2] this compound has demonstrated promising in vitro activity against MRSA, with reported MIC values in the sub-microgram per milliliter range.[4] However, the current body of publicly available scientific literature on this compound is sparse. Critical data regarding its bactericidal activity (MBC and time-kill kinetics), in vivo efficacy, and mechanism of action are needed for a thorough and conclusive comparison with vancomycin. The lack of commercial availability of this compound has likely contributed to this data gap.[3] Further research is imperative to fully elucidate the therapeutic potential of this compound as a viable alternative or complementary agent in the fight against MRSA.

References

Comparative Transcriptomic Analysis of Bacteria Treated with Decatromicin B and Other Protein Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic effects of Decatromicin B, a macrolide antibiotic, on bacteria. Due to the limited availability of public transcriptomic datasets specifically for this compound, this document leverages data from studies on other protein synthesis inhibitors, erythromycin (B1671065) (a macrolide) and linezolid (B1675486) (an oxazolidinone), to provide a comparative framework for understanding the cellular response to these classes of antibiotics. The primary focus is on the transcriptomic changes observed in Staphylococcus aureus, a significant Gram-positive pathogen.

Introduction to the Agents

This compound is a macrolide antibiotic that has demonstrated efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Like other macrolides, it is presumed to inhibit bacterial growth by targeting the 50S ribosomal subunit and interfering with protein synthesis.

Erythromycin is a well-characterized macrolide antibiotic that binds to the 50S ribosomal subunit, inhibiting the translocation step of protein synthesis. Its action is primarily bacteriostatic.

Linezolid is a synthetic antibiotic of the oxazolidinone class. It also targets the 50S ribosomal subunit but at a different site than macrolides, preventing the formation of the initiation complex for protein synthesis. It exhibits bacteriostatic activity against staphylococci and streptococci.

Comparative Transcriptomic Analysis

The following tables summarize the differentially expressed genes in Staphylococcus aureus upon treatment with protein synthesis inhibitors. The data for linezolid is derived from a study by Ross et al. (2020), which provides a comprehensive list of upregulated and downregulated genes. While a directly comparable dataset for erythromycin with a comprehensive list of differentially expressed genes was not publicly available at the time of this guide's creation, the table for erythromycin reflects the general transcriptomic response described in the literature, highlighting key affected pathways.

Table 1: Differentially Expressed Genes in Staphylococcus aureus Treated with Linezolid (0.5x MIC for 30 min)

GeneLog₂ Fold ChangeFunction
Upregulated
rpmB2.550S ribosomal protein L28
rpsJ2.330S ribosomal protein S10
rplO2.250S ribosomal protein L15
rplP2.150S ribosomal protein L16
rplV2.050S ribosomal protein L22
infC1.8Translation initiation factor IF-3
tsf1.7Elongation factor Ts
fusA1.5Elongation factor G
Downregulated
hla-3.5Alpha-hemolysin
sspA-3.2Staphylococcal serine protease
geh-3.0Glycerol ester hydrolase (lipase)
aur-2.8Zinc metalloproteinase aureolysin
plc-2.5Phospholipase C
agrA-2.2Accessory gene regulator A
icaA-2.0Polysaccharide intercellular adhesin biosynthesis protein
fnbA-1.8Fibronectin-binding protein A

Table 2: Key Pathways Affected by Erythromycin Treatment in Staphylococcus aureus

Pathway/Gene CategoryGeneral Transcriptomic ResponseFunctional Implication
Ribosomal Proteins UpregulationCompensatory response to ribosome stalling and protein synthesis inhibition.
Virulence Factors DownregulationDecreased production of toxins and secreted enzymes.
Stress Response UpregulationInduction of genes involved in coping with cellular stress from antibiotic exposure.
Metabolism Altered ExpressionShifts in metabolic pathways to adapt to inhibited growth.

Experimental Protocols

A detailed methodology for a typical comparative transcriptomics experiment is provided below.

1. Bacterial Strain and Growth Conditions:

  • Staphylococcus aureus (e.g., strain Newman, USA300, or a clinical MRSA isolate) is grown in a suitable medium such as Tryptic Soy Broth (TSB) or Mueller-Hinton Broth (MHB).

  • Cultures are incubated at 37°C with shaking until they reach the mid-exponential growth phase (OD₆₀₀ of ~0.5).

2. Antibiotic Treatment:

  • The bacterial culture is divided into experimental and control groups.

  • The experimental groups are treated with sub-inhibitory concentrations (e.g., 0.5x MIC) of the respective antibiotics (this compound, Erythromycin, Linezolid).

  • A control group receives no antibiotic.

  • Cultures are incubated for a defined period (e.g., 30-60 minutes) to allow for transcriptomic changes to occur.

3. RNA Extraction:

  • Bacterial cells are harvested by centrifugation.

  • Total RNA is extracted using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method.

  • The extraction protocol includes a DNase treatment step to remove contaminating genomic DNA.

4. RNA Quality Control:

  • The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop).

  • RNA integrity is assessed using an Agilent Bioanalyzer or similar capillary electrophoresis system.

5. Library Preparation and RNA Sequencing:

  • Ribosomal RNA (rRNA) is depleted from the total RNA samples.

  • The remaining mRNA is fragmented and used to construct cDNA libraries.

  • Libraries are prepared for sequencing on a platform such as Illumina (e.g., NovaSeq, NextSeq).

6. Data Analysis:

  • Raw sequencing reads are assessed for quality and trimmed to remove low-quality bases and adapter sequences.

  • The trimmed reads are aligned to a reference S. aureus genome.

  • The number of reads mapping to each gene is counted.

  • Differential gene expression analysis is performed to identify genes that are significantly upregulated or downregulated in the antibiotic-treated samples compared to the control.

  • Functional enrichment analysis (e.g., Gene Ontology, KEGG pathways) is conducted to identify the biological processes affected by the antibiotics.

Mandatory Visualization

The following diagrams illustrate key concepts related to the comparative transcriptomics of bacteria treated with protein synthesis inhibitors.

Experimental_Workflow cluster_preparation Sample Preparation cluster_sequencing Sequencing cluster_analysis Data Analysis Bacterial Culture Bacterial Culture Antibiotic Treatment Antibiotic Treatment Bacterial Culture->Antibiotic Treatment RNA Extraction RNA Extraction Antibiotic Treatment->RNA Extraction rRNA Depletion rRNA Depletion RNA Extraction->rRNA Depletion Library Preparation Library Preparation rRNA Depletion->Library Preparation RNA Sequencing RNA Sequencing Library Preparation->RNA Sequencing Read Alignment Read Alignment RNA Sequencing->Read Alignment Differential Gene Expression Differential Gene Expression Read Alignment->Differential Gene Expression Functional Analysis Functional Analysis Differential Gene Expression->Functional Analysis

Experimental workflow for comparative transcriptomics.

Protein_Synthesis_Inhibition cluster_ribosome Bacterial Ribosome (70S) 50S Subunit 50S Subunit Protein Synthesis Protein Synthesis 50S Subunit->Protein Synthesis Inhibits 30S Subunit 30S Subunit This compound (Macrolide) This compound (Macrolide) This compound (Macrolide)->50S Subunit Binds to exit tunnel Linezolid (Oxazolidinone) Linezolid (Oxazolidinone) Linezolid (Oxazolidinone)->50S Subunit Binds to peptidyl transferase center Bacterial Growth Inhibition Bacterial Growth Inhibition Protein Synthesis->Bacterial Growth Inhibition

Mechanism of action of protein synthesis inhibitors.

Signaling_Pathway Protein Synthesis Inhibitor Protein Synthesis Inhibitor Ribosome Stalling Ribosome Stalling Protein Synthesis Inhibitor->Ribosome Stalling Stringent Response Stringent Response Ribosome Stalling->Stringent Response Stress Response Stress Response Ribosome Stalling->Stress Response ppGpp Synthesis ppGpp Synthesis Stringent Response->ppGpp Synthesis Downregulation of Virulence Factors Downregulation of Virulence Factors Stringent Response->Downregulation of Virulence Factors Downregulation of rRNA and tRNA synthesis Downregulation of rRNA and tRNA synthesis ppGpp Synthesis->Downregulation of rRNA and tRNA synthesis Upregulation of amino acid biosynthesis Upregulation of amino acid biosynthesis ppGpp Synthesis->Upregulation of amino acid biosynthesis Upregulation of chaperone and protease genes Upregulation of chaperone and protease genes Stress Response->Upregulation of chaperone and protease genes

Bacterial stress response to protein synthesis inhibition.

Validating the Antibacterial Target of Decatromicin B: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of genetic approaches to validate the antibacterial target of Decatromicin B, a macrolide antibiotic. While specific studies on this compound's target validation are not extensively available in public literature, this document outlines established methodologies for macrolide antibiotics, which are known to inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit.

This compound is a macrolide antibiotic with potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Like other macrolides, its presumed mechanism of action is the inhibition of protein synthesis.[3][4] Validating this target is a critical step in its development as a therapeutic agent. Genetic approaches offer powerful tools for confirming the molecular target and understanding the mechanism of action.

Comparative Analysis of Genetic Validation Methods

Genetic validation of an antibacterial target provides direct evidence of the drug's mechanism of action within the bacterial cell. The following table summarizes key genetic methods that can be employed to validate the target of this compound, using other macrolides as a reference.

Genetic Approach Principle Experimental Readout Advantages Limitations Illustrative Data for Macrolides (General)
Target Gene Overexpression Increasing the cellular concentration of the putative target protein. If the drug's effect is diminished, it suggests the protein is the target.Increased Minimum Inhibitory Concentration (MIC) of this compound.Relatively straightforward to implement; provides strong evidence for target engagement.Overexpression might lead to cellular stress or artifacts; may not be effective for all targets.4 to 16-fold increase in MIC for erythromycin (B1671065) in E. coli overexpressing the 23S rRNA methyltransferase ErmE.
Generation of Resistant Mutants Spontaneous or induced mutations in the target gene can confer resistance to the antibiotic.Identification of mutations in the 23S rRNA gene or ribosomal protein genes (e.g., L4, L22) in this compound-resistant isolates.Provides direct genetic evidence of the drug-target interaction; can reveal specific binding sites.Mutations can arise in non-target genes (e.g., efflux pumps), requiring further validation; can be time-consuming.A2058G mutation in the 23S rRNA gene is a common mechanism of macrolide resistance in S. aureus.
Ribosomal Binding Assays (In Vitro) Competition assay where the binding of a radiolabeled macrolide to isolated ribosomes is competed by unlabeled this compound.Decreased binding of the radiolabeled probe in the presence of increasing concentrations of this compound.Directly measures the interaction between the drug and the ribosomal target.Requires purified components; does not reflect the cellular context.IC50 values in the nanomolar range for the displacement of [¹⁴C]-erythromycin from S. aureus ribosomes by other macrolides.
Reporter Gene Assays Fusing a reporter gene (e.g., lacZ, gfp) to a promoter that is sensitive to protein synthesis inhibition.Decreased reporter gene expression in the presence of this compound.Allows for high-throughput screening; provides a quantitative measure of protein synthesis inhibition.Indirect measure of target engagement; can be affected by off-target effects.Dose-dependent decrease in β-galactosidase activity in E. coli strains treated with various macrolides.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these genetic validation techniques.

Target Gene Overexpression
  • Construct Preparation: The gene encoding the putative target (e.g., a specific 23S rRNA methyltransferase or a ribosomal protein) is cloned into an inducible expression vector under the control of a strong, tunable promoter (e.g., arabinose-inducible araBAD promoter).

  • Bacterial Transformation: The expression vector and an empty vector control are transformed into a susceptible bacterial strain (e.g., Staphylococcus aureus RN4220).

  • MIC Determination: The transformed strains are grown in the presence and absence of the inducer (e.g., L-arabinose). The Minimum Inhibitory Concentration (MIC) of this compound is then determined for both the overexpression and control strains using standard microdilution methods. A significant increase in the MIC for the overexpression strain compared to the control indicates that the overproduced protein is the target of this compound.

Generation and Analysis of Resistant Mutants
  • Selection of Resistant Mutants: A susceptible bacterial strain is cultured on agar (B569324) plates containing increasing concentrations of this compound (typically 4x to 16x the MIC). Colonies that grow at these concentrations are selected as resistant mutants.

  • Genomic DNA Extraction and Sequencing: Genomic DNA is extracted from both the resistant mutants and the parental wild-type strain.

  • Sequence Analysis: The genes encoding the 50S ribosomal subunit components, including the 23S rRNA gene and genes for ribosomal proteins L4 and L22, are amplified by PCR and sequenced. The sequences from the resistant mutants are compared to the wild-type sequence to identify any mutations.

Visualizing the Workflow and Pathway

To better illustrate the experimental logic and the presumed mechanism of action, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Target Validation start Start with Susceptible Bacterial Strain overexpression Target Gene Overexpression start->overexpression resistance Selection of Resistant Mutants start->resistance mic_test MIC Determination overexpression->mic_test sequencing Genome Sequencing of Mutants resistance->sequencing target_confirmed Target Validated mic_test->target_confirmed sequencing->target_confirmed

Figure 1. Experimental workflow for genetic validation.

G cluster_pathway Presumed Signaling Pathway Inhibition by this compound mrna mRNA ribosome 50S Ribosomal Subunit mrna->ribosome protein Protein Synthesis ribosome->protein trna tRNA trna->ribosome decatromicin This compound decatromicin->ribosome inhibition Inhibition

Figure 2. Inhibition of protein synthesis pathway.

By employing these genetic approaches, researchers can rigorously validate the antibacterial target of this compound. This validation is a cornerstone for further preclinical and clinical development, providing a solid foundation for understanding its efficacy and potential resistance mechanisms. The presented methodologies, while standard for macrolides, offer a clear roadmap for the specific investigation of this promising antibiotic candidate.

References

Decatromicin B: A Comparative Analysis of In Vivo Efficacy in Preclinical Infection Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, this guide provides a comparative overview of the in vivo efficacy of the novel antibiotic Decatromicin B against established treatments, Vancomycin (B549263) and Linezolid (B1675486), in animal models of infection. Due to the limited public availability of in vivo data for this compound, this comparison focuses on its reported in vitro activity alongside a detailed examination of the in vivo performance of Vancomycin and Linezolid.

Executive Summary

This compound is a potent antibiotic with demonstrated in vitro activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] However, a comprehensive evaluation of its in vivo efficacy in animal infection models is currently hampered by its limited availability.[1][2] In contrast, Vancomycin and Linezolid, established antibiotics for treating serious Gram-positive infections, have been extensively studied in various preclinical models. This guide synthesizes available data to offer a comparative perspective, highlighting the therapeutic potential of this compound while underscoring the need for further in vivo investigation.

This compound: In Vitro Activity Profile

This compound, a tetronic acid derivative isolated from Actinomadura sp., has shown promising antibacterial activity against a range of Gram-positive organisms.[1][2][3] Notably, it is effective against antibiotic-sensitive and resistant strains, such as MRSA.[1][2] The lack of extensive research means its precise mechanism of action and full antibacterial spectrum are not yet fully elucidated.[1][2]

In Vivo Efficacy of Comparator Antibiotics

To provide a benchmark for the potential in vivo performance of this compound, this section details the efficacy of Vancomycin and Linezolid in various animal infection models.

Vancomycin: A Glycopeptide Antibiotic

Vancomycin is a cornerstone in the treatment of severe Gram-positive infections.[4][5] Its efficacy is attributed to the inhibition of bacterial cell wall synthesis.[4]

Animal ModelInfection TypeBacterial StrainDosing RegimenKey Efficacy ReadoutsReference
Neutropenic Mouse ThighThigh InfectionS. aureus GRP-00571200 mg/kg/day (subcutaneous, every 3 hours)Significant reduction in bacterial load compared to saline control.[6]
Neutropenic Mouse ThighThigh InfectionMRSAfAUC24/MIC of 91.29 for static effect and 430.03 for 1 log10 kill.Dose-dependent reduction in bacterial burden.[6]
Mouse Spine ImplantSpine Implant InfectionS. aureus4 mg local vancomycin powder20% persistent infection rate compared to 67% in the no-treatment group; significantly lower mean CFU count.[7]

A frequently utilized model to assess antibiotic efficacy involves inducing neutropenia in mice, typically through the administration of cyclophosphamide.[6] This mimics an immunocompromised state. The mice are then infected intramuscularly in the thigh with a specific bacterial strain. Treatment with the antibiotic, in this case, Vancomycin, is initiated, and the efficacy is determined by measuring the reduction in bacterial colony-forming units (CFUs) in the thigh muscle tissue over time.[6]

G cluster_setup Model Setup cluster_treatment Treatment & Evaluation animal_model Mice induce_neutropenia Induce Neutropenia (Cyclophosphamide) animal_model->induce_neutropenia bacterial_inoculation Intramuscular Thigh Inoculation (e.g., S. aureus) induce_neutropenia->bacterial_inoculation treatment Administer Vancomycin (e.g., subcutaneous) bacterial_inoculation->treatment evaluation Efficacy Evaluation treatment->evaluation bacterial_load CFU enumeration from thigh tissue evaluation->bacterial_load

Workflow of a neutropenic mouse thigh infection model.
Linezolid: An Oxazolidinone Antibiotic

Linezolid represents a different class of antibiotics that inhibit bacterial protein synthesis.[8] It is effective against a broad range of Gram-positive bacteria, including MRSA and vancomycin-resistant enterococci (VRE).

Animal ModelInfection TypeBacterial StrainDosing RegimenKey Efficacy ReadoutsReference
Neutropenic Mouse ThighThigh InfectionS. aureus100 mg/kg, b.i.d.>1 log10 kill from baseline inoculum.[9][10]
Immunocompetent Mouse ThighThigh InfectionS. aureus20 mg/kg, b.i.d.>1 log10 kill from baseline inoculum.[10]
Murine Groin AbscessGroin AbscessS. aureus100 mg/kg, b.i.d. (4 days)~1 log10 killing from baseline inoculum.[9][10]
Rat PneumoniaPneumoniaS. pneumoniae50 mg/kg, b.i.d. (oral)8.3% mortality vs 100% in sham-treated; significant reduction in BALF bacteria.[11]
Murine MRSA PneumoniaPneumoniaMRSANot specifiedSignificantly improved survival and decreased lung inflammation compared to vancomycin.[12]

In this model, mice are infected via intratracheal instillation of a bacterial suspension to induce pneumonia.[11] Treatment with Linezolid is administered, often orally. The effectiveness of the treatment is assessed through multiple parameters, including survival rates, bacterial counts in bronchoalveolar lavage fluid (BALF), and histological analysis of lung tissue to evaluate inflammation and damage.[11][12]

G cluster_setup Model Setup cluster_treatment Treatment & Evaluation animal_model Mice bacterial_inoculation Intratracheal Inoculation (e.g., S. pneumoniae, MRSA) animal_model->bacterial_inoculation treatment Administer Linezolid (e.g., oral gavage) bacterial_inoculation->treatment evaluation Efficacy Evaluation treatment->evaluation survival_rate Monitor Survival Rate evaluation->survival_rate bacterial_load Bacterial counts in BALF evaluation->bacterial_load histopathology Lung Histopathology evaluation->histopathology

Workflow of a murine pneumonia infection model.

Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of these antibiotics stems from their distinct mechanisms of action, which target essential bacterial processes.

G cluster_antibiotics Antibiotics cluster_bacterial_targets Bacterial Targets cluster_outcome Outcome decatromicin_b This compound (Mechanism not fully elucidated) vancomycin Vancomycin cell_wall Cell Wall Synthesis vancomycin->cell_wall linezolid Linezolid protein_synthesis Protein Synthesis (Ribosome) linezolid->protein_synthesis bactericidal Bactericidal Effect cell_wall->bactericidal bacteriostatic Bacteriostatic Effect protein_synthesis->bacteriostatic

Simplified mechanism of action for Vancomycin and Linezolid.

Conclusion and Future Directions

While this compound exhibits promising in vitro activity against clinically relevant Gram-positive pathogens, the absence of in vivo efficacy data makes a direct comparison with established antibiotics like Vancomycin and Linezolid speculative. The comprehensive data available for Vancomycin and Linezolid in various animal models of infection provide a robust framework for evaluating novel antibiotic candidates. Future preclinical studies on this compound are imperative to ascertain its therapeutic potential in a physiological setting. Such studies should aim to establish its pharmacokinetic and pharmacodynamic profiles, and to determine its efficacy in well-characterized animal models of infection, similar to those described for Vancomycin and Linezolid. These investigations will be crucial in determining whether the in vitro promise of this compound translates into a viable clinical candidate for the treatment of serious Gram-positive infections.

References

cross-resistance studies of Decatromicin B with other antibiotic classes

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the current understanding of Decatromicin B and its potential for cross-resistance with other antibiotic classes. Due to the limited availability of this compound, comprehensive studies on its cross-resistance patterns are not yet available in published literature.[1] This document, therefore, summarizes the known properties of this compound, discusses the mechanisms of related antibiotic classes, and presents a framework for future cross-resistance studies.

Introduction to this compound

This compound is an antibiotic isolated from the bacterium Actinomadura sp..[2] Structurally, it is classified as a tetronic acid derivative.[1] It has demonstrated potent activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3]

Known Antibacterial Activity of this compound

While extensive data is lacking, initial studies have reported Minimum Inhibitory Concentration (MIC) values for this compound against several bacterial strains. These values provide a quantitative measure of its potency.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus (various strains)0.39 - 0.78
Methicillin-resistant S. aureus (MRSA)0.39 - 0.78
Micrococcus luteus0.78
Bacillus subtilis0.78
Corynebacterium bovis6.25

Data sourced from Cayman Chemical product information, citing Momose et al., 1999.[3]

Potential Mechanisms of Action and Cross-Resistance

The specific mechanism of action for this compound has not been fully elucidated.[1] However, insights can be drawn from other antibiotics containing a tetronic acid moiety.

Tetronic Acid Antibiotics: This class of compounds exhibits a wide range of biological activities.[4] Some tetronic acid derivatives are known to inhibit bacterial fatty acid synthesis (FASII pathway), such as thiolactomycin. It is hypothesized that resistance to such antibiotics could arise from mutations in the genes encoding for enzymes in this pathway, such as fabB/F.

Comparison with Macrolide Antibiotics: Initially, this compound was indexed with macrolides, which are a well-studied class of antibiotics also active against Gram-positive bacteria.[2] Macrolides inhibit protein synthesis by binding to the 50S ribosomal subunit. Cross-resistance between macrolides, lincosamides, and streptogramin B (MLSB) antibiotics is common and typically occurs through two main mechanisms:

  • Target site modification: Methylation of the 23S rRNA, which prevents the antibiotic from binding to the ribosome.

  • Active efflux: Pumping the antibiotic out of the bacterial cell.

Given that this compound is a tetronic acid and not a macrolide, cross-resistance with the MLSB group would not be expected based on target site modification. However, cross-resistance due to broad-spectrum efflux pumps could be a possibility.

Experimental Protocols for Determining Cross-Resistance

To formally assess the cross-resistance profile of this compound, standardized experimental protocols would need to be employed. The following outlines a general methodology.

Generation of this compound-Resistant Mutants
  • Serial Passage Method:

    • A susceptible bacterial strain (e.g., S. aureus ATCC 29213) is cultured in a broth medium containing a sub-inhibitory concentration of this compound.

    • The culture is incubated until growth is observed.

    • A sample of this culture is then transferred to a fresh medium with a higher concentration of this compound.

    • This process is repeated for multiple passages, gradually increasing the antibiotic concentration to select for resistant mutants.

Determination of Minimum Inhibitory Concentration (MIC)
  • Broth Microdilution Method:

    • Prepare a series of two-fold dilutions of this compound and other antibiotics to be tested (e.g., oxacillin, erythromycin, ciprofloxacin, vancomycin) in a 96-well microtiter plate.

    • Inoculate each well with a standardized suspension of both the original (susceptible) bacterial strain and the generated this compound-resistant strain.

    • Incubate the plates under appropriate conditions.

    • The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Analysis of Cross-Resistance
  • An increase in the MIC of another antibiotic for the this compound-resistant strain, compared to the susceptible parent strain, would indicate cross-resistance.

  • A decrease in the MIC would indicate collateral sensitivity.

  • No significant change in the MIC would suggest a lack of cross-resistance.

Visualizing Potential Pathways and Workflows

Signaling Pathways

The following diagram illustrates a hypothetical mechanism of action for a tetronic acid antibiotic targeting the bacterial fatty acid synthesis pathway, a potential, though unconfirmed, mechanism for this compound.

FattyAcidSynthesisInhibition cluster_bacterium Bacterial Cell Acetyl-CoA Acetyl-CoA FabH FabH Acetyl-CoA->FabH Malonyl-CoA Malonyl-CoA ACP ACP Malonyl-CoA->ACP Elongation Cycle Elongation Cycle FabH->Elongation Cycle Acyl Carrier Protein (ACP) Acyl Carrier Protein (ACP) FabB/F FabB/F Elongation Cycle->FabB/F Condensation Fatty Acids Fatty Acids Elongation Cycle->Fatty Acids FabB/F->Elongation Cycle Membrane Synthesis Membrane Synthesis Fatty Acids->Membrane Synthesis ACP->Elongation Cycle This compound (Hypothetical) This compound (Hypothetical) This compound (Hypothetical)->FabB/F Inhibition

Hypothetical inhibition of fatty acid synthesis by this compound.
Experimental Workflow

The diagram below outlines the key steps in a typical cross-resistance study.

CrossResistanceWorkflow cluster_prep Preparation cluster_resistance Resistance Induction cluster_testing Susceptibility Testing cluster_analysis Data Analysis Start Start Susceptible_Strain Select Susceptible Bacterial Strain Start->Susceptible_Strain Serial_Passage Serial Passage with increasing [this compound] Susceptible_Strain->Serial_Passage MIC_Parent Determine MICs of various antibiotics for Parent Strain Susceptible_Strain->MIC_Parent Resistant_Strain Isolate this compound Resistant Mutant Serial_Passage->Resistant_Strain MIC_Mutant Determine MICs of various antibiotics for Resistant Mutant Resistant_Strain->MIC_Mutant Compare_MICs Compare MIC values (Parent vs. Mutant) MIC_Parent->Compare_MICs MIC_Mutant->Compare_MICs Conclusion Determine Cross-Resistance or Collateral Sensitivity Compare_MICs->Conclusion

Workflow for a cross-resistance study.

Conclusion

While this compound shows promise as an antibiotic against challenging Gram-positive pathogens, a comprehensive understanding of its potential for cross-resistance is essential for its future development and clinical application. The lack of available data underscores the need for further research into its mechanism of action and interaction with other antibiotic resistance mechanisms. The experimental framework provided in this guide offers a pathway for conducting such crucial studies.

References

A Guide to Evaluating the Synergistic Effects of Novel Antibiotics in Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Combination therapy, the simultaneous administration of two or more antimicrobial agents, is a promising strategy to combat these resilient pathogens. The goal of such an approach is often to achieve a synergistic interaction, where the combined effect of the drugs is significantly greater than the sum of their individual effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the synergistic potential of novel antibiotics, such as Decatromicin B, when combined with existing antibiotics. While specific data on this compound combination therapy is not yet available in published literature, this document outlines the standardized experimental protocols, data presentation formats, and visualization tools necessary to conduct such an evaluation.

The primary methodologies detailed herein are the Checkerboard Assay for determining the Fractional Inhibitory Concentration (FIC) index and the Time-Kill Curve Analysis for assessing the dynamics of bacterial killing. These methods are considered the gold standard for in vitro synergy testing and provide complementary information on the nature of the drug interaction.[1]

Data Presentation: Summarizing Synergistic Activity

Clear and concise presentation of quantitative data is crucial for comparing the efficacy of different antibiotic combinations. The following table provides a standardized format for summarizing the results of synergy testing.

Table 1: Synergistic Activity of a Novel Antibiotic with Conventional Antibiotics against a Target Bacterial Strain

Novel AntibioticConventional AntibioticBacterial StrainMIC of Novel Antibiotic Alone (μg/mL)MIC of Conventional Antibiotic Alone (μg/mL)MIC of Novel Antibiotic in Combination (μg/mL)MIC of Conventional Antibiotic in Combination (μg/mL)FIC IndexInterpretation
This compoundAntibiotic AStaphylococcus aureus ATCC 29213
This compoundAntibiotic BStaphylococcus aureus ATCC 29213
This compoundAntibiotic CEscherichia coli ATCC 25922
This compoundAntibiotic DEscherichia coli ATCC 25922

Note: The Fractional Inhibitory Concentration (FIC) index is calculated as follows: FIC Index = FIC of Agent A + FIC of Agent B Where:

  • FIC of Agent A = (MIC of Agent A in combination) / (MIC of Agent A alone)

  • FIC of Agent B = (MIC of Agent B in combination) / (MIC of Agent B alone)

The interpretation of the FIC index is generally as follows[2][3][4][5]:

  • Synergy: FIC index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC index ≤ 4.0

  • Antagonism: FIC index > 4.0

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of antibiotic synergy.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution method used to determine the FIC index, which quantifies the interaction between two antimicrobial agents.

Objective: To quantify the interaction between a novel antibiotic (e.g., this compound) and a conventional antibiotic.

Materials:

  • Novel antibiotic stock solution of known concentration.

  • Partner antibiotic stock solution of known concentration.

  • Bacterial strain of interest.

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Sterile 96-well microtiter plates.

  • Multichannel pipette.

  • Incubator (35°C ± 2°C).

  • Microplate reader.

Procedure:

  • Preparation of Antibiotic Dilutions:

    • In a 96-well microtiter plate, prepare serial twofold dilutions of the novel antibiotic horizontally across the plate.

    • Prepare serial twofold dilutions of the partner antibiotic vertically down the plate.

    • The resulting checkerboard will contain various combinations of the two antibiotics.

    • Include control wells for each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also include a growth control well (no antibiotics) and a sterility control well (no bacteria).

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Incubate the plate at 35-37°C for 16-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC of each agent alone and in combination by observing the lowest concentration that inhibits visible bacterial growth. This can be done visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

    • The FIC index is calculated to determine the nature of the interaction.

Time-Kill Curve Analysis

The time-kill assay provides dynamic, time-dependent data on the bactericidal or bacteriostatic effects of antibiotic combinations.

Objective: To assess the rate of bacterial killing by a novel antibiotic in combination with a conventional antibiotic.

Materials:

  • Novel antibiotic.

  • Partner antibiotic.

  • Bacterial strain of interest.

  • Appropriate broth medium (e.g., CAMHB).

  • Sterile culture tubes or flasks.

  • Incubator with shaking capabilities.

  • Apparatus for serial dilutions and plating (e.g., pipettes, tubes, agar (B569324) plates).

Procedure:

  • Experimental Setup:

    • Prepare culture tubes with broth containing the antibiotics at desired concentrations (e.g., MIC, 0.5x MIC, 2x MIC) individually and in combination.

    • Include a growth control tube without any antibiotic.

  • Inoculation and Incubation:

    • Inoculate the tubes with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10^5 to 1 x 10^6 CFU/mL.

    • Incubate the tubes at 37°C with shaking.

  • Sampling and Quantification:

    • At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), draw aliquots from each tube.

    • Perform serial tenfold dilutions of each aliquot in sterile saline.

    • Plate the dilutions onto agar plates.

    • Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

Mandatory Visualizations

Diagrams illustrating experimental workflows and logical relationships can aid in the comprehension and execution of these complex assays.

Synergy_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of Novel Antibiotic (horizontal) D Inoculate 96-well plate with antibiotic dilutions and bacterial suspension A->D B Prepare serial dilutions of Partner Antibiotic (vertical) B->D C Prepare bacterial inoculum (0.5 McFarland standard) C->D E Incubate at 35-37°C for 16-24 hours D->E F Determine MICs of individual agents and combinations E->F G Calculate FIC Index for each combination F->G H Interpret results: Synergy, Additive, or Antagonism G->H

Caption: Workflow for the checkerboard synergy assay.

FIC_Interpretation start Calculate FIC Index (FICA + FICB) cond1 FIC Index <= 0.5? start->cond1 cond2 FIC Index > 4.0? cond1->cond2 No synergy Synergy cond1->synergy Yes antagonism Antagonism cond2->antagonism Yes additive Additive / Indifference cond2->additive No

Caption: Logical relationship for FIC index interpretation.

References

comparing the cytotoxicity of Decatromicin B with other macrolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profiles of several macrolide antibiotics. While the primary focus is on comparing Decatromicin B with other well-established macrolides, a significant challenge encountered during the compilation of this guide was the lack of publicly available data on the cytotoxicity of this compound against mammalian cell lines. The existing research on this compound primarily details its potent antibacterial activity, particularly against Gram-positive bacteria.[1][2]

Therefore, this guide will focus on presenting the available comparative cytotoxicity data for established macrolides, namely Azithromycin, Clarithromycin, and Erythromycin, to provide a valuable reference for researchers in the field. The information presented herein is intended to serve as a foundation for future studies that may include a comprehensive cytotoxic evaluation of this compound.

Comparative Cytotoxicity Data

The following table summarizes the 50% effective concentration (EC50) values for several macrolide antibiotics, providing a quantitative comparison of their cytotoxic potential in a human non-malignant Chang liver cell line. The data is derived from a study that utilized both the MTT assay, which measures mitochondrial activity, and a cellular protein concentration assay to assess cell viability and growth.[3][4]

MacrolideMTT Assay EC50 (µM)Cellular Protein Concentration Assay EC50 (µM)
Erythromycin estolate 148 (48h)148 (48h)
Erythromycin-11,12-cyclic carbonate 259 (48h)228 (48h)
Clarithromycin 516 (48h)326 (48h)
Roxithromycin 719 (48h)343 (48h)
Erythromycin base 1168 (48h)516 (48h)
Azithromycin 1669 (48h)530 (48h)
This compound No data availableNo data available

Note: Lower EC50 values indicate higher cytotoxicity. The data presented is for a 48-hour incubation period. The original study also provides data for 4-hour and 96-hour incubations.[3][4] Erythromycin estolate was consistently the most toxic macrolide in this study.[3][4][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the summarized protocols for the key cytotoxicity assays mentioned in the comparative data.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol Outline:

  • Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the macrolide antibiotics. Include untreated cells as a negative control.

  • Incubation: Incubate the plates for the desired time period (e.g., 4, 48, or 96 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Cellular Protein Concentration Assay (Crystal Violet Assay)

This assay is used to determine the total protein content, which is proportional to the number of adherent cells.

Protocol Outline:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1-3).

  • Cell Fixation: After incubation, remove the culture medium and fix the cells with a solution like methanol (B129727) or paraformaldehyde.

  • Staining: Stain the fixed cells with a crystal violet solution.

  • Washing: Wash the plates with water to remove excess stain.

  • Solubilization: Add a solubilizing agent (e.g., acetic acid or sodium dodecyl sulfate) to release the stain from the cells.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 590 nm. The absorbance is directly proportional to the number of cells.

Signaling Pathways in Macrolide-Induced Cytotoxicity

Several studies have indicated that macrolides can induce cytotoxicity through various signaling pathways, most notably by modulating autophagy and inducing apoptosis.

Autophagy Modulation by Macrolides

Autophagy is a cellular process of self-digestion of damaged organelles and proteins. Some macrolides, such as Azithromycin and Clarithromycin, have been shown to inhibit autophagy flux, which can lead to the accumulation of cellular waste and contribute to cell death, especially in cancer cells.[6]

Autophagy_Modulation_by_Macrolides cluster_cell Cell Macrolides Macrolides (e.g., Azithromycin, Clarithromycin) Lysosome Lysosome Macrolides->Lysosome Inhibit acidification Autolysosome Autolysosome Lysosome->Autolysosome Autophagosome Autophagosome Autophagosome->Autolysosome Fusion Cellular_Stress Cellular Stress Autolysosome->Cellular_Stress Degradation Blocked Cell_Death Cell Death Cellular_Stress->Cell_Death

Caption: Macrolide inhibition of lysosomal acidification blocks autophagy, leading to cell death.

Macrolide-Induced Apoptosis

Apoptosis, or programmed cell death, is another mechanism through which macrolides can exert cytotoxic effects. This process can be initiated through various stress signals, including those arising from the inhibition of autophagy and induction of endoplasmic reticulum (ER) stress.

Macrolide_Induced_Apoptosis Macrolides Macrolides ER_Stress Endoplasmic Reticulum Stress Macrolides->ER_Stress UPR Unfolded Protein Response (UPR) ER_Stress->UPR CHOP CHOP Activation UPR->CHOP Bcl2_Family Bcl-2 Family Modulation CHOP->Bcl2_Family Caspase_Activation Caspase Activation Bcl2_Family->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Macrolides can induce apoptosis via the endoplasmic reticulum stress pathway.

Experimental Workflow for Cytotoxicity Screening

The general workflow for screening the cytotoxicity of compounds like macrolides is a multi-step process that involves careful planning, execution, and data analysis.

Cytotoxicity_Screening_Workflow Start Start: Select Cell Line & Macrolides Cell_Culture Cell Culture & Seeding Start->Cell_Culture Compound_Treatment Compound Treatment (Dose-Response) Cell_Culture->Compound_Treatment Incubation Incubation (e.g., 24, 48, 72h) Compound_Treatment->Incubation Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Cytotoxicity_Assay Data_Acquisition Data Acquisition (Absorbance Reading) Cytotoxicity_Assay->Data_Acquisition Data_Analysis Data Analysis (IC50/EC50 Calculation) Data_Acquisition->Data_Analysis Conclusion Conclusion & Further Studies Data_Analysis->Conclusion

Caption: A typical workflow for in vitro cytotoxicity screening of macrolide compounds.

Conclusion and Future Directions

The available data indicates that the cytotoxicity of macrolide antibiotics varies significantly, with compounds like Erythromycin estolate exhibiting high toxicity, while others like Azithromycin are considerably less cytotoxic to the tested human liver cell line.[3] The mechanisms underlying this cytotoxicity are complex and appear to involve the modulation of fundamental cellular processes such as autophagy and apoptosis.

The significant gap in our knowledge regarding the cytotoxicity of this compound highlights the need for further research. Future studies should aim to:

  • Determine the in vitro cytotoxicity of this compound against a panel of human cell lines, including both cancerous and non-cancerous lines, to establish its cytotoxic profile and therapeutic index.

  • Investigate the mechanisms of action by which this compound may induce cytotoxicity, including its effects on cell cycle, apoptosis, and autophagy.

  • Conduct comparative studies that directly compare the cytotoxic effects and mechanisms of this compound with other macrolides under standardized experimental conditions.

A comprehensive understanding of the cytotoxic potential of this compound is essential for its potential development as a therapeutic agent. The information provided in this guide for other macrolides can serve as a valuable framework for designing and interpreting these future investigations.

References

A Comparative Analysis of the Fermentation Yield of Decatromicin B and Other Natural Product Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative benchmark for the fermentation yield of Decatromicin B against a range of other microbial natural products. While specific fermentation titers for this compound are not publicly available, this document compiles reported yields for other relevant antibiotics to offer a valuable perspective for researchers in the field. The included data, experimental protocols, and pathway diagrams are intended to support efforts in natural product discovery, development, and production optimization.

Introduction to this compound

This compound is a spirotetronate antibiotic isolated from Actinomadura sp. MK73-NF4.[1][2][3] It exhibits potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][4][5] As a polyketide-derived natural product, its biosynthesis involves a complex enzymatic assembly line. The limited availability of this compound has, to date, restricted extensive investigation into its full therapeutic potential.[4][5] Understanding its production yield in the context of other well-established antibiotics is crucial for evaluating its potential for larger-scale development.

Comparative Fermentation Yields of Natural Product Antibiotics

The following table summarizes the fermentation yields of several natural product antibiotics. This data provides a benchmark against which the potential production of this compound can be evaluated. It is important to note that yields are highly dependent on the producing strain, fermentation conditions, and the extent of process optimization.[6][7][8] Natural isolates typically produce antibiotics at low levels (mg/L), while industrial strains have been developed to produce titers that are orders of magnitude higher (g/L).[9][10]

Natural ProductProducing MicroorganismFermentation Titer (mg/L)Reference(s)
This compound Actinomadura sp. MK73-NF4Not Publicly Available[2]
PentostatinActinomadura sp. ATCC 39365152[9][11]
Platensimycin (B21506)Streptomyces platensis SB120261,560[12]
Hygromycin BStreptomyces hygroscopicus NRRL ISP-5578371.5[13]
2-Deoxy-scyllo-inososeEngineered Bacillus subtilis38,000[14]
SEK26 (an aromatic polyketide)Engineered Escherichia coli3[15]
Penicillin GPenicillium chrysogenum (industrial strain)87,650[9]
Cephalosporin CAcremonium chrysogenum (industrial strain)35,770[9]

Generalized Experimental Protocols

The following protocols are generalized from methods reported for the fermentation of actinomycetes and the production of polyketide antibiotics. These can serve as a starting point for the cultivation of Actinomadura sp. for this compound production.

3.1. Culture Maintenance and Inoculum Preparation

  • Strain Maintenance: The producing strain, such as Actinomadura sp., is maintained on a suitable agar (B569324) medium (e.g., ISP2 medium or SSY medium) at 4°C and subcultured at regular intervals.[11][16] For spore production, the strain is incubated on agar plates for 7-10 days at 28°C.[11][16]

  • Inoculum Development: Spores are harvested from the agar plates and used to inoculate a seed culture medium in a shake flask.[11][16] The seed culture is incubated for 2-3 days at 28°C with shaking (e.g., 150-200 rpm) to generate sufficient biomass for inoculating the production fermenter.[16]

3.2. Fermentation

  • Production Medium: A suitable production medium is prepared and sterilized. The composition of the medium is critical for high yields and can include carbon sources (e.g., glucose, soluble starch), nitrogen sources (e.g., yeast extract, soybean flour), and inorganic salts.[12][16]

  • Fermentation Conditions: The production fermenter is inoculated with the seed culture. Fermentation is carried out under controlled conditions. Key parameters that are monitored and controlled include:

    • Temperature: Typically between 25°C and 30°C.[16][17]

    • pH: Maintained between 6.0 and 8.0.[12][17]

    • Agitation: To ensure adequate mixing and oxygen transfer.[12]

    • Aeration: To maintain dissolved oxygen levels.[12]

  • Fermentation Duration: The fermentation is run for a period of 5 to 10 days, during which the production of the target antibiotic is monitored.[17]

3.3. Extraction and Purification

  • Broth Separation: At the end of the fermentation, the culture broth is harvested. The mycelium is separated from the supernatant by centrifugation or filtration.

  • Extraction: The antibiotic can be extracted from the supernatant and/or the mycelium using a suitable organic solvent, such as ethyl acetate (B1210297) or butyl acetate.[2]

  • Purification: The crude extract is then subjected to a series of chromatographic steps to purify the target compound. This may include silica (B1680970) gel chromatography, preparative HPLC, and size-exclusion chromatography.[2]

Visualizing Key Processes

4.1. Generalized Polyketide Biosynthesis Pathway

This compound is a polyketide, a class of natural products synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). The diagram below illustrates a generalized pathway for the assembly of a polyketide backbone.

Polyketide_Biosynthesis cluster_loading Initiation cluster_elongation Elongation Cycles cluster_termination Termination Starter Unit Starter Unit Acyltransferase (AT) Acyltransferase (AT) Starter Unit->Acyltransferase (AT) Acyl Carrier Protein (ACP) Acyl Carrier Protein (ACP) Acyltransferase (AT)->Acyl Carrier Protein (ACP) Ketosynthase (KS) Ketosynthase (KS) Acyl Carrier Protein (ACP)->Ketosynthase (KS) Extender Unit Extender Unit Extender Unit->Ketosynthase (KS) Growing Polyketide Chain ACP Growing Chain Ketosynthase (KS)->Growing Polyketide Chain Modifying Domains (KR, DH, ER) Modifying Domains (KR, DH, ER) Growing Polyketide Chain->Ketosynthase (KS) n cycles Growing Polyketide Chain->Modifying Domains (KR, DH, ER) Thioesterase (TE) Thioesterase (TE) Growing Polyketide Chain->Thioesterase (TE) Released Polyketide Released Polyketide Thioesterase (TE)->Released Polyketide

Caption: Generalized workflow for the biosynthesis of a polyketide natural product.

4.2. Experimental Workflow for Antibiotic Fermentation and Isolation

The following diagram outlines the typical workflow from strain cultivation to the isolation of a pure natural product.

Fermentation_Workflow Strain_Activation Strain Activation (Agar Plate) Seed_Culture Seed Culture (Shake Flask) Strain_Activation->Seed_Culture Production_Fermentation Production Fermentation (Bioreactor) Seed_Culture->Production_Fermentation Harvest Harvest and Biomass Separation Production_Fermentation->Harvest Extraction Solvent Extraction Harvest->Extraction Purification Chromatographic Purification Extraction->Purification Pure_Compound Pure Natural Product Purification->Pure_Compound

Caption: A typical experimental workflow for antibiotic production and isolation.

Conclusion

While a definitive fermentation yield for this compound remains to be published, a comparative analysis with other natural products provides a valuable framework for assessing its production potential. The yields of antibiotics from Actinomadura species, such as pentostatin, and other polyketides like platensimycin, suggest that with concerted strain improvement and process optimization efforts, clinically relevant quantities of this compound could be attainable. The provided protocols and diagrams offer a foundational resource for researchers aiming to explore the biosynthesis and enhance the production of this promising antibiotic.

References

Safety Operating Guide

Proper Disposal of Decatromicin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety and logistical information for the proper disposal of the polyketide antibiotic, Decatromicin B, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for laboratory safety, environmental protection, and regulatory compliance.

Improper disposal of antibiotics contributes to the growing problem of antimicrobial resistance and environmental contamination. Therefore, all waste containing this compound must be managed as hazardous chemical waste. Specific, validated protocols for the chemical inactivation or thermal degradation of this compound are not publicly available. Consequently, the following procedures are based on established best practices for the disposal of antibiotic and chemical waste from laboratory settings.

Immediate Safety and Logistical Information

Before handling this compound for any purpose, including disposal, it is imperative to consult the Safety Data Sheet (SDS) and adhere to all institutional safety protocols.

Personal Protective Equipment (PPE): A standard laboratory coat, safety glasses with side shields or goggles, and chemical-resistant gloves are required when handling this compound in any form.

Handling: All handling of solid this compound should be performed in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of aerosolized particles.

Spill Management: In the event of a spill, isolate the area and prevent the spread of the material. For solid spills, carefully sweep the material into a designated hazardous waste container, avoiding dust generation. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled hazardous waste container.

Step-by-Step Disposal Procedures

The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. This ensures that the antibiotic does not enter the environment.

  • Segregation: All this compound waste must be segregated from general laboratory and biohazardous waste streams at the point of generation.

  • Waste Containers: Use only designated, leak-proof, and clearly labeled hazardous waste containers that are compatible with the chemical nature of the waste.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.

  • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste collection and disposal procedures. They can provide information on approved waste containers, labeling requirements, and pickup schedules.

Data Presentation: this compound Waste Disposal Summary

The following table summarizes the recommended disposal procedures for various forms of this compound waste.

Waste TypeDescriptionRecommended Disposal Procedure
Solid this compound Unused or expired pure compound.Collect in a clearly labeled, sealed hazardous waste container for chemical waste.
Stock Solutions Concentrated solutions of this compound in solvents (e.g., DMSO, ethanol).Collect in a dedicated, leak-proof, and labeled hazardous waste container for chemical waste. Do not mix with other waste streams.
Dilute Aqueous Solutions & Culture Media Cell culture media or buffers containing this compound.Treat as chemical waste.[1] Collect in a labeled, leak-proof container. Autoclaving is not a guaranteed method for inactivation and is not recommended without specific validation for this compound.
Contaminated Labware Pipette tips, centrifuge tubes, flasks, gloves, etc., that have come into contact with this compound.Place in a designated hazardous waste container for solid chemical waste.
Empty Containers The original vial or container of solid this compound.Once thoroughly emptied, the container should be managed as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous chemical waste.

Experimental Protocols

As of the current date, no specific, validated experimental protocols for the chemical inactivation of this compound have been published in readily available scientific literature. General methods for antibiotic disposal, such as treatment with a 10% bleach solution, have been noted for some antibiotics, but their efficacy and the potential for creating hazardous byproducts with this compound are unknown. Therefore, attempting chemical inactivation without a validated protocol is not recommended.

Mandatory Visualization: Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound waste in a laboratory setting.

G start This compound Waste Generated waste_type Identify Waste Type (Solid, Liquid, Contaminated Labware) start->waste_type solid Solid this compound waste_type->solid Solid liquid Liquid Waste (Stock Solutions, Media) waste_type->liquid Liquid labware Contaminated Labware waste_type->labware Labware containerize_solid Place in Labeled Hazardous Solid Chemical Waste Container solid->containerize_solid containerize_liquid Place in Labeled Hazardous Liquid Chemical Waste Container liquid->containerize_liquid containerize_labware Place in Labeled Hazardous Solid Chemical Waste Container labware->containerize_labware store Store in Designated Satellite Accumulation Area containerize_solid->store containerize_liquid->store containerize_labware->store contact_ehs Contact Institutional EHS for Waste Pickup store->contact_ehs

Caption: this compound Waste Disposal Decision Workflow.

Disclaimer: This information is intended as a guide and does not supersede institutional or regulatory requirements. Always consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure full compliance with all applicable local, state, and federal regulations.

References

Essential Safety and Handling Protocols for Decatromicin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Immediate Safety and Handling Precautions

Decatromicin B is a potent antibiotic and should be handled with care to avoid exposure.[1] Assume the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.

  • Engineering Controls: All work with solid this compound or concentrated solutions should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Personal Hygiene: Avoid eating, drinking, or smoking in laboratory areas. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound.

Protection Type Specific Recommendations Purpose
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact. Double gloving is recommended when handling the solid compound or concentrated solutions.
Eye Protection Safety glasses with side shields or safety gogglesProtects eyes from splashes or dust.
Face Protection Face shield (in addition to safety glasses/goggles)Recommended when there is a significant risk of splashing.
Body Protection Laboratory coatProtects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Required when handling the solid compound outside of a fume hood or if aerosolization is possible.
Operational Plan: Handling and Storage

Receiving and Unpacking:

  • Inspect the package for any signs of damage or leakage upon arrival.

  • Wear appropriate PPE (gloves, lab coat, safety glasses) before opening the package in a well-ventilated area, preferably a fume hood.

  • Verify the contents against the shipping documents.

Preparation of Solutions:

  • All weighing of the solid compound must be performed in a chemical fume hood.

  • Use a dedicated set of utensils (spatula, weigh boat) for handling the solid.

  • When dissolving the compound, add the solvent slowly to the solid to avoid splashing.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Keep in a cool, dry, and well-ventilated area, away from incompatible materials.

Disposal Plan

Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a designated, labeled hazardous waste container.

  • Liquid waste (e.g., unused solutions) should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.

Disposal Procedure:

  • All waste must be disposed of through a licensed hazardous waste disposal company.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

  • Maintain a detailed record of the waste generated and its disposal.

Visualizing the Personal Protective Equipment (PPE) Workflow

The following diagram illustrates the logical workflow for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_assessment Risk Assessment cluster_selection PPE Selection cluster_procedure Procedure Start Start: Handling this compound AssessTask Assess the Task (Weighing, Dissolving, etc.) Start->AssessTask AssessConcentration Assess the Concentration (Solid, Concentrated, Dilute) AssessTask->AssessConcentration SelectGloves Select Hand Protection (Nitrile, Double Gloves) AssessConcentration->SelectGloves SelectEyeFace Select Eye/Face Protection (Safety Glasses, Goggles, Face Shield) AssessConcentration->SelectEyeFace SelectBody Select Body Protection (Lab Coat) AssessConcentration->SelectBody SelectRespiratory Select Respiratory Protection (N95 or higher, if needed) AssessConcentration->SelectRespiratory DonPPE Don PPE Correctly SelectGloves->DonPPE SelectEyeFace->DonPPE SelectBody->DonPPE SelectRespiratory->DonPPE PerformTask Perform Laboratory Task DonPPE->PerformTask DoffPPE Doff PPE Correctly and Dispose PerformTask->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Workflow for PPE Selection and Use with this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。